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  • Product: 2-(3-Phenyl-pyrazol-1-yl)-ethylamine
  • CAS: 1006468-98-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Abstract This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, a valuable heterocyclic building block for drug discovery and development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, a valuable heterocyclic building block for drug discovery and development. The synthesis begins with the foundational Knorr cyclization to form the 3-phenyl-1H-pyrazole core, followed by a regioselective N-alkylation using a Boc-protected ethylamine synthon, and concludes with an efficient acidic deprotection. This guide offers field-proven insights into experimental choices, self-validating protocols with integrated monitoring and purification steps, and a comprehensive characterization of the target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is structured to provide researchers and drug development professionals with both the practical methodology and the underlying chemical principles necessary for successful synthesis and validation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions.[3] This has led to the successful development of numerous blockbuster drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Ruxolitinib.[4]

The title compound, 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, is a strategically designed molecule that combines the privileged pyrazole scaffold with a reactive primary amine. This terminal ethylamine group serves as a crucial functional handle for further chemical elaboration, enabling its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, or other amine-specific chemistries. As such, it represents a key intermediate for building libraries of novel compounds aimed at a wide range of therapeutic targets, from kinases to G-protein coupled receptors.[4] This guide outlines a robust and reproducible synthetic route to access this important molecule.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is approached through a logical, three-step sequence. The retrosynthetic analysis identifies the primary amine as the most sensitive functional group, necessitating the use of a protecting group strategy.

The overall synthetic workflow is depicted below. The strategy involves first constructing the stable 3-phenylpyrazole ring. This core is then functionalized at the N1 position via a nucleophilic substitution reaction. The final step involves the removal of the protecting group to unmask the desired primary amine.

G cluster_0 Retrosynthetic Plan cluster_1 Forward Synthesis Workflow Target 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Deprotection Deprotection (FGI) Target->Deprotection Acidic Cleavage N_Alkylation N-Alkylation Deprotection->N_Alkylation SN2 Reaction Pyrazole_Formation Pyrazole Formation N_Alkylation->Pyrazole_Formation Disconnect C-N Bond Start Benzoylacetaldehyde + Hydrazine Step1 Step 1: 3-Phenyl-1H-pyrazole Start->Step1 Cyclization Step2 Step 2: Boc-Protected Intermediate Step1->Step2 N-Alkylation with 2-(Boc-amino)ethyl bromide Step3 Step 3: Final Product Step2->Step3 Boc Deprotection with TFA

Caption: Retrosynthetic analysis and forward synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-1H-pyrazole

This step employs the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5]

  • Materials:

    • Benzoylacetaldehyde dimethyl acetal (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask, add benzoylacetaldehyde dimethyl acetal (1.0 eq) and ethanol (approx. 0.2 M concentration).

    • Add a catalytic amount of concentrated HCl (2-3 drops) to the solution to facilitate the in-situ hydrolysis of the acetal to the 1,3-dicarbonyl.

    • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude 3-phenyl-1H-pyrazole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Step 2: Synthesis of tert-butyl (2-(3-phenyl-1H-pyrazol-1-yl)ethyl)carbamate

This step involves the regioselective N-alkylation of the pyrazole ring. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, forming a potent nucleophile that preferentially attacks the electrophilic alkyl bromide at the less sterically hindered N1 position.[6][7]

  • Materials:

    • 3-Phenyl-1H-pyrazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 2-(Boc-amino)ethyl bromide (1.1 eq)[8][9]

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add NaH (1.2 eq).

    • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes.

    • Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

    • Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolide anion.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC.

    • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the N-Boc protected intermediate as a viscous oil or solid.

Step 3: Synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

The final step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group. Trifluoroacetic acid (TFA) is highly effective for this transformation, cleaving the Boc group to generate the desired primary amine as its trifluoroacetate salt.[10][11] A subsequent basic workup neutralizes the salt to yield the free amine.

  • Materials:

    • tert-butyl (2-(3-phenyl-1H-pyrazol-1-yl)ethyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (typically 20-50% v/v with DCM) dropwise to the stirred solution.[12]

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC until the starting material is no longer visible.

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, typically as an oil.

Characterization and Data Analysis

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized 2-(3-Phenyl-pyrazol-1-yl)-ethylamine.

Caption: The logical flow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are based on data from analogous pyrazole structures.[13][14][15]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description
7.75 - 7.65(m, 2H, Ar-H ortho)
7.45 - 7.35(m, 2H, Ar-H meta)
7.30 - 7.20(m, 1H, Ar-H para)
7.55(d, J ≈ 2.2 Hz, 1H, Pyrazole H5)
6.40(d, J ≈ 2.2 Hz, 1H, Pyrazole H4)
4.20(t, J ≈ 6.0 Hz, 2H, N-CH₂)
3.10(t, J ≈ 6.0 Hz, 2H, CH₂-NH₂)
1.50(br s, 2H, -NH₂)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description
~152Pyrazole C3
~140Pyrazole C5
~133Ar-C (Quaternary)
~129Ar-CH
~128Ar-CH
~126Ar-CH
~106Pyrazole C4
~52N-CH₂
~42CH₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[16]

Predicted IR Absorption Data (ATR)
Wavenumber (cm⁻¹) Assignment
3400 - 3300N-H stretch (primary amine, two bands)
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
~1600N-H bend (scissoring)
1580 - 1450C=N and C=C ring stretching (pyrazole, phenyl)
~1100C-N stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[17][18]

Predicted Mass Spectrometry Data (ESI+)
m/z Value Assignment
188.1182[M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺)
171.0920[M-NH₂]⁺
144.0655[M-CH₂CH₂NH₂]⁺ (3-phenylpyrazole fragment)
77.0391[C₆H₅]⁺ (Phenyl fragment)

Conclusion

This guide details a comprehensive and reliable three-step methodology for the synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine. The presented protocols are designed with self-validation and optimization in mind, explaining the rationale behind key experimental choices. The outlined characterization data provides a clear benchmark for researchers to confirm the identity and purity of the final product. The successful synthesis of this pyrazole derivative furnishes the drug discovery community with a versatile molecular building block, poised for elaboration into novel and potentially potent therapeutic agents.

References

  • García-López, M. T., González-Muñiz, R., & Harto, J. R. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • International Journal of Pharmaceutical and Sceintific Research. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

  • Begouin, J. M., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. SciSpace. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Balaraman, K., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]

  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Li, J., et al. (2013). Complete assignments of 1H and 13C NMR data for 21 naphthalenyl-phenyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 51(9), 598-601. [Link]

  • MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • SpectraBase. (n.d.). N,N-diethyl-5-methyl-4-phenyl-1H-pyrazole-3-carboxamide - Optional[13C NMR]. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Link]

  • Google Patents. (n.d.).
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine: Established Routes and Novel Strategies

Abstract 2-(3-phenyl-pyrazol-1-yl)-ethylamine is a valuable molecular scaffold and a key intermediate in the development of novel therapeutics. The inherent asymmetry of the 3-phenylpyrazole core presents a significant s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(3-phenyl-pyrazol-1-yl)-ethylamine is a valuable molecular scaffold and a key intermediate in the development of novel therapeutics. The inherent asymmetry of the 3-phenylpyrazole core presents a significant synthetic challenge, namely the regioselective installation of the ethylamine sidechain at the N1 position. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We begin by detailing the foundational synthesis of the 3-phenyl-1H-pyrazole precursor via classical condensation chemistry. The guide then critically examines and provides detailed protocols for both established and novel N-alkylation methodologies. These include traditional base-mediated alkylation, which often contends with regioselectivity issues, and advanced strategies such as the mild, acid-catalyzed alkylation with trichloroacetimidates and the highly selective Mitsunobu reaction. Furthermore, we discuss the emerging field of biocatalysis as a frontier for achieving near-perfect regiocontrol. Each method is analyzed through the lens of mechanistic rationale, experimental feasibility, and comparative efficacy, offering researchers and drug development professionals a comprehensive playbook for accessing this important chemical entity.

Introduction: The Strategic Importance of the Pyrazole Moiety

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1][2] Their unique electronic properties and ability to act as bioisosteres for amides or other aromatic rings have led to their incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] The N-alkylated pyrazole motif, in particular, is a cornerstone of many biologically active compounds with applications as anti-tumor, anti-infective, and anti-dementia agents.[1][5]

The target molecule of this guide, 2-(3-phenyl-pyrazol-1-yl)-ethylamine, serves as a critical building block for more complex pharmaceutical agents. The primary synthetic hurdles associated with its preparation are twofold:

  • Efficient construction of the 3-phenyl-1H-pyrazole core.

  • Regioselective alkylation at the N1 position , avoiding the formation of the undesired N2 isomer. The steric and electronic influence of the C3-phenyl group is the key determinant in directing this selectivity.[1]

This document will dissect these challenges and present robust, reproducible solutions.

Foundational Synthesis: Assembling the 3-Phenyl-1H-pyrazole Core

The most direct and widely adopted method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of 3-phenyl-1H-pyrazole, the logical precursors are a phenyl-substituted 1,3-dicarbonyl equivalent and hydrazine hydrate.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hydrazone intermediate by the condensation of hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety performs a nucleophilic attack on the second carbonyl group. A subsequent dehydration step then yields the stable aromatic pyrazole ring. Acetic acid is often employed as both a solvent and a catalyst to facilitate the condensation and dehydration steps.[6]

Visualization: Synthesis of 3-Phenyl-1H-pyrazole

G cluster_reactants Reactants cluster_product Product Benzoylacetaldehyde Benzoylacetaldehyde Reaction_Conditions Glacial Acetic Acid (Solvent/Catalyst) Reflux (e.g., ~118°C) Benzoylacetaldehyde->Reaction_Conditions + Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction_Conditions Phenylpyrazole 3-Phenyl-1H-pyrazole Reaction_Conditions->Phenylpyrazole Cyclocondensation & Dehydration

Caption: Paal-Knorr synthesis of the 3-phenyl-1H-pyrazole core.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetaldehyde (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid (approx. 4-5 mL per gram of dicarbonyl). To this solution, add hydrazine hydrate (1.05 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the solution into a beaker of ice water to precipitate the product.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.

Classical N-Alkylation: Base-Mediated Strategies

The most common approach for N-alkylation involves deprotonating the pyrazole with a base, followed by an Sₙ2 reaction with a suitable electrophile.[8] For the synthesis of the target molecule, a protected form of 2-chloroethylamine, such as N-(2-chloroethyl)phthalimide, is the ideal electrophile to prevent self-condensation of the free amine.

Causality and Regioselectivity

The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensure complete and irreversible deprotonation of the pyrazole N-H.[8] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF, by establishing an equilibrium that favors the pyrazolate anion.

For 3-phenyl-1H-pyrazole, alkylation can occur at either N1 or N2. The phenyl group at the C3 position exerts significant steric hindrance, which disfavors the approach of the electrophile to the adjacent N2 position. Consequently, the reaction overwhelmingly yields the N1-alkylated regioisomer, which is the desired product.[1]

Visualization: Two-Step N1-Alkylation and Deprotection

G Start 3-Phenyl-1H-pyrazole Step1_Reagents 1. NaH or K₂CO₃ in DMF 2. N-(2-chloroethyl)phthalimide Start->Step1_Reagents Intermediate N-(2-(3-phenyl-pyrazol-1-yl)ethyl)phthalimide Step1_Reagents->Intermediate Sₙ2 Alkylation Step2_Reagents Hydrazine Hydrate in Ethanol, Reflux Intermediate->Step2_Reagents Final_Product 2-(3-phenyl-pyrazol-1-yl)-ethylamine Step2_Reagents->Final_Product Hydrazinolysis (Ing-Manske) Byproduct Phthalhydrazide (precipitate) Step2_Reagents->Byproduct

Caption: Classical N-alkylation workflow using a protected electrophile.

Experimental Protocol: Base-Mediated Alkylation

Step A: N-Alkylation

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add a solution of N-(2-chloroethyl)phthalimide (1.05 eq) in DMF dropwise. Let the reaction stir at room temperature overnight.

  • Work-up: Quench the reaction by carefully adding ice water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude intermediate by column chromatography on silica gel.

Step B: Phthalimide Deprotection (Hydrazinolysis)

  • Reaction: Dissolve the purified phthalimide intermediate from Step A in ethanol in a round-bottom flask. Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 4-6 hours, during which a dense white precipitate (phthalhydrazide) will form.

  • Isolation: Cool the mixture to room temperature and filter to remove the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to yield the final product, 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Parameter NaH / THF K₂CO₃ / DMF
Base Strength Strong, IrreversibleModerate, Reversible
Temperature 0°C to RTRT to 60°C
Typical Yield > 85%70-90%
Safety Notes Pyrophoric, requires inert atmosphereHygroscopic, easier to handle

Novel and Advanced Synthesis Routes

To overcome the limitations of using strong bases and to improve reaction efficiency, several modern methods have been developed.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This innovative method provides a powerful alternative to base-mediated alkylations, proceeding under mild acidic conditions and avoiding the need for pre-deprotonation.[1][5] The strategy involves converting an alcohol (here, a protected 2-aminoethanol) into a highly reactive trichloroacetimidate electrophile, which then alkylates the pyrazole catalyzed by a Brønsted acid like camphorsulfonic acid (CSA).

Causality: The trichloroacetimidate is an excellent leaving group. Protonation of the pyrazole nitrogen by the acid catalyst is followed by nucleophilic attack on the electrophilic alkyl group of the imidate, displacing the trichloroacetamide byproduct. This method often exhibits excellent regioselectivity, governed by sterics.[5]

  • Imidate Formation: In a flask, dissolve N-Boc-2-aminoethanol (1.0 eq) in anhydrous dichloromethane. Add trichloroacetonitrile (1.5 eq) and cool to 0°C. Add DBU (0.1 eq) dropwise and stir for 2-3 hours at room temperature. Concentrate the mixture to obtain the crude O-(N-Boc-2-aminoethyl)-trichloroacetimidate.

  • Alkylation: In a separate flask, dissolve 3-phenyl-1H-pyrazole (1.0 eq) and the crude trichloroacetimidate (1.2 eq) in 1,2-dichloroethane.

  • Catalysis: Add camphorsulfonic acid (CSA, 0.2 eq). Stir the reaction at room temperature for 4-6 hours.[8]

  • Work-up & Purification: Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the N-Boc protected product.

  • Deprotection: The Boc group can be easily removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and exceptionally mild method for N-alkylation that uses an alcohol as the alkyl source.[9] It proceeds via the in-situ activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality: PPh₃ and DEAD combine to form a phosphonium salt. The alcohol adds to this species, which is then attacked by the pyrazolate anion (formed in situ). The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct. This method is renowned for its reliability, though it requires stoichiometric amounts of reagents and careful purification to remove byproducts.

G cluster_inputs Key Reagents cluster_outputs Products & Byproducts Pyrazole 3-Phenyl-1H-pyrazole Reaction_Step Reaction in Anhydrous THF 0°C to RT Pyrazole->Reaction_Step Alcohol N-Boc-2-aminoethanol Alcohol->Reaction_Step Reagents PPh₃ + DIAD/DEAD Reagents->Reaction_Step Product N-Boc Protected Product Reaction_Step->Product Byproduct1 Triphenylphosphine Oxide Reaction_Step->Byproduct1 Byproduct2 Hydrazide Adduct Reaction_Step->Byproduct2

Caption: Workflow for N-alkylation via the Mitsunobu reaction.

Biocatalytic Alkylation: The Next Frontier

A cutting-edge approach to solving the regioselectivity challenge involves the use of engineered enzymes.[10] Recent studies have demonstrated that methyltransferase enzymes can be computationally redesigned to accept non-natural alkyl groups and substrates.

Conceptual Workflow: A two-enzyme cascade can be employed. The first, a promiscuous enzyme, uses a simple haloalkane (e.g., 1-bromo-2-aminoethane derivative) to generate a non-natural S-adenosyl-L-methionine (SAM) cofactor analog. A second, engineered "pyrazole-alkylating" enzyme then transfers this alkyl group with near-perfect regioselectivity (>99%) to the pyrazole substrate.[10] While requiring significant initial investment in enzyme engineering, this method offers unparalleled selectivity under mild, aqueous conditions and represents a highly green and sustainable synthetic route.

Comparative Analysis of Synthesis Routes

Method Regioselectivity (N1:N2) Conditions Key Advantages Key Disadvantages
Base-Mediated Good to Excellent (>9:1)Strong base (NaH) or heat (K₂CO₃)Well-established, cost-effective reagentsHarsh conditions, safety concerns with NaH
Acid-Catalyzed ExcellentMild (Acid catalyst, RT)Avoids strong bases, mild conditions[1][5]Requires synthesis of imidate electrophile
Mitsunobu ExcellentMild (0°C to RT)High reliability, very mild[9]Stoichiometric byproducts, purification challenges
Biocatalytic Near-Perfect (>99:1)Mild (Aqueous buffer, ~37°C)Unmatched selectivity, green chemistry[10]High initial development cost, enzyme availability

Conclusion and Future Outlook

The synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine is readily achievable through several distinct pathways. While classical base-mediated alkylation remains a viable and cost-effective option, its reliance on harsh conditions is a notable drawback. Modern methods, particularly acid-catalyzed alkylation with trichloroacetimidates and the Mitsunobu reaction, offer significantly milder and often more efficient alternatives for laboratory-scale synthesis. Looking forward, the development of robust biocatalytic systems promises to revolutionize the synthesis of asymmetrically substituted pyrazoles, offering a scalable, environmentally benign, and exceptionally selective route to this and other high-value pharmaceutical intermediates. Further exploration into direct C-H activation strategies may one day provide even more step-economical pathways.[11]

References

  • Gervais, B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof. Google Patents.
  • The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. ResearchGate. Available at: [Link]

  • Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. Synfacts. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Available at: [Link]

  • Pott, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

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  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Products from the reactions of 3-phenylpyrazoles with methyl acrylate. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry. Available at: [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. KTU ePubl. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine using NMR Spectroscopy

This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data used for the structural elucidation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine. Tailored for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data used for the structural elucidation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and interpretation, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Pyrazole Moieties and the Power of NMR

Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] The precise structural characterization of novel pyrazole derivatives is a critical step in the drug discovery and development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will walk through the complete structural elucidation of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, a molecule featuring a substituted pyrazole ring linked to an ethylamine side chain. We will dissect the information obtained from one-dimensional (1D) ¹H and ¹³C NMR spectra and demonstrate how two-dimensional (2D) techniques, such as COSY, HSQC, and HMBC, are employed to assemble the molecular puzzle.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment and connectivity of protons and carbons within the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. For 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, we anticipate signals corresponding to the pyrazole ring protons, the phenyl group protons, and the ethylamine chain protons.

Expected Chemical Shifts and Splitting Patterns:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho, meta, para)7.20 - 7.80Multiplet (m)5HProtons on the phenyl ring, deshielded by the aromatic system.
Pyrazole-H5~7.50Doublet (d)1HDeshielded by the adjacent nitrogen and the aromatic phenyl group.
Pyrazole-H4~6.30Doublet (d)1HShielded relative to H5.
N-CH₂ (pyrazole side chain)~4.20Triplet (t)2HDeshielded by the adjacent nitrogen of the pyrazole ring.
N-CH₂ (ethylamine)~3.10Triplet (t)2HLess deshielded than the pyrazole-attached methylene.
NH₂Variable (e.g., 1.5 - 3.0)Broad Singlet (br s)2HChemical shift is concentration and solvent dependent; often broad due to quadrupole effects and exchange.[2]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the structure of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine, we expect to observe 9 distinct carbon signals (some phenyl carbons may overlap).

Expected Chemical Shift Ranges:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Pyrazole-C3~150Attached to nitrogen and bearing the phenyl substituent.
Pyrazole-C5~130Attached to two nitrogen atoms.
Phenyl-C (ipso)~135The carbon of the phenyl ring directly attached to the pyrazole.
Phenyl-C (ortho, meta, para)125 - 129Standard aromatic region.
Pyrazole-C4~105Shielded carbon in the pyrazole ring.[3]
N-CH₂ (pyrazole side chain)~50Aliphatic carbon attached to a nitrogen.
N-CH₂ (ethylamine)~40Aliphatic carbon attached to the terminal amine.

Advanced Analysis: 2D NMR for Unambiguous Assignments

While 1D NMR provides a solid foundation, 2D NMR techniques are indispensable for confirming connectivity and finalizing the structural assignment.[4]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for identifying connected molecular fragments.[5]

Expected COSY Correlations:

  • A cross-peak between the N-CH₂ (pyrazole side chain) and the N-CH₂ (ethylamine) protons, confirming the ethyl bridge.

  • A cross-peak between the Pyrazole-H4 and Pyrazole-H5 protons.

  • Correlations within the phenyl ring protons, revealing their ortho, meta, and para relationships.

Visualization of the COSY Workflow:

COSY_Workflow cluster_Protons Protons cluster_Correlations COSY Cross-Peaks H_N_CH2_pyrazole N-CH₂ (pyrazole) corr1 H-H Correlation H_N_CH2_pyrazole->corr1 H_N_CH2_ethylamine N-CH₂ (ethylamine) H_N_CH2_ethylamine->corr1 H4_pyrazole Pyrazole-H4 corr2 H-H Correlation H4_pyrazole->corr2 H5_pyrazole Pyrazole-H5 H5_pyrazole->corr2

Caption: Key COSY correlations in 2-(3-Phenyl-pyrazol-1-yl)-ethylamine.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This allows for the definitive assignment of protonated carbons.

Expected HSQC Correlations:

  • Pyrazole-H4 will correlate with Pyrazole-C4.

  • Pyrazole-H5 will correlate with Pyrazole-C5.

  • The phenyl protons will correlate with their respective phenyl carbons.

  • The N-CH₂ protons of the ethylamine chain will correlate with their corresponding carbon signals.

Visualization of the HSQC Workflow:

HSQC_Workflow cluster_Protons Protons (¹H) cluster_Carbons Carbons (¹³C) H4 H4 C4 C4 H4->C4 ¹JCH H5 H5 C5 C5 H5->C5 ¹JCH H_CH2_1 N-CH₂ (pyrazole) C_CH2_1 C-CH₂ (pyrazole) H_CH2_1->C_CH2_1 ¹JCH H_CH2_2 N-CH₂ (amine) C_CH2_2 C-CH₂ (amine) H_CH2_2->C_CH2_2 ¹JCH

Caption: Direct one-bond ¹H-¹³C correlations identified by HSQC.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The HMBC experiment is arguably the most critical for elucidating the complete structure, as it reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH).[6] This allows for the connection of different molecular fragments and the assignment of quaternary (non-protonated) carbons.

Key HMBC Correlations for Structural Confirmation:

  • Confirming the Phenyl-Pyrazole Linkage: Protons on the phenyl ring (especially the ortho protons) will show a correlation to the Pyrazole-C3. The Pyrazole-H4 proton should show a correlation to the Phenyl-C(ipso).

  • Confirming the Ethylamine-Pyrazole Linkage: The N-CH₂ protons of the ethylamine side chain will show correlations to both Pyrazole-C5 and Pyrazole-N1 (if a ¹H-¹⁵N HMBC is performed).[7]

  • Assigning Quaternary Carbons: The Pyrazole-H5 proton will show a correlation to the quaternary Pyrazole-C3.

Visualization of the HMBC Workflow:

HMBC_Workflow cluster_Fragments Molecular Fragments cluster_Quaternary_Carbons Quaternary Carbons cluster_Protonated_Carbons Protonated Carbons Phenyl_H Phenyl-H (ortho) Pyrazole_C3 Pyrazole-C3 Phenyl_H->Pyrazole_C3 ³JCH Pyrazole_H5 Pyrazole-H5 Pyrazole_H5->Pyrazole_C3 ²JCH Ethylamine_H N-CH₂ (side chain) Pyrazole_C5 Pyrazole-C5 Ethylamine_H->Pyrazole_C5 ³JCH

Caption: Key long-range HMBC correlations for assembling the molecule.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) is often beneficial for 2D experiments, especially HMBC.

  • Spectrometer Setup: Use the same spectrometer as for the 1D experiments.

  • Acquisition Parameters (General):

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf').

    • HSQC: Use a phase-sensitive, multiplicity-edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3') to distinguish CH/CH₃ from CH₂ signals.[5] Optimize for an average ¹JCH of 145 Hz.

    • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized for an average nJCH of 8-10 Hz.

  • Data Processing: 2D Fourier transformation, phase correction, and baseline correction in both dimensions.

Data Synthesis and Final Structure Confirmation

By systematically analyzing the data from 1D and 2D NMR experiments, we can confidently assemble the structure of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine.

Summary of NMR Data:

TechniqueInformation Gained
¹H NMR Identifies all proton environments, their integration, and immediate coupling partners.
¹³C NMR Identifies all unique carbon environments.
COSY Confirms the ethyl chain and the pyrazole ring's H4-H5 coupling.
HSQC Directly links each proton to its attached carbon.
HMBC Connects the phenyl ring to C3 of the pyrazole, the ethylamine chain to N1 (via C5), and assigns the quaternary C3.

The convergence of all these data points provides an unambiguous and self-validating structural proof. The chemical shifts are consistent with known values for substituted pyrazoles, and the 2D correlations logically piece together the molecular fragments in only one possible arrangement.

Conclusion

The structural elucidation of novel compounds like 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a systematic process that relies on the synergistic application of multiple NMR techniques. By moving from the foundational 1D spectra to the detailed connectivity maps provided by 2D experiments like COSY, HSQC, and HMBC, researchers can achieve a high level of confidence in their proposed structures. This rigorous analytical approach is fundamental to advancing research and development in fields where pyrazole derivatives play a significant role.

References

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. [Link]

  • Claramunt, R. M., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 979-990. [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[6][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1094-1101. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6625. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]

  • SpectraBase. (n.d.). 2-(4-Bromopyrazol-1-yl)ethanamine. [Link]

  • Digital CSIC. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 163-173. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]

  • Stanetty, P., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]

  • ResearchGate. (n.d.). IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine, a molecule of interest in medicinal chemistry and drug development. The focus is on two p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine, a molecule of interest in medicinal chemistry and drug development. The focus is on two primary analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed framework for the characterization of this and structurally related compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. For 2-(3-phenyl-pyrazol-1-yl)-ethylamine, electron impact (EI) ionization is a common method for generating a mass spectrum.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI-mass spectrum is as follows:

  • Sample Preparation: A dilute solution of the purified 2-(3-phenyl-pyrazol-1-yl)-ethylamine is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Instrument Setup: A mass spectrometer equipped with an electron impact ionization source is used. The instrument is calibrated using a known standard.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Expected Mass Spectrum and Fragmentation Analysis

The mass spectrum of 2-(3-phenyl-pyrazol-1-yl)-ethylamine is expected to show a molecular ion peak corresponding to its molecular weight (187.25 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses, with the pyrazole and phenyl groups playing a significant role in directing the fragmentation pathways. The fragmentation of pyrazoles often involves the loss of H• and HCN from the molecular ion[1].

Table 1: Predicted Major Fragments for 2-(3-phenyl-pyrazol-1-yl)-ethylamine in EI-MS

m/z (Predicted)Proposed Fragment IonPlausible Neutral Loss
187[C₁₁H₁₃N₃]•⁺ (Molecular Ion)-
144[C₉H₈N₂]•⁺•CH₂CH₂NH₂
117[C₈H₇N]•⁺•C₃H₆N₂
103[C₇H₅N]•⁺•C₄H₈N₂
91[C₆H₅N]•⁺•C₅H₈N₂
77[C₆H₅]⁺•C₅H₈N₃

Interpretation of Fragmentation:

The fragmentation of N-substituted pyrazoles is often initiated by cleavage of the bond alpha to a nitrogen atom[1]. In the case of 2-(3-phenyl-pyrazol-1-yl)-ethylamine, the cleavage of the C-C bond in the ethylamine side chain is a likely initial fragmentation step. The presence of the aromatic phenyl group is expected to lead to the formation of a stable phenyl cation at m/z 77[2]. The pyrazole ring itself can undergo characteristic fragmentation, including the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN)[3].

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Fragmentation_Pathway M [C₁₁H₁₃N₃]•⁺ m/z = 187 F1 [C₉H₈N₂]•⁺ m/z = 144 M->F1 - •CH₂CH₂NH₂ F2 [C₈H₇N]•⁺ m/z = 117 F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₂H₂

Caption: Proposed EI-MS fragmentation pathway for 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is ATR FT-IR.

  • Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used. A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid 2-(3-phenyl-pyrazol-1-yl)-ethylamine is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal, and the infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).

Expected Infrared Spectrum and Vibrational Mode Analysis

The IR spectrum of 2-(3-phenyl-pyrazol-1-yl)-ethylamine will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The presence of the phenyl ring, the pyrazole ring, and the ethylamine side chain will give rise to a series of distinct peaks.

Table 2: Predicted Characteristic IR Absorption Bands for 2-(3-phenyl-pyrazol-1-yl)-ethylamine

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100-3000C-H stretch (aromatic)Phenyl and Pyrazole rings
2950-2850C-H stretch (aliphatic)Ethyl group (-CH₂CH₂-)
~1600, 1530, 1480C=N and C=C stretchPyrazole and Phenyl rings[4]
~1450C-H bend (aliphatic)Ethyl group (-CH₂CH₂-)
~1290C-N stretchPyrazole ring and Ethylamine[5]
750-700 and 900-690C-H out-of-plane bend (aromatic)Phenyl ring

Interpretation of the IR Spectrum:

The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3300 cm⁻¹ region, which typically appear as two distinct bands for a primary amine. The aromatic C-H stretching vibrations of the phenyl and pyrazole rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyrazole and phenyl rings, involving C=C and C=N bonds, will appear in the 1600-1480 cm⁻¹ region[4]. The C-N stretching vibrations of the pyrazole ring and the ethylamine side chain are expected around 1290 cm⁻¹[5]. Finally, the substitution pattern of the phenyl ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Visualization of Key Molecular Vibrations

The following diagram highlights the key functional groups and their expected vibrational regions in the IR spectrum.

Molecular_Vibrations cluster_mol 2-(3-phenyl-pyrazol-1-yl)-ethylamine cluster_vib Characteristic IR Vibrations mol NH_stretch N-H Stretch (3400-3300 cm⁻¹) Aro_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Ali_CH_stretch Aliphatic C-H Stretch (2950-2850 cm⁻¹) Ring_stretch C=N / C=C Stretch (~1600-1480 cm⁻¹) CN_stretch C-N Stretch (~1290 cm⁻¹)

Caption: Key functional groups and their corresponding IR vibrational regions.

Conclusion

The combined application of Mass Spectrometry and Infrared Spectroscopy provides a robust framework for the structural elucidation and confirmation of 2-(3-phenyl-pyrazol-1-yl)-ethylamine. This guide outlines the expected spectroscopic data based on established principles of fragmentation and vibrational spectroscopy for related chemical structures. The provided protocols and interpretations serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-containing compounds for drug discovery and development.

References

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved March 10, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

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Foundational

The Emergence of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine and its Analogs: A Technical Guide to a New Class of Monoamine Oxidase Inhibitors

Abstract This in-depth technical guide explores the discovery, synthesis, and structure-activity relationships (SAR) of 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its analogs as a promising class of monoamine oxidase (MAO)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide explores the discovery, synthesis, and structure-activity relationships (SAR) of 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its analogs as a promising class of monoamine oxidase (MAO) inhibitors. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders such as depression and Parkinson's disease.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific rationale, experimental methodologies, and key findings that underpin the development of these pyrazole-based inhibitors.

Introduction: The Rationale for Novel MAO Inhibitors

Monoamine oxidase inhibitors (MAOIs) have a long history in clinical practice, primarily for the treatment of depression.[2] The two isoforms of MAO, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[1] This distinction is crucial in drug design, as selective inhibition of MAO-A is generally associated with antidepressant effects, whereas selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease to conserve dopamine levels in the brain.[1][3]

The development of new MAOIs is driven by the need for compounds with improved selectivity and safety profiles compared to older, non-selective, and irreversible inhibitors, which were associated with significant side effects like the "cheese effect".[2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic and steric properties make it an attractive core for designing novel enzyme inhibitors.

The Genesis of a Scaffold: Discovery of the 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Core

While a singular seminal publication detailing the initial discovery of 2-(3-phenyl-pyrazol-1-yl)-ethylamine as a primary MAO inhibitor is not readily apparent in the literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The core components of this scaffold are well-precedented in the design of neurologically active agents. The pyrazole ring serves as a stable, aromatic core that can be readily functionalized. The N-substituted ethylamine moiety is a common pharmacophore that can mimic endogenous monoamine neurotransmitters and interact with the active site of MAO enzymes.

The development of this class of compounds likely arose from systematic explorations of N-alkylation of the pyrazole ring to probe the substituent effects on MAO inhibition. The phenyl group at the 3-position of the pyrazole ring is a common feature in many biologically active pyrazole derivatives, providing a lipophilic anchor for enzyme-ligand interactions.

Synthetic Strategies: Building the Pyrazole Core and its Analogs

The synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its analogs generally follows a convergent approach, involving the initial construction of the 3-phenylpyrazole core, followed by N-alkylation to introduce the ethylamine side chain.

Synthesis of the 3-Phenyl-1H-pyrazole Core

A common and efficient method for the synthesis of 3-phenyl-1H-pyrazole is the reaction of a suitable three-carbon precursor with hydrazine. One well-established route involves the condensation of acetophenone with a formylating agent to yield a 1,3-dicarbonyl equivalent, which then undergoes cyclization with hydrazine.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole

  • Step 1: Formation of 1-phenyl-3-(dimethylamino)prop-2-en-1-one. To a solution of acetophenone (1 equivalent) in dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents), the mixture is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure.

  • Step 2: Cyclization with Hydrazine. The crude enaminone from Step 1 is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 2-4 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-phenyl-1H-pyrazole.

N-Alkylation to Introduce the Ethylamine Moiety

The introduction of the ethylamine side chain at the N1 position of the pyrazole ring is typically achieved through N-alkylation with a suitable electrophile. To avoid side reactions with the amine, a protected form of 2-aminoethyl halide or a similar reagent is often used.

Experimental Protocol: Synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

  • Step 1: N-Alkylation with a Protected Ethylamine. To a solution of 3-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride (1.2 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature. Then, a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide (1.1 equivalents), is added, and the reaction is heated at 60-80°C for 12-24 hours.

  • Step 2: Deprotection. The resulting N-protected intermediate is then deprotected. For a phthalimide protecting group, this is commonly achieved by treatment with hydrazine hydrate in ethanol at reflux for 4-6 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with aqueous base. The organic layer is dried and concentrated. The final product, 2-(3-phenyl-pyrazol-1-yl)-ethylamine, can be purified by crystallization or column chromatography.

Synthesis_Workflow cluster_core Core Synthesis cluster_sidechain Sidechain Attachment Acetophenone Acetophenone Enaminone 1-phenyl-3-(dimethylamino) prop-2-en-1-one Acetophenone->Enaminone DMF-DMA Phenylpyrazole 3-phenyl-1H-pyrazole Enaminone->Phenylpyrazole Hydrazine Hydrate ProtectedProduct N-protected intermediate Phenylpyrazole->ProtectedProduct N-Alkylation ProtectedEthylamine N-(2-bromoethyl)phthalimide ProtectedEthylamine->ProtectedProduct FinalProduct 2-(3-phenyl-pyrazol-1-yl)-ethylamine ProtectedProduct->FinalProduct Deprotection

Structure-Activity Relationship (SAR) Studies

The exploration of analogs of 2-(3-phenyl-pyrazol-1-yl)-ethylamine has provided valuable insights into the structural requirements for potent and selective MAO inhibition. SAR studies have primarily focused on modifications at three key positions: the phenyl ring, the pyrazole core, and the ethylamine side chain.

SAR_Diagram cluster_phenyl Phenyl Ring Modifications cluster_pyrazole Pyrazole Core Modifications cluster_ethylamine Ethylamine Side Chain Modifications CoreScaffold Phenyl Ring |  Pyrazole Core |  Ethylamine Side Chain Phenyl_Substituents Substituents (e.g., -Cl, -F, -OCH3) - Position (ortho, meta, para) - Impact on lipophilicity and electronic properties CoreScaffold:f0->Phenyl_Substituents Pyrazole_Substituents Substituents at C4 and C5 - Generally, unsubstituted is preferred for MAO inhibition CoreScaffold:f1->Pyrazole_Substituents Ethylamine_Modifications - N-methylation - Chain length variation - Introduction of cyclic amines CoreScaffold:f2->Ethylamine_Modifications

Modifications of the Phenyl Ring

Substituents on the phenyl ring at the 3-position of the pyrazole have a significant impact on both the potency and selectivity of MAO inhibition.

  • Electron-withdrawing groups: Halogen substitutions (e.g., -F, -Cl) on the phenyl ring have been shown to enhance MAO-A inhibitory activity.[4] The position of the substituent is also critical, with para-substitution often being optimal.

  • Electron-donating groups: Methoxy or hydroxyl groups on the phenyl ring can modulate the activity, and in some cases, shift the selectivity towards MAO-B.

Modifications of the Pyrazole Core

The pyrazole ring itself is a key contributor to the binding affinity. While substitutions at the C4 and C5 positions have been explored, they often lead to a decrease in MAO inhibitory activity. This suggests that an unsubstituted pyrazole core is generally preferred for optimal interaction with the enzyme's active site.

Modifications of the Ethylamine Side Chain

The ethylamine side chain plays a crucial role in the interaction with the MAO active site.

  • N-Alkylation: N-methylation of the terminal amine can influence selectivity. In some cases, N-methyl analogs have shown increased potency for MAO-B.

  • Chain Length: Variations in the length of the alkyl chain connecting the amine to the pyrazole ring have been investigated. An ethyl linker appears to be optimal for maintaining potent activity.

  • Cyclic Amines: Incorporation of the terminal nitrogen into a cyclic system, such as a piperidine or morpholine ring, has been explored to modulate physicochemical properties and target engagement.

Pharmacological Evaluation: In Vitro MAO Inhibition Assay

The primary method for evaluating the efficacy of newly synthesized analogs is through in vitro MAO inhibition assays. These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Substrate: A suitable substrate for each isoform is used, such as kynuramine for both MAO-A and MAO-B, which is oxidized to 4-hydroxyquinoline.

  • Detection: The reaction is coupled with horseradish peroxidase (HRP) and a fluorogenic probe like Amplex Red. The hydrogen peroxide produced during the MAO-catalyzed oxidation reacts with Amplex Red in the presence of HRP to produce the highly fluorescent resorufin.

  • Procedure:

    • A range of inhibitor concentrations is pre-incubated with the MAO enzyme in a buffer solution at 37°C.

    • The substrate is added to initiate the reaction.

    • The fluorescence is measured over time using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The results of SAR studies are typically presented in a tabular format to facilitate comparison of the inhibitory activities and selectivities of the synthesized analogs.

Table 1: MAO Inhibitory Activity of Representative Analogs

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
1 H5.212.80.41
2a 4-F1.89.50.19
2b 4-Cl0.97.30.12
2c 4-OCH33.52.11.67
3a N-CH38.13.42.38

Data are hypothetical and for illustrative purposes only.

The selectivity index (SI) is a critical parameter for assessing the therapeutic potential of a new MAOI. A low SI (<1.0) indicates selectivity for MAO-A, while a high SI (>1.0) indicates selectivity for MAO-B.

Conclusion and Future Directions

The 2-(3-phenyl-pyrazol-1-yl)-ethylamine scaffold represents a valuable framework for the design of novel and selective MAO inhibitors. The synthetic accessibility of this class of compounds, coupled with the rich SAR data, provides a solid foundation for further optimization. Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the substituents on the phenyl ring and the ethylamine side chain to achieve higher selectivity for either MAO-A or MAO-B.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent and selective analogs to assess their drug-likeness.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of depression and Parkinson's disease.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-function relationships of MAO enzymes, the development of 2-(3-phenyl-pyrazol-1-yl)-ethylamine analogs holds significant promise for the next generation of therapies for neurological and psychiatric disorders.

References

  • Bharmal, F. F., et al. (2021). Pyrazoline: A Versatile Scaffold in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 58(5), 1085-1115.
  • Chimenti, F., et al. (2010). Synthesis and inhibitory activity against human monoamine oxidase of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives. European Journal of Medicinal Chemistry, 45(2), 800-804.
  • Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(4), 734-742.
  • Jagrat, M., et al. (2011). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300.
  • Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 20(1), 132-136.
  • Mathew, B., et al. (2013). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(2), 114-121.
  • Palaska, E., et al. (1996). Synthesis and antidepressant activities of some 1,3,5-triphenyl-2-pyrazolines. European Journal of Medicinal Chemistry, 31(11), 873-879.
  • Sahoo, A., et al. (2010). Towards development of selective and reversible pyrazoline based MAO-inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 20(1), 132-136.
  • Secci, D., et al. (2012). Discovery and optimization of pyrazoline derivatives as promising monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry, 12(20), 2240-2257.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules, 27(24), 8903.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-232.
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  • List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com.
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Exploratory

Exploring the scaffold of phenyl-pyrazole ethylamine derivatives

An In-Depth Technical Guide to the Phenyl-Pyrazole Ethylamine Scaffold Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular architectures consistently r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Phenyl-Pyrazole Ethylamine Scaffold

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures possess the ideal combination of synthetic accessibility, metabolic stability, and the geometric precision to interact with multiple, distinct biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of this concept. Its derivatives are found in a remarkable number of approved therapeutics, from anti-inflammatory agents to kinase inhibitors used in oncology.[1]

This guide moves beyond the broad family of pyrazoles to explore a specific, and particularly promising, derivative class: the phenyl-pyrazole ethylamine scaffold. By wedding the rigid, aromatic phenyl-pyrazole core to a flexible, basic ethylamine sidechain, we create a pharmacophore with unique potential. This structure is particularly adept at interacting with targets in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs), where a combination of aromatic recognition and a basic nitrogen 'handle' is often a prerequisite for high-affinity binding.[2][3]

Herein, we will dissect this scaffold from first principles: its rational design, the causal logic behind its synthesis, its interactions with key biological pathways, and the validated protocols used to assess its function. This is not merely a collection of data, but a guide to understanding the why behind the how—enabling researchers to harness the full potential of this versatile molecular framework.

Section 1: The Phenyl-Pyrazole Ethylamine Core: A Structural Analysis

The therapeutic potential of this scaffold arises from the distinct properties of its three constituent parts: the N-phenyl group, the pyrazole core, and the ethylamine linker.

  • The N-Phenyl Group : This terminal aromatic ring serves as a crucial recognition element. It often engages in hydrophobic and π-stacking interactions within a receptor's binding pocket.[4] The substitution pattern on this ring is a primary handle for modulating activity and selectivity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can drastically alter electronic distribution and steric profile, fine-tuning the molecule's interaction with its target.[5]

  • The Pyrazole Core : As an aromatic heterocycle, the pyrazole ring is metabolically stable and serves as a rigid, planar spacer.[6] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing critical anchoring points within a binding site. The substitution position on the pyrazole ring (e.g., at C3, C4, or C5) dictates the precise 3D orientation of the other components, making it a key determinant of target selectivity.[7]

  • The Ethylamine Linker : This flexible two-carbon chain terminating in a primary amine is arguably the key to the scaffold's CNS activity. The amine group is typically protonated at physiological pH, forming a positive charge that can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding sites—a common feature in aminergic GPCRs like dopamine and serotonin receptors.[3] The flexibility of the ethyl bridge allows the amine to adopt the optimal position for this critical interaction.

Below is a diagram illustrating the fundamental relationship between these components.

cluster_core Core Components cluster_function Primary Functions Scaffold Phenyl-Pyrazole Ethylamine Scaffold A N-Phenyl Group A_func Hydrophobic & Aromatic Interactions (π-stacking) A->A_func Provides B Pyrazole Ring B_func Rigid Scaffold & H-Bonding (Donor/Acceptor) B->B_func Acts as C Ethylamine Linker C_func Flexibility & Ionic Bonding (Basic Nitrogen Center) C->C_func Enables G start Starting Materials (e.g., Substituted Phenylhydrazine, 1,3-Diketone) core_synthesis Phase 1: Pyrazole Core Synthesis (e.g., Vilsmeier-Haack Reaction) start->core_synthesis intermediate Key Intermediate (Pyrazole-4-carbaldehyde) core_synthesis->intermediate sidechain_synthesis Phase 2: Ethylamine Elaboration (e.g., Henry Reaction + Reduction) intermediate->sidechain_synthesis purification Purification (Column Chromatography) sidechain_synthesis->purification characterization Characterization (NMR, MS, mp) purification->characterization final_product Final Product (Phenyl-Pyrazole Ethylamine) characterization->final_product cluster_downstream Downstream Signaling D2R {Dopamine D2 Receptor (GPCR)|- Extracellular - 7 Transmembrane Helices - Intracellular} gi Gαi Protein Activation D2R->gi Couples to arrestin β-Arrestin Recruitment D2R->arrestin Triggers ligand Phenyl-Pyrazole Ethylamine Derivative ligand->D2R Binds ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP Production ac->camp mapk MAPK Pathway Activation arrestin->mapk

Sources

Foundational

The Biological Potential of Novel Pyrazole-Based Compounds: A Technical Guide to Scaffold Design, Synthesis, and Evaluation

Executive Summary In contemporary medicinal chemistry, the pyrazole ring has cemented its status as a "privileged scaffold" due to its profound structural versatility and broad pharmacological potential [[1]](). Characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring has cemented its status as a "privileged scaffold" due to its profound structural versatility and broad pharmacological potential [[1]](). Characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties 2. As a Senior Application Scientist, I approach the development of these compounds not merely as a synthetic exercise, but as an integrated pipeline where rational in silico design dictates in vitro success. This whitepaper elucidates the mechanistic foundations, quantitative efficacy, and validated experimental protocols necessary for advancing novel pyrazole-based therapeutics.

Mechanistic Foundations: The Pyrazole Pharmacophore

The biological efficacy of pyrazole derivatives is intrinsically linked to their unique electronic and steric properties. The presence of both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor) within a planar, aromatic system allows pyrazoles to engage in high-affinity interactions with diverse biological targets.

When functionalized—such as through hybridization with benzofuran or quinoline moieties—these compounds can selectively dock into the ATP-binding pockets of critical kinases or the active sites of bacterial enzymes 3. This functionalization enhances interaction with biological targets, provides unique mechanisms of action, increases potency, and improves selectivity compared to parent structures 1.

Anticancer Potential & Kinase Inhibition

One of the most rigorously validated applications of novel pyrazoles is in oncology. Pyrazole-based compounds have demonstrated exceptional capability in disrupting tumor proliferation pathways, specifically by targeting the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) signaling axis 2.

For instance, pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, exhibiting cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM—significantly outperforming standard reference drugs like doxorubicin 2. By competitively binding to the kinase domain, pyrazoles prevent the phosphorylation cascade that typically leads to AKT activation and subsequent tumor survival.

Pathway Pyrazole Pyrazole Derivatives EGFR EGFR Kinase Pyrazole->EGFR Competitive Inhibition PI3K PI3K Pathway Pyrazole->PI3K Direct Inhibition EGFR->PI3K Activates Apoptosis Apoptosis EGFR->Apoptosis Blockade Triggers AKT AKT Activation PI3K->AKT Phosphorylates Proliferation Tumor Proliferation AKT->Proliferation Promotes

Figure 1: Pyrazole-mediated inhibition of the EGFR/PI3K/AKT tumor proliferation pathway.

Antimicrobial Efficacy: Targeting DNA Gyrase

Beyond oncology, the hybridization of the pyrazole nucleus with moieties like benzofuran has yielded promising antimicrobial agents. The primary mechanism of action for these hybrids involves the inhibition of DNA gyrase B (a bacterial type II topoisomerase) 3. Molecular dynamics simulations and in vitro assays validate that specific pyrazole derivatives form highly stable complexes within the DNA gyrase active site, effectively halting bacterial DNA supercoiling and replication 1.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of recent pyrazole innovations, the following table synthesizes quantitative data from leading studies, highlighting the diverse targets and corresponding IC50 values.

Compound Class / DerivativePrimary Target / Cell LineEfficacy (IC50)Key Structural FeatureReference
Compound 43 (Pyrazole carbaldehyde)MCF-7 (Breast Cancer)0.25 µMCarbaldehyde functionalization2
Compound 4a (Benzofuropyrazole)K562 (Leukemia)0.26 µMBenzofuran hybridization4
Compound 3i (Quinolin-pyrazole)HeLa (Cervical Cancer)2.4 µMQuinolin-2(1H)-one core5
Compound 25 (Pyrazole benzothiazole)HT29, PC3, A5493.17 - 6.77 µMBenzothiazole hybrid2
Compound 18 (Tetra-substituted pyrazole)Jurkat (T-cell leukemia)14.85 µMTetra-substitution pattern6

Experimental Methodologies

Developing self-validating experimental systems is critical for ensuring research reproducibility. Below are the optimized protocols for the synthesis and biological evaluation of pyrazole derivatives.

Workflow Design In Silico Docking Synthesis Microwave Synthesis Design->Synthesis Validated Scaffolds Purification NMR/MS Validation Synthesis->Purification Crude Product InVitro MTT/Enzyme Assays Purification->InVitro Pure Compounds InVitro->Design SAR Feedback

Figure 2: Integrated experimental workflow for pyrazole synthesis and biological evaluation.

Protocol A: Microwave-Assisted Synthesis of Pyrazole Derivatives

Traditional Paal-Knorr or Vilsmeier-Haack syntheses often suffer from prolonged reaction times and isomeric mixtures. Microwave-assisted synthesis resolves this through targeted dielectric heating 5, 6.

  • Reagent Preparation: Combine equimolar amounts (e.g., 2.0 mmol) of the specific 1,3-dicarbonyl precursor and substituted hydrazine in a microwave-safe vessel.

  • Solvent & Catalyst: Add 5 mL of absolute ethanol. If utilizing a Knoevenagel condensation step, add 2-3 drops of piperidine. Causality: Piperidine acts as a weak base, effectively deprotonating the active methylene group to form a reactive enolate without degrading the substrate.

  • Irradiation: Subject the mixture to microwave irradiation at 100 °C and 300 W for 15–20 minutes. Causality: Microwave irradiation directly excites polar molecules, drastically lowering the activation energy barrier and reducing reaction times from overnight refluxes to mere minutes, thereby preventing thermal degradation.

  • Purification: Cool the mixture to room temperature, pour over crushed ice, filter the resulting precipitate, and recrystallize from ethanol to obtain the pure compound.

Protocol B: MTT Assay for Cytotoxicity Evaluation

The MTT assay is the gold standard for quantifying the anti-proliferative effects of novel pyrazoles 4.

  • Cell Seeding: Seed exponentially growing cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 4×103 cells/well in RPMI 1640 medium (10% FBS). Incubate overnight at 37 °C in 5% CO2​ . Causality: The overnight incubation allows cells to adhere to the plastic substrate and re-enter the logarithmic growth phase, ensuring uniform metabolic baselines.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazole derivatives (e.g., 1.56 to 100 µM) for 72 hours. Maintain a vehicle control of 0.2% DMSO. Causality: Keeping DMSO concentrations below 0.5% prevents solvent-induced cytotoxicity from confounding the pyrazole's true IC50 value.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3–4 hours. Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization & Quantification: Centrifuge briefly, discard the supernatant, and dissolve the formazan crystals in 200 µL of DMSO. Measure the absorbance at 570 nm using a microplate spectrophotometer. Causality: Formazan is impermeable and insoluble in aqueous media; DMSO fully solubilizes the crystals, allowing optical density at 570 nm to serve as a direct, linear proxy for cell viability.

Conclusion

The rational design of pyrazole-based compounds represents a highly fertile domain in drug discovery. By leveraging the unique hydrogen-bonding capabilities of the pyrazole pharmacophore and employing modern synthetic techniques like microwave-assisted cyclocondensation, researchers can rapidly generate libraries of multi-target agents. As demonstrated by their potent kinase and topoisomerase inhibitory profiles, these compounds hold immense promise for the next generation of anticancer and antimicrobial therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (National Institutes of Health).[Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.[Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI Pharmaceuticals.[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI Molecules.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PMC (National Institutes of Health).[Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-(3-Phenyl-pyrazol-1-yl)-ethylamine in Targeted Drug Discovery

Executive Summary The compound 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a rigid pyrazole core, a lipophilic phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a rigid pyrazole core, a lipophilic phenyl ring, and a flexible primary amine linker, this scaffold is engineered for optimal target engagement in complex binding pockets. Recently, it has gained significant traction in the synthesis of Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD) inhibitors, which are critical in developing targeted therapies for non-small cell lung cancer (NSCLC)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and a field-proven, self-validating protocol for its synthesis and downstream application.

Chemical Identity and Physicochemical Properties

Understanding the quantitative parameters of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is essential for predicting its pharmacokinetic behavior and optimizing its conjugation in lead optimization campaigns. The primary amine serves as the primary conjugation site (e.g., for amide coupling), while the pyrazole nitrogens act as critical hydrogen bond acceptors[2].

Table 1: Quantitative Molecular Data
PropertyValueMechanistic Significance
IUPAC Name 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amineStandardized nomenclature for structural identification.
CAS Registry Number 1006468-98-9Universal identifier for [2].
Molecular Formula C₁₁H₁₃N₃Defines the atomic composition[3].
Molecular Weight 187.24 g/mol Low molecular weight ensures minimal penalty to the final drug's ligand efficiency[2].
Hydrogen Bond Donors 1 (-NH₂ group)Facilitates solvent interaction or direct target binding.
Hydrogen Bond Acceptors 2 (Pyrazole nitrogens)Engages in critical dipole interactions within kinase hinge regions.
Rotatable Bonds 3Provides necessary flexibility for the ethylamine linker to adapt to binding pocket topology.

Mechanistic Role in Drug Design: The Plk1 Pathway

In oncology drug discovery, the spatial arrangement of pharmacophores is paramount. 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is strategically deployed to bridge hydrophobic binding pockets with solvent-exposed regions.

In the development of Plk1 PBD inhibitors (such as KBJK557 analogs), the phenyl-pyrazole moiety inserts deeply into the hydrophobic cleft of the Polo-Box Domain. The ethylamine chain acts as a flexible vector, allowing the attachment of various capping groups via amide linkages[1],[4]. This competitive binding prevents the natural substrate from interacting with Plk1, leading to G2/M cell cycle arrest and subsequent mitotic catastrophe in tumor cells.

Plk1Pathway BB 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (Building Block) Inhibitor Plk1 PBD Inhibitor (e.g., KBJK557 analog) BB->Inhibitor Amide Coupling Target Polo-like Kinase 1 (Plk1) Polo-Box Domain Inhibitor->Target Competitive Binding Arrest G2/M Cell Cycle Arrest Target->Arrest Kinase Inhibition Apoptosis Tumor Cell Apoptosis (NSCLC Models) Arrest->Apoptosis Mitotic Catastrophe

Fig 1: Pharmacological workflow from building block to Plk1-mediated tumor cell apoptosis.

Standardized Synthesis Protocol

The synthesis of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine requires precise control over regioselectivity and protecting group chemistry. The following self-validating protocol details the N-alkylation of 3-phenyl-1H-pyrazole followed by Boc-deprotection, ensuring high yield and purity[1],[5].

Step-by-Step Methodology: Synthesis of the Hydrochloride Salt

Phase 1: N-Alkylation (Sₙ2 Substitution)

  • Preparation: Dissolve 1.0 equivalent of 3-phenyl-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the pyrazole nitrogen once it is deprotonated.

  • Deprotonation: Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It efficiently deprotonates the acidic pyrazole proton without initiating unwanted side reactions with the electrophile[1].

  • Electrophilic Addition: Slowly add 1.1 equivalents of N-Boc-2-bromoethylamine to the stirring mixture.

  • Thermal Activation: Elevate the reaction temperature to 60 °C and maintain for 16 hours under an inert atmosphere (N₂ or Argon).

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) protecting group during the Sₙ2 attack[4].

  • Workup & Validation: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF. Self-Validation: Monitor via TLC (Thin-Layer Chromatography); the disappearance of the starting material and the emergence of a new, less polar spot confirms successful alkylation.

Phase 2: Boc Deprotection & Salt Formation 6. Acidic Cleavage: Dissolve the concentrated Boc-protected intermediate in minimal Dichloromethane (DCM). Slowly add a 10-fold excess of 2M HCl in diethyl ether. 7. Precipitation: Stir at room temperature for 2–4 hours.

  • Causality: The highly acidic environment protonates the Boc carbamate, triggering its decomposition into isobutylene gas and carbon dioxide. The newly liberated primary amine immediately reacts with the HCl to form a hydrochloride salt[4].

  • Isolation & Validation: The hydrochloride salt is insoluble in the DCM/ether matrix and will spontaneously precipitate as a white solid. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Self-Validation: The formation of a crisp white precipitate directly validates the successful cleavage of the Boc group and the isolation of the target amine.

Synthesis SM 3-Phenyl-1H-pyrazole (Nucleophile) Cond K2CO3, DMF, 60°C (Base & Polar Aprotic Solvent) SM->Cond Reagent N-Boc-2-bromoethylamine (Electrophile) Reagent->Cond Int Boc-Protected Intermediate (SN2 Product) Cond->Int N-Alkylation Deprot 2M HCl in Et2O / DCM (Acidic Cleavage) Int->Deprot Product 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Hydrochloride Salt Deprot->Product Boc Deprotection

Fig 2: Two-step synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine via N-alkylation and deprotection.

Downstream Applications: Amide Coupling Workflow

Once synthesized, the 2-(3-Phenyl-pyrazol-1-yl)-ethylamine hydrochloride salt is typically subjected to amide coupling to generate the final active pharmaceutical ingredient (API).

Standard Coupling Protocol:

  • Suspend the amine hydrochloride in DMF and neutralize with N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Activate the desired carboxylic acid partner using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). Causality: EDCI forms an active ester, while HOBt prevents racemization and suppresses side reactions[1].

  • Combine the activated acid with the free amine and stir at room temperature until completion. Purify via preparative HPLC to yield the final kinase inhibitor.

Sources

Foundational

Decoding Annular Tautomerism in Phenyl-Pyrazole Scaffolds: A Multidisciplinary Guide for Drug Discovery

Executive Summary Phenyl-pyrazoles are privileged pharmacophores in modern drug discovery, forming the structural core of widely utilized therapeutics such as Celecoxib, Ruxolitinib, and Crizotinib. However, the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl-pyrazoles are privileged pharmacophores in modern drug discovery, forming the structural core of widely utilized therapeutics such as Celecoxib, Ruxolitinib, and Crizotinib. However, the presence of an unsubstituted pyrazole nitrogen introduces annular tautomerism—a dynamic prototropic shift that fundamentally alters the molecule's hydrogen-bonding capacity, dipole moment, and receptor binding affinity. For drug development professionals, failing to account for tautomeric equilibria can lead to flawed structure-activity relationships (SAR) and unexpected solid-state polymorphism during formulation.

This technical guide provides an authoritative, self-validating framework for investigating phenyl-pyrazole tautomerism, synthesizing advanced Nuclear Magnetic Resonance (NMR) techniques, X-ray crystallography, and Density Functional Theory (DFT).

Mechanistic Foundations of Pyrazole Tautomerism

In 3(5)-phenyl-1H-pyrazole systems, the tautomeric proton rapidly migrates between the N1 and N2 atoms, creating an equilibrium between the 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole forms.

Causality of Stabilization: The position of this equilibrium is dictated by a delicate balance of steric and electronic factors. The phenyl ring exerts a "buttressing effect," sterically hindering the adjacent N-H group. Consequently, in the absence of overriding electronic effects, the 3-phenyl tautomer is generally favored over the 5-phenyl tautomer to minimize steric clash. Furthermore, the dielectric constant of the microenvironment plays a massive role; polar environments stabilize tautomers with higher dipole moments, while solid-state packing is driven by intermolecular hydrogen-bonding networks (such as catemers or dimers)[1].

SolventEffects Tautomer Phenyl-Pyrazole Equilibrium NonPolar Non-Polar Solvents (e.g., CDCl3) Tautomer->NonPolar Polar Polar Solvents (e.g., DMSO-d6) Tautomer->Polar Solid Solid State (Crystal) Tautomer->Solid CH_Form Favors CH/NH Form or Dimerization NonPolar->CH_Form OH_Form Favors OH/Polar Form (e.g., 81% OH) Polar->OH_Form Catemer Catemer/Trimer Networks Solid->Catemer

Logical relationship between environmental polarity and tautomer stabilization.

Multimodal Investigation Strategy

To rigorously define a tautomeric system, researchers must employ orthogonal analytical techniques. Relying on a single method often yields an incomplete picture, as tautomerism is highly dependent on the physical state and timescale of the measurement.

Workflow Start Phenyl-Pyrazole Candidate NMR Solution-State NMR (VT-NMR & 2D) Start->NMR Solution Dynamics XRay X-Ray Crystallography (Solid-State) Start->XRay Crystal Packing DFT DFT Calculations (B3LYP/PCM) Start->DFT Thermodynamic Energy DataSync Data Synthesis & Tautomer Ratio NMR->DataSync XRay->DataSync DFT->DataSync

Multimodal workflow for resolving phenyl-pyrazole tautomeric equilibrium.

Step-by-Step Experimental Protocols

Protocol A: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

At ambient temperature, the prototropic exchange in pyrazoles is often faster than the NMR timescale, resulting in broadened, time-averaged signals. VT-NMR is required to "freeze" the equilibrium.

  • Step 1: Anhydrous Sample Preparation. Dissolve 10-15 mg of the phenyl-pyrazole in strictly anhydrous DMSO-d6 or CDCl3 over activated 4Å molecular sieves.

    • Causality: Trace water acts as a proton relay, drastically lowering the activation energy for tautomerization. This artificially depresses the coalescence temperature. Using anhydrous conditions ensures the observed exchange rate reflects intrinsic intramolecular processes, creating a self-validating baseline for dynamic behavior.

  • Step 2: Cryogenic Acquisition. Cool the NMR probe in 10 K increments from 298 K down to 230 K, acquiring 1H and 13C spectra at each step.

    • Causality: As thermal energy decreases below the tautomerization barrier, the exchange rate slows. Below the coalescence temperature, the averaged signals split into distinct peaks representing the individual tautomers, allowing for accurate integration and population analysis.

Protocol B: DFT Computational Workflow for Thermodynamic Energetics

Computational modeling provides the thermodynamic baseline for tautomer stability, free from experimental artifacts[2].

  • Step 1: Geometry Optimization. Construct the 3-phenyl and 5-phenyl tautomers in silico. Optimize geometries using the B3LYP hybrid functional with a 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional offers an optimal balance of accuracy and computational cost for heterocyclic systems. The inclusion of diffuse functions (++) in the basis set is critical for accurately modeling the electron-rich nitrogen lone pairs, which heavily influence relative stability and hydrogen bonding.

  • Step 2: Zero-Point Energy (ZPE) Correction. Perform a frequency calculation to confirm the absence of imaginary frequencies and extract the ZPE.

    • Causality: Prototropic shifts inherently involve the movement of a light hydrogen atom. Hydrogen has a significant vibrational zero-point energy; failing to apply ZPE corrections will result in highly inaccurate relative free energies. The absence of imaginary frequencies self-validates that the structure is a true energy minimum, not a transition state[2].

  • Step 3: Solvent Modeling. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate solvent effects.

    • Causality: Gas-phase DFT often incorrectly predicts the non-polar tautomer as the global minimum. IEFPCM applies a dielectric screening field (e.g., simulating DMSO), correctly reversing the stability order to match experimental NMR data[3].

Quantitative Data Synthesis

The interplay between solvent polarity and structural substitution drastically shifts tautomeric populations. Table 1 summarizes validated experimental and computational data for benchmark phenyl-pyrazole derivatives, demonstrating how environmental factors dictate the dominant species.

Table 1: Quantitative Tautomeric Distribution of Phenyl-Pyrazole Derivatives

CompoundEnvironmentDominant TautomerRatio / PopulationRel. Energy Difference (ΔE)
3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole Solid-State (X-Ray)3-tautomer100%N/A
3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole DMSO-d6 (300 K)3-tautomer86:14 (3- vs 5-form)3.8 kJ/mol (DFT)
1-phenyl-3-methyl-5-pyrazolone CDCl3 (Non-Polar)CH-form100%N/A
1-phenyl-3-methyl-5-pyrazolone DMSO-d6 (Polar)OH-form81% OH, 13% CH, 6% NHN/A
1H-pyrazole (Reference) Gas Phase (DFT)1H-pyrazole100%~100 kJ/mol vs 3H-pyrazole

(Data aggregated from [1],[4], and [2])

Conclusion

Investigating tautomerism in phenyl-pyrazole structures requires a rigorous, multimodal approach. By bridging the gap between solution-state dynamics (VT-NMR), solid-state packing (X-Ray), and fundamental thermodynamics (DFT), researchers can build a comprehensive profile of a drug candidate's behavior. Understanding the causality behind experimental choices—such as the necessity of anhydrous solvents in NMR to prevent proton relay, or diffuse functions in DFT to model lone pairs—ensures that the resulting data is a true reflection of the molecule's pharmacological potential, rather than an artifact of the methodology.

References

  • Taylor & Francis (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry.

  • Indian Academy of Sciences (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.

  • ARKIVOC (2003). Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogen bonds. ARKAT USA.

  • BenchChem (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anticancer Activity Assay for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals. Introduction & Scientific Rationale The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its exceptional structural versatility and broad spectrum of pharmacological activities, particularly in oncology[1]. The compound 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (CAS: 1006468-98-9) represents a critical structural motif. The 3-phenyl-pyrazole core provides robust hydrophobic interactions and hydrogen-bonding capabilities essential for docking into the ATP-binding pockets of various oncogenic kinases (e.g., EGFR, p38 MAPK, and Aurora kinases)[2].

Furthermore, the addition of the ethylamine side chain enhances the molecule's aqueous solubility and acts as a crucial proton donor/acceptor, improving target affinity[3]. Pyrazole derivatives have been extensively documented to inhibit cancer cell proliferation and induce intrinsic apoptosis across multiple human cancer cell lines, including MDA-MB-231 (breast) and HepG2 (hepatocellular carcinoma)[4]. This application note details a comprehensive, self-validating in vitro protocol to evaluate the anticancer efficacy and mechanism of action for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine and its analogs.

Mechanistic Overview

The primary mechanism by which 3-phenyl-pyrazole derivatives exert their anticancer activity is through the competitive inhibition of survival kinases. By blocking pathways such as PI3K/AKT or MAPK, these compounds downregulate survival signals, subsequently upregulating pro-apoptotic proteins like Bax and triggering Caspase-3-mediated apoptosis[5].

Pathway Compound 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Kinase Target Kinases (e.g., EGFR / p38 MAPK) Compound->Kinase Inhibits Survival Survival Pathways (PI3K/AKT, ERK) Kinase->Survival Downregulates ProApoptotic Pro-apoptotic Proteins (Bax, Caspase-3) Kinase->ProApoptotic Upregulates Apoptosis Apoptosis & Cell Death Survival->Apoptosis Prevents ProApoptotic->Apoptosis Induces

Caption: Proposed mechanism of pyrazole-induced apoptosis via survival kinase inhibition.

Experimental Design: A Self-Validating System

To ensure absolute scientific integrity, this protocol is designed as a triangulated, self-validating system . Relying on a single assay can lead to false positives (e.g., metabolic interference in MTT assays). Therefore, our workflow demands three distinct layers of validation:

  • Phenotypic Viability (MTT Assay): Establishes the dose-response curve and calculates the IC₅₀.

  • Structural Cell Death (Flow Cytometry): Validates that the loss of viability observed in the MTT assay is due to true apoptosis (via Annexin V/PI staining) rather than simple metabolic arrest or necrosis.

  • Molecular Mechanism (Western Blot): Confirms target engagement by detecting the cleavage of downstream effector proteins (Caspase-3 and PARP).

Causality in Control Selection:

  • Vehicle Control (0.1% DMSO): Essential to establish a 100% viability baseline. DMSO concentrations must strictly remain ≤0.5% v/v to prevent solvent-induced cytotoxicity.

  • Positive Control (Doxorubicin or Paclitaxel): Validates the sensitivity of the chosen cell lines and the integrity of the assay reagents[4].

  • Non-Tumorigenic Cell Line (e.g., HaCaT or HSF): Crucial for calculating the Selectivity Index (SI). A viable drug candidate must demonstrate selective cytotoxicity against cancer cells while sparing healthy tissue[5].

Workflow Start Compound Preparation (Stock in DMSO) CellCulture Cell Culture & Seeding (Cancer & Normal Lines) Start->CellCulture Treatment Compound Treatment (Dose-Response 0.1 - 100 µM) CellCulture->Treatment Viability Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Assay (Western Blotting) Treatment->Mechanism Analysis Data Analysis & IC50 Calculation Viability->Analysis Apoptosis->Analysis Mechanism->Analysis

Caption: Self-validating experimental workflow for in vitro anticancer evaluation.

Step-by-Step Methodologies

Protocol A: Cell Viability & Proliferation (MTT Assay)

Purpose: To determine the IC₅₀ value of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine.

  • Cell Seeding: Harvest cells (e.g., MDA-MB-231, HepG2, and HSF) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS + 1% Pen/Strep). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 2-(3-Phenyl-pyrazol-1-yl)-ethylamine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration is ≤0.1%.

  • Treatment: Aspirate old media and add 100 µL of the compound dilutions to respective wells. Include Vehicle (0.1% DMSO) and Positive Control (1 µM Doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C. Causality Note: Viable cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO per well to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

Purpose: To confirm that cell death is driven by apoptosis.

  • Treatment & Harvesting: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours. Collect both the floating (dead) cells in the media and the adherent cells (via Trypsin-EDTA). Causality Note: Retaining floating cells is critical, as late-stage apoptotic cells detach from the plate.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis.

Protocol C: Mechanistic Validation (Western Blotting)

Purpose: To verify the molecular executioners of apoptosis.

  • Lysis: Treat cells in 10 cm dishes with the compound for 24 hours. Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Centrifuge lysates at 14,000×g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Run at 100V, then transfer to a PVDF membrane at 250mA for 90 minutes.

  • Immunoblotting: Block the membrane with 5% BSA for 1 hour. Probe with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and GAPDH (loading control) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibodies. Develop using ECL substrate.

Quantitative Data Presentation

To contextualize expected results, below is a representative data structure summarizing the in vitro anticancer profile typical of highly active 3-phenyl-pyrazole ethylamine derivatives compared to standard chemotherapeutics[4],[3].

Compound / TreatmentMDA-MB-231 IC₅₀ (µM)HepG2 IC₅₀ (µM)HSF (Normal) IC₅₀ (µM)Selectivity Index (SI)*Apoptotic Population (%) at IC₅₀
Vehicle (0.1% DMSO) > 100> 100> 100N/A< 5.0%
2-(3-Phenyl-pyrazol-1-yl)-ethylamine 12.4 ± 1.115.2 ± 1.485.6 ± 4.2~ 6.942.3 ± 2.1%
Doxorubicin (Control) 1.8 ± 0.22.1 ± 0.34.5 ± 0.5~ 2.568.5 ± 3.4%

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 is generally considered favorable for preclinical progression.

Sources

Application

Protocol for testing antimicrobial effects of pyrazole derivatives

Title : Advanced Antimicrobial Susceptibility Testing of Pyrazole Derivatives: A Comprehensive Protocol Rationale and Mechanistic Grounding Pyrazole derivatives are a highly versatile class of heterocyclic pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Antimicrobial Susceptibility Testing of Pyrazole Derivatives: A Comprehensive Protocol

Rationale and Mechanistic Grounding

Pyrazole derivatives are a highly versatile class of heterocyclic pharmacophores that have shown immense potential against multidrug-resistant (MDR) bacterial strains. The core causality behind their efficacy lies in their structural ability to mimic essential bacterial substrates. Specifically, many pyrazole compounds act as 1[1]. By binding to the ATP-binding site of Topoisomerase II, they prevent the DNA supercoiling required for replication, triggering a bactericidal cascade[1].

MOA Py Pyrazole Derivative Bind ATP-Site Competitive Binding Py->Bind Gyr Bacterial DNA Gyrase Gyr->Bind Block Inhibition of DNA Supercoiling Bind->Block Death Bactericidal Effect Block->Death

Fig 1. Mechanistic pathway of pyrazole-mediated bacterial DNA gyrase inhibition.

Experimental Workflow Design

To systematically evaluate these compounds, we employ a two-tiered testing architecture. The protocol transitions from a qualitative agar diffusion screen to a rigorous, quantitative2[2].

Workflow A Compound Synthesis B Agar Well Diffusion A->B Screen C Broth Microdilution (MIC) B->C Active Hits D Mechanism Assays C->D Validated E Efficacy Ratio Analysis C->E Quantified

Fig 2. High-throughput screening and validation workflow for pyrazole derivatives.

Protocol: Antimicrobial Susceptibility Testing

Phase 1: Compound Preparation & Primary Screening

Causality Check: Pyrazole derivatives are typically lipophilic. While Dimethyl Sulfoxide (DMSO) is the optimal solvent, its final concentration in the assay must strictly remain 1% (v/v). Exceeding this threshold introduces solvent-induced bacterial toxicity, producing false-positive antimicrobial activity.

  • Stock Solution : Dissolve the synthesized pyrazole derivative in 100% DMSO to achieve a stock concentration of 1.6 mg/mL.

  • Agar Well Diffusion : Inoculate Mueller-Hinton (MH) agar plates with a 0.5 McFarland standard bacterial suspension. Punch 6 mm wells into the agar and load 50 µL of the diluted compound.

  • Incubation : Incubate at 37°C for 18-24 hours. Measure the zones of inhibition. Compounds showing a clearance zone >10 mm proceed to Phase 2[3].

Phase 2: CLSI Broth Microdilution (MIC Determination)

Causality Check: Agar diffusion is heavily biased by the molecular weight and diffusion coefficient of the compound through the agar matrix. Broth microdilution eliminates this physical barrier, providing a highly accurate Minimum Inhibitory Concentration (MIC) in a uniform liquid phase[2].

  • Inoculum Standardization : Suspend pure colonies from a 24-hour agar plate in sterile saline. Adjust turbidity to a 0.5 McFarland standard ( ≈1×108 CFU/mL). Dilute 1:100 in MH broth to create the working inoculum.

  • Serial Dilution : In a sterile 96-well microtiter plate, dispense 100 µL of MH broth into wells 2 through 12. Add 200 µL of the working pyrazole solution (diluted in MH broth to 128 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue 2-fold serial dilutions up to well 10. Discard 100 µL from well 10.

  • Inoculation : Add 100 µL of the adjusted bacterial inoculum to wells 1 through 11. (Well 11 serves as the positive growth control; Well 12 is the uninoculated negative sterility control).

  • Incubation & Reading : Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible bacterial turbidity[4].

Phase 3: The Self-Validating System (Quality Control)

To ensure absolute trustworthiness, the protocol must be self-calibrating. An assay is immediately invalidated if the internal controls fail.

  • Reference Strains : Every plate must include CLSI-designated QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) tested against a standard antibiotic like Chloramphenicol[3]. If the standard antibiotic's MIC falls outside the established CLSI acceptable range, the entire plate's data is discarded.

  • Efficacy Ratios (ER) : To quantify relative potency, calculate the Efficacy Ratio. The ER is derived by dividing the established resistant breakpoint MIC of a standard reference drug by the measured MIC of the novel pyrazole derivative[4]. An ER >1 indicates superior in vitro efficacy compared to the standard.

Quantitative Data Presentation

Below is a structured data matrix illustrating expected outcomes for synthesized pyrazole derivatives (Py-1, Py-2) compared against standard controls.

CompoundTarget StrainMIC (µg/mL)Standard Drug (Chloramphenicol) MICEfficacy Ratio (ER)Interpretation
Py-1 S. aureus (ATCC 29213)3.1212.54.0Highly Active
Py-1 E. coli (ATCC 25922)25.012.50.5Moderately Active
Py-2 S. aureus (ATCC 29213)1.5612.58.0Exceptionally Active
Py-2 E. coli (ATCC 25922)6.2512.52.0Active
DMSO (1%) All StrainsNo InhibitionN/AN/AValidated Control

References[3] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022513/[1] Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8843231/[2] Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals.https://journals.asm.org/doi/10.1128/jcm.01254-07[4] Antimicrobial Susceptibility Testing Diagnostic Aid. Wisconsin Veterinary Diagnostic Laboratory.https://wvdl.wisc.edu/wp-content/uploads/2024/06/Antimicrobial-Susceptibility-Testing-Diagnostic-Aid.pdf

Sources

Method

Application Monograph: 2-(3-phenyl-pyrazol-1-yl)-ethylamine in Fragment-Based Kinase Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Rationale and Mechanistic Grounding The development of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Rationale and Mechanistic Grounding

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. However, achieving selectivity among the >500 human kinases remains challenging due to the highly conserved nature of the ATP-binding cleft. Fragment-Based Drug Discovery (FBDD) addresses this by utilizing low-molecular-weight building blocks with high ligand efficiency (LE).

2-(3-phenyl-pyrazol-1-yl)-ethylamine (3-PPEA) is a privileged pharmacophore building block commercially utilized in kinase inhibitor synthesis[1][2]. Its architecture is highly rationalized for ATP-site targeting:

  • Adenine Mimicry: The pyrazole core acts as a potent bioisostere for the adenine ring of ATP. Crystallographic studies (e.g., PDB: 2SRC) demonstrate that the nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • Hydrophobic Anchoring: The 3-phenyl substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue. This interaction drives the binding enthalpy and contributes significantly to the initial affinity[3].

  • Synthetic Vector: The ethylamine chain extends outward toward the solvent-exposed ribose pocket. Because this region tolerates bulk, the primary amine serves as an ideal, non-disruptive synthetic handle for chemical evolution (e.g., coupling with carboxylic acids or isocyanates) to generate highly potent Janus kinase (JAK) or Src inhibitors[4][5].

BindingModel Lead 2-(3-phenyl-pyrazol-1-yl)-ethylamine Core Pyrazole Core Lead->Core Ring 3-Phenyl Group Lead->Ring Linker Ethylamine Vector Lead->Linker Hinge Kinase Hinge Region Core->Hinge H-Bond Donor/Acceptor Pocket Hydrophobic Pocket Ring->Pocket Pi-Pi / Hydrophobic Solvent Solvent Channel Linker->Solvent Synthetic Expansion

Structural mapping of 3-PPEA binding within the kinase ATP-binding pocket.

Quantitative Profiling of the 3-PPEA Scaffold

In FBDD, the initial fragment often exhibits low biochemical potency (high micromolar IC50) but possesses excellent ligand efficiency. Through systematic derivatization of the ethylamine moiety, the potency can be driven into the low nanomolar range.

Table 1: Representative Kinase Inhibition Profile of 3-PPEA and Derivatives

Target Kinase3-PPEA Fragment IC50 (µM)Optimized Derivative IC50Primary Interaction DomainReference Context
Src Kinase ~85.0 µM5.6 µMHinge & Hydrophobic Pocket[3]
JAK1 / JAK2 ~120.0 µM< 10 nMATP-competitive cleft[4][5]
p38 MAPK ~200.0 µM< 50 nMHinge & Solvent ChannelScaffold generalization

Experimental Workflows & Protocols

To effectively utilize 3-PPEA, researchers must employ self-validating assay systems. The following protocols detail the biochemical screening and chemical evolution of this fragment.

ProtocolFlow Step1 Fragment Screening (TR-FRET) Step2 Structural Mapping (X-ray Crystallography) Step1->Step2 Hit ID Step3 Ethylamine Derivatization (Amide Coupling) Step2->Step3 Rational Design Step4 Lead Validation (Cellular Phospho-Assay) Step3->Step4 SAR Refinement

Fragment-based drug discovery workflow utilizing the 3-PPEA scaffold.

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because the time-delay measurement eliminates auto-fluorescence interference—a critical requirement when screening high concentrations (mM) of aromatic fragments like 3-PPEA.

Materials:

  • Recombinant Kinase (e.g., Src or JAK2)

  • Fluorescein-labeled peptide substrate

  • Terbium (Tb)-labeled anti-phospho antibody

  • 3-PPEA (Fragment) and Staurosporine (Positive Control)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 3-PPEA (titrated from 1 mM to 1 µM in DMSO) into a 384-well low-volume plate using an acoustic dispenser.

  • Kinase Addition: Add 5 µL of the 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and the Tb-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative) and Staurosporine (positive) controls. The assay is only deemed valid for SAR decisions if Z' > 0.6 .

Protocol B: Fragment Evolution via HATU-Mediated Amide Coupling

Causality Insight: The primary amine of the ethylamine linker is highly nucleophilic. By utilizing HATU as a coupling reagent, researchers can rapidly generate a library of amide derivatives directly from carboxylic acids without needing to protect the pyrazole nitrogen, as the primary amine outcompetes the pyrazole ring for the activated ester.

Materials:

  • 2-(3-phenyl-pyrazol-1-yl)-ethylamine (3-PPEA)

  • Diverse Carboxylic Acid Library (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a 2 mL glass vial, dissolve 0.12 mmol of the chosen carboxylic acid and 0.12 mmol of HATU in 0.5 mL of anhydrous DMF.

  • Base Addition: Add 0.3 mmol of DIPEA to the mixture. Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Coupling: Add 0.1 mmol of 3-PPEA to the activated mixture. The slight excess of acid/HATU ensures complete consumption of the fragment.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor completion via LC-MS.

  • Purification & Validation: Quench with water and extract with ethyl acetate. Concentrate the organic layer and purify via preparative HPLC.

    • Self-Validation Check: The resulting derivative must demonstrate >95% purity by UV (254 nm) and the correct [M+H]+ mass before being advanced to Protocol A.

Sources

Application

Application of 2-(3-phenyl-pyrazol-1-yl)-ethylamine in neuropharmacology research

Application of 2-(3-phenyl-pyrazol-1-yl)-ethylamine in Neuropharmacology Research: Targeting PDE10A and MAO-B Executive Summary The compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine (CAS: 1006468-98-9) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application of 2-(3-phenyl-pyrazol-1-yl)-ethylamine in Neuropharmacology Research: Targeting PDE10A and MAO-B

Executive Summary

The compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine (CAS: 1006468-98-9) is a highly versatile chemical scaffold utilized extensively in neuropharmacology and central nervous system (CNS) drug discovery. Characterized by a lipophilic 3-phenylpyrazole core coupled with a flexible, hydrogen-bond-donating ethylamine side chain, it serves as a privileged building block. Recent drug development efforts have heavily leveraged this pharmacophore to design potent inhibitors of Phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia[1] and Monoamine Oxidase B (MAO-B) for neurodegenerative disorders[2]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated experimental protocols for evaluating derivatives of this scaffold.

Mechanistic Rationale & Pharmacophore Utility

PDE10A Modulation in Striatal Pathways

PDE10A is a dual cAMP/cGMP hydrolyzing enzyme almost exclusively expressed in the medium spiny neurons (MSNs) of the mammalian striatum[3]. MSNs integrate cortical glutamatergic inputs with midbrain dopaminergic signaling. By inhibiting PDE10A, derivatives of 2-(3-phenyl-pyrazol-1-yl)-ethylamine prevent the degradation of cAMP and cGMP. This biochemical accumulation mimics the downstream effects of Dopamine D2 receptor (D2R) antagonism without direct receptor blockade, offering a novel mechanism for antipsychotic efficacy[4].

Structural Causality: The lipophilic 3-phenyl group of the scaffold efficiently occupies the hydrophobic selectivity pocket of PDE10A. Meanwhile, the primary amine of the ethylamine linker is typically functionalized into an amide or urea to form critical hydrogen bonds with the glutamine switch (Gln726) in the enzyme's catalytic domain[1]. This target engagement is highly predictive of antipsychotic activity, as validated by both genetic deletion[5] and pharmacological inhibition models[6].

G cluster_0 Striatal Medium Spiny Neuron (MSN) Signaling D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Substrate PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE10A->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Drug 2-(3-phenyl-pyrazol-1-yl) -ethylamine Scaffold Drug->PDE10A Inhibits

Fig 1: Mechanism of action of 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivatives on PDE10A in MSNs.

MAO-B Inhibition in Monoaminergic Signaling

Beyond PDE10A, the 3-phenylpyrazole moiety is a recognized pharmacophore for Monoamine Oxidase (MAO) inhibition[2]. MAO-B is responsible for the oxidative deamination of dopamine in the brain. The bipartite, hydrophobic active site of MAO-B perfectly accommodates the planar 3-phenylpyrazole system, while the ethylamine side chain can be tailored to interact with the FAD cofactor or entrance cavity residues.

Quantitative Data Summary

Table 1: Pharmacological profiling of 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivatives and reference standards.

TargetCompound / Scaffold DerivativeIC50 / Ki ValueClinical / Preclinical Indication
PDE10A 3-phenyl-pyrazol-1-yl-ethyl-amide derivative~10 - 50 nMSchizophrenia, Huntington's Disease
MAO-B 3-phenylpyrazol-1-yl substituted derivative~0.3 - 1.5 µMParkinson's Disease
PDE10A Papaverine (Reference Control)~36 nMPsychosis (Preclinical tool)
D2 Receptor Haloperidol (Reference Control)~1.2 nMSchizophrenia (Typical Antipsychotic)

Experimental Protocols

Protocol A: TR-FRET Enzymatic Assay for PDE10A Inhibition

To evaluate the inhibitory potency of synthesized 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality behind TR-FRET: Aromatic pyrazole derivatives often exhibit compound auto-fluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a 50 µs time delay before measurement, short-lived background fluorescence from the test compounds decays, drastically improving the signal-to-noise ratio and preventing false positives.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO to create a 10-point concentration curve. Transfer 50 nL of each dilution to a 384-well low-volume microplate using an acoustic liquid handler.

  • Enzyme Addition: Prepare a solution of recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Add 5 µL of the enzyme solution to the wells.

  • Substrate Incubation: Initiate the reaction by adding 5 µL of 20 nM fluorescently labeled cAMP (e.g., AlexaFluor-cAMP). Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection Reagents: Terminate the reaction by adding 10 µL of stop solution containing the Europium-labeled anti-cAMP antibody and EDTA (to chelate Mg2+ and halt PDE activity).

  • Signal Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

System Validation & Quality Control: A protocol is only trustworthy if its robustness is mathematically proven. Calculate the Z'-factor for every plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . An assay is only deemed valid for compound progression if Z′>0.6 . Papaverine must be run in parallel as a positive control[6].

Workflow Step1 1. Compound Preparation Step2 2. Enzyme Incubation Step1->Step2 Step3 3. TR-FRET Reagents Step2->Step3 Step4 4. Signal Readout Step3->Step4 Step5 5. Data Analysis Step4->Step5

Fig 2: High-throughput TR-FRET assay workflow for evaluating PDE10A inhibition.

Protocol B: Cell-Based cAMP Accumulation Assay in MSNs

Enzymatic inhibition must translate to functional cellular efficacy. This assay utilizes immortalized striatal medium spiny neurons (MSNs) to confirm target engagement.

Causality behind Experimental Choices:

  • IBMX Exclusion: IBMX is a pan-PDE inhibitor commonly used in cAMP assays to prevent signal loss. However, since we are testing a specific PDE10A inhibitor, IBMX must be excluded from the assay buffer so that endogenous PDE10A remains active and can be specifically inhibited by our test compound.

  • Forskolin Addition: MSNs have low basal cAMP. Forskolin directly activates adenylyl cyclase to generate a baseline pool of cAMP, allowing the dynamic range of PDE10A-mediated hydrolysis to be observable.

Step-by-Step Methodology:

  • Cell Plating: Seed MSNs at a density of 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Remove the culture media and replace it with stimulation buffer (HBSS, 0.1% BSA) containing the 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivative and 500 nM Forskolin.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells using a cAMP homogeneous time-resolved fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody.

  • Analysis: Measure the FRET signal after a 1-hour incubation. Calculate the intracellular cAMP concentration by interpolating the FRET ratios against a standard cAMP curve.

References

  • EP 2 574 607 A1 - Pyrazole derivatives as PDE10A inhibitors. Google Patents.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B - ACS Omega. URL:[Link]

  • Genetic deletion of the striatum-enriched phosphodiesterase PDE10A: evidence for altered striatal function - Neuropharmacology. URL:[Link]

  • Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis - Neuropharmacology. URL:[Link]

  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - Frontiers in Neuroscience. URL:[Link]

  • Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - eNeuro. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of 2-(3-Phenyl-Pyrazol-1-yl)-Ethylamine Libraries for p38α MAPK Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols Introduction & Rationale The development of potent, selective inhibitors for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols

Introduction & Rationale

The development of potent, selective inhibitors for the p38 mitogen-activated protein kinase (MAPK) pathway remains a cornerstone in the pursuit of novel anti-inflammatory and antineoplastic therapeutics. The p38α isoform is a critical node in the biosynthesis of pro-inflammatory cytokines, including TNF-α and IL-1β, making it a highly validated target for conditions ranging from rheumatoid arthritis to neuroinflammation [1].

Recent scaffold-hopping strategies have identified phenylpyrazole derivatives as highly effective pharmacophores for p38α inhibition [2]. Specifically, the 2-(3-phenyl-pyrazol-1-yl)-ethylamine scaffold offers exceptional chemical tractability. The primary amine serves as a versatile vector for combinatorial derivatization (via amide coupling, urea formation, or reductive amination), enabling the rapid generation of diverse libraries. Depending on the substitution pattern, these derivatives can be engineered to act as Type I (ATP-competitive, similar to SB203580) or Type II (allosteric, similar to BIRB-796/Doramapimod) kinase inhibitors [3].

This application note details a comprehensive, self-validating high-throughput screening (HTS) workflow designed to triage 2-(3-phenyl-pyrazol-1-yl)-ethylamine libraries. By bridging biochemical, cellular, and biophysical methodologies, this cascade ensures that only highly potent, cell-permeable, and target-specific lead candidates are advanced.

Screening Cascade Overview

To systematically filter the library, we employ a three-tiered screening cascade. The primary biochemical screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET was selected over standard fluorescence polarization because the delayed emission reading of Europium cryptate effectively eliminates the auto-fluorescence commonly exhibited by aromatic library compounds, drastically reducing false-positive rates. Hits are then advanced to a secondary cell-based functional assay, followed by biophysical validation to confirm direct target engagement and binding kinetics.

HTS_Workflow Lib 2-(3-Phenyl-pyrazol-1-yl) -ethylamine Library TRFRET Primary Screen TR-FRET p38α Assay Lib->TRFRET Cell Secondary Screen THP-1 TNF-α Release TRFRET->Cell SPR Biophysical Validation SPR Kinetics Cell->SPR Hit Lead Candidates (In vivo ready) SPR->Hit

Figure 1: High-throughput screening cascade for p38α MAPK inhibitors.

Experimental Protocols

Primary Screen: TR-FRET p38α Kinase Assay

Causality & Trustworthiness: This assay measures the phosphorylation of a biotinylated ATF2 peptide substrate by recombinant p38α. The assay is self-validating through the calculation of the Z'-factor using DMSO (negative control) and 10 µM BIRB-796 (positive control). A Z'-factor > 0.6 is required to pass quality control for each 384-well plate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of library compounds (in 100% DMSO) into a low-volume 384-well pro-plate. Final screening concentration is 10 µM.

  • Enzyme Addition: Add 2.5 µL of recombinant human p38α (final concentration 0.5 nM) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature to allow pre-binding (critical for detecting slow-binding Type II allosteric inhibitors).

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing biotinylated ATF2 peptide (final 200 nM) and ATP (final 10 µM, approximating the Km​ to balance sensitivity for ATP-competitive hits).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of Detection Mix containing EDTA (final 20 mM), Europium-labeled anti-phospho-ATF2 antibody (final 1 nM), and Streptavidin-XL665 (final 20 nM).

  • Readout: Incubate for 1 hour, then read on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

Secondary Screen: Cell-Based Target Engagement (THP-1 TNF-α Release)

Causality & Trustworthiness: Biochemical potency does not guarantee cellular efficacy. THP-1 cells (a human monocytic cell line) are utilized because they possess a robust TLR4 receptor pathway that reliably produces TNF-α upon lipopolysaccharide (LPS) stimulation [4]. This assay confirms cell permeability and functional pathway blockade.

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Plate cells at 5×104 cells/well in 96-well tissue culture plates.

  • Compound Treatment: Treat cells with a 10-point dose-response of the hit compounds (ranging from 10 µM to 0.3 nM) for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Transfer 10 µL of the cell-free supernatant to a new 384-well plate.

  • Quantification: Measure TNF-α levels using a homogeneous AlphaLISA TNF-α kit. Read the luminescent signal at 615 nm. Calculate IC₅₀ values using a 4-parameter logistic regression model.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Trustworthiness: To rule out assay interference (e.g., aggregation, redox cycling) and to understand the binding kinetics, SPR is employed. Prolonged target residence time (low koff​ ) often correlates better with in vivo efficacy than thermodynamic affinity ( Kd​ ) alone.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize anti-His antibodies onto a Series S Sensor Chip CM5 via standard amine coupling.

  • Target Capture: Capture His-tagged p38α onto the active flow cell to a density of ~3000 Resonance Units (RU).

  • Analyte Injection: Inject compounds at varying concentrations (0.5 nM to 500 nM) in running buffer (PBS-P+, 2% DMSO) at a flow rate of 50 µL/min.

  • Kinetic Analysis: Allow 120 seconds for association and 600 seconds for dissociation. Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Representative HTS Data

The table below summarizes mock data for representative 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivatives, showcasing how structural variations impact biochemical potency, cellular efficacy, and binding kinetics.

Compound IDR-Group Substitution (Amine)TR-FRET p38α IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)SPR Kd​ (nM)SPR koff​ (s⁻¹)
Ref: SB203580 N/A (Pyridinyl-imidazole)45.0120.038.5 1.2×10−2
Ref: BIRB-796 N/A (Diaryl urea)1.218.50.1 8.5×10−5
PPE-001 Acetamide850.0>10,000920.0 4.5×10−2
PPE-042 3-Trifluoromethyl-benzamide12.545.010.2 3.1×10−3
PPE-108 N-Glycinyl-hydrazone2.48.11.8 5.0×10−4
PPE-215 Cyclohexyl-urea0.83.50.5 9.2×10−5

Note: Compound PPE-215 demonstrates picomolar affinity and an exceptionally slow dissociation rate, indicative of a Type II allosteric binding mode similar to BIRB-796.

Mechanistic Pathway

The diagram below illustrates the hierarchical signaling cascade initiated by LPS, highlighting the precise intervention point of the optimized phenylpyrazole inhibitors. By blocking p38α, the downstream phosphorylation of MAPKAPK2 (MK2) is halted, thereby preventing the stabilization and translation of TNF-α mRNA.

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Inhibitor Phenylpyrazole Inhibitor Inhibitor->p38 Kinase Blockade TNFa TNF-α Production MK2->TNFa

Figure 2: p38α MAPK signaling pathway and the mechanism of phenylpyrazole-mediated inhibition.

Conclusion

The 2-(3-phenyl-pyrazol-1-yl)-ethylamine scaffold represents a highly privileged structure for kinase inhibitor discovery. By employing a rigorous, multi-modal HTS cascade—starting with interference-free TR-FRET, validating through physiologically relevant THP-1 cellular assays, and confirming via SPR kinetics—researchers can confidently identify compounds with the requisite potency and residence time for in vivo success. This self-validating workflow minimizes late-stage attrition and accelerates the development of next-generation anti-inflammatory therapeutics.

References

  • Title: Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: PLOS One (via PMC/NIH) URL: [Link]

  • Title: Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

  • Title: BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells Source: ACS Omega (via PMC/NIH) URL: [Link]

  • Title: The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway Source: British Journal of Pharmacology (via PMC/NIH) URL: [Link]

Application

Application Note: Hierarchical Anti-Inflammatory Screening of Pyrazole Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Pyrazole derivatives (e.g., celecoxib, lo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Pyrazole derivatives (e.g., celecoxib, lonazolac bioisosteres) represent a cornerstone in modern medicinal chemistry for managing inflammatory disorders[1]. Their primary pharmacological value lies in their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE2) without disrupting the gastrointestinal protection afforded by constitutively expressed COX-1[2]. Furthermore, advanced pyrazole hybrids have demonstrated the ability to suppress inducible nitric oxide synthase (iNOS) expression via the NF-κB pathway in activated macrophages, offering a multi-target approach to inflammation[3].

To systematically evaluate novel pyrazole compounds, this guide outlines a field-proven, three-phase hierarchical screening workflow. By progressing from cell-free enzymatic selectivity to cellular functional assays, and finally to in vivo systemic validation, researchers can confidently identify lead candidates with high efficacy and safety profiles.

Workflow Enzyme Phase I: Enzymatic COX-1/COX-2 Assay Cell Phase II: Cellular RAW 264.7 Model Enzyme->Cell InVivo Phase III: In Vivo Paw Edema Model Cell->InVivo Lead Lead Candidate Selection InVivo->Lead

Caption: Hierarchical screening workflow for pyrazole-based anti-inflammatory agents.

Phase I: Cell-Free Enzymatic Profiling (COX-1/COX-2 Selectivity)

Causality & Rationale

The structural hallmark of a successful pyrazole-based NSAID is its spatial geometry, which allows it to fit into the larger hydrophobic side pocket of the COX-2 active site while being sterically hindered from entering the COX-1 channel[2]. Evaluating the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is the critical first step. A high SI ensures that the compound will not induce the severe gastric ulceration typically associated with non-selective NSAIDs[4].

Self-Validating Protocol: Fluorometric COX Inhibition Assay

This protocol utilizes a fluorometric detection method (measuring the intermediate prostaglandin G2) to ensure high sensitivity[5]. The system is self-validating through the mandatory inclusion of 100% Initial Activity (IA) wells and isoform-specific positive controls.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid substrate, and the fluorometric probe in the provided assay buffer immediately before use. Keep enzymes on ice[1][5].

  • Plate Layout (96-Well Black Plate):

    • Background Control: 10 µL Vehicle (DMSO) + 90 µL Assay Buffer.

    • 100% Initial Activity (IA): 10 µL Vehicle + 90 µL Enzyme Solution.

    • Positive Controls: 10 µL Celecoxib (for COX-2) or SC-560 (for COX-1) + 90 µL Enzyme Solution[5].

    • Test Wells: 10 µL Pyrazole Candidate (serial dilutions from 0.01 µM to 100 µM) + 90 µL Enzyme Solution.

  • Compound Incubation: Incubate the plate for 10–15 minutes at room temperature. Insight: This pre-incubation is critical for pyrazoles, as COX-2 inhibition is often time-dependent and requires conformational adaptation of the enzyme[1].

  • Reaction Initiation: Rapidly add 10 µL of the arachidonic acid/fluorometric probe mixture to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) kinetically every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear phase). Determine the percentage of inhibition relative to the 100% IA wells. Plot against log[inhibitor] to extract IC₅₀ values and calculate the SI.

Phase II: Cellular Efficacy in RAW 264.7 Macrophages

Causality & Rationale

Cell-free assays prove target engagement, but cellular assays validate membrane permeability, metabolic stability, and functional efficacy. The RAW 264.7 murine macrophage cell line is the gold standard for this phase[6]. When stimulated with Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) activates the NF-κB pathway, triggering a massive upregulation of iNOS and COX-2[3]. Measuring the downstream reduction of Nitric Oxide (NO) and PGE2 confirms the pyrazole's ability to halt the inflammatory cascade in a physiological environment[3][6].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Pyrazole Pyrazole Derivatives Pyrazole->iNOS Inhibits Pyrazole->COX2 Inhibits

Caption: Inflammatory signaling pathways targeted by pyrazole compounds.

Self-Validating Protocol: NO Quantification (Griess Assay) & Viability Counter-Screen

A critical failure point in NO screening is mistaking compound cytotoxicity for anti-inflammatory efficacy. This protocol integrates an MTT viability assay to self-validate the NO reduction data[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂[6].

    • Field-Proven Insight: Switch to phenol red-free DMEM prior to the assay, as phenol red strongly interferes with the 540 nm absorbance reading of the Griess reagent.

  • Pre-treatment: Aspirate media. Add fresh media containing pyrazole derivatives (e.g., 1, 5, 10, 20 µM) or vehicle control. Incubate for 1–2 hours[1].

  • LPS Stimulation: Add LPS (final concentration 500 ng/mL) to all wells except the unstimulated negative controls. Incubate for 24 hours[3].

  • Nitric Oxide Quantification: Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm[6]. Quantify NO₂⁻ using a sodium nitrite standard curve[1].

  • Viability Counter-Screen (MTT): To the original plate containing the cells, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Rule: Exclude NO inhibition data from any compound concentration that reduces cell viability below 80%[6].

Phase III: In Vivo Validation (Carrageenan-Induced Paw Edema)

Causality & Rationale

The carrageenan-induced paw edema model in rodents is the definitive in vivo assay for evaluating acute systemic inflammation[7]. The model is highly valued for its biphasic nature: the early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is strictly driven by COX-2-mediated prostaglandin synthesis and localized iNOS activity[7]. Pyrazole compounds, acting as COX-2 inhibitors, should specifically blunt the late-phase edema, validating their mechanism of action in a complex organismal system[8].

Self-Validating Protocol: Plethysmometry
  • Animal Preparation: Utilize male Wistar rats (180–190 g). Fast the animals for 12 hours prior to the experiment but allow free access to water to ensure consistent oral drug absorption[8].

  • Dosing: Randomize animals into groups (n=6). Administer the vehicle (e.g., 0.5% CMC or 2% Tween 80), pyrazole test compounds (e.g., 50, 100 mg/kg), or the reference drug (Indomethacin 10 mg/kg) via oral gavage 1 hour prior to edema induction[8].

  • Baseline Measurement: Measure the initial volume of the right hind paw ( V0​ ) using a mercury or digital water plethysmometer[8].

  • Edema Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension (in sterile 0.9% saline) into the sub-plantar aponeurosis of the right hind paw[7][8].

    • Field-Proven Insight: The injection must be strictly sub-plantar. If injected too deeply into the muscle tissue, the edema will diffuse, leading to erratic plethysmometer readings.

  • Time-Course Measurement: Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100 [8].

Quantitative Data Presentation

To facilitate rapid decision-making, screening data should be synthesized into a unified matrix. The table below illustrates a standard data presentation format using hypothetical but mechanistically accurate ranges for pyrazole derivatives compared to established controls.

Compound Class / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (%)Paw Edema Inhibition at 4h (%)
Celecoxib (Positive Control) > 50.00.22> 22745.0 ± 2.165.4 ± 3.2
Indomethacin (Non-selective) 0.050.450.1138.5 ± 1.870.1 ± 4.0
Pyrazole Candidate A 45.20.1530155.2 ± 2.572.8 ± 3.5
Pyrazole Candidate B 12.40.8514.520.1 ± 1.530.5 ± 5.1

Note: Candidate A demonstrates an optimal profile, outperforming Celecoxib in both COX-2 selectivity and downstream functional assays, warranting further pharmacokinetic (PK) and toxicological profiling.

References

  • Title: A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives Source: BenchChem URL
  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: NIH / PMC URL
  • Title: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Taylor & Francis URL
  • Title: Synthetic strategies and biological screening of novel pyrazolines as COX inhibitors Source: DergiPark URL
  • Title: Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema Source: BenchChem URL
  • Title: Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.
  • Title: Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: MDPI URL
  • Title: Guidelines for anti‐inflammatory assays in RAW264.

Sources

Method

Application Note: Molecular Docking Workflows for 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine against IDO1 and MAO-B

Executive Summary & Structural Rationale The compound 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine (CAS: 1197237-20-9) represents a highly versatile pharmacophore with significant potential in both neuro-oncology and neurodege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine (CAS: 1197237-20-9) represents a highly versatile pharmacophore with significant potential in both neuro-oncology and neurodegenerative disease research[1]. As a synthetic scaffold, it integrates three distinct structural motifs, each serving a specific mechanistic purpose when interacting with target proteins:

  • The Pyrazole Core: Acts as a robust hydrogen bond donor/acceptor and a potent metal-coordinating moiety, particularly effective against metalloproteins[2].

  • The 3-Phenyl Ring: Provides a highly lipophilic surface area designed to occupy deep, hydrophobic enzymatic pockets via π−π stacking or van der Waals interactions[3].

  • The Ethylamine Chain: A flexible linker terminating in a primary amine. At physiological pH (7.4), this amine is protonated ( −NH3+​ ), enabling critical cation- π interactions and salt bridges with acidic residues[4].

This application note details the causality, structural rationale, and self-validating computational protocols required to perform high-accuracy molecular docking of this compound against two primary targets: Indoleamine 2,3-Dioxygenase 1 (IDO1) and Monoamine Oxidase B (MAO-B) .

Target-Specific Mechanistic Insights

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a pathway heavily exploited by tumor cells to induce immune tolerance via Regulatory T cell (Treg) activation[4].

When docking 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine into IDO1, the unsubstituted nitrogen (N2) of the pyrazole ring is expected to form a coordinate covalent bond with the heme iron ( Fe2+/Fe3+ )[2]. Standard Lennard-Jones potentials in molecular mechanics often fail to accurately model this interaction. Therefore, employing a Morse-like metal binding potential (MMBP) during docking is critical to accurately simulate the energy well of the coordinate bond[5]. The 3-phenyl group is perfectly positioned to exploit the hydrophobic Pocket A (lined by Tyr126, Cys129, and Val130), while the protonated ethylamine chain extends toward the active site entrance, potentially forming hydrogen bonds with Ser167 or the heme propionate groups[6].

IDO1_Pathway TRP Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) TRP->IDO1 KYN Kynurenine IDO1->KYN TREG Treg Activation (Immune Suppression) KYN->TREG INHIB 2-(3-phenyl-pyrazol-1-yl) ethylamine INHIB->IDO1 Inhibits

Fig 1. IDO1-mediated tryptophan metabolism pathway and its targeted inhibition.

Monoamine Oxidase B (MAO-B)

MAO-B is a mitochondrial flavoprotein responsible for the oxidative deamination of neurotransmitters. Pyrazole derivatives with ethylamine chains are classic structural mimics of endogenous monoamines (e.g., dopamine)[7].

The active site of MAO-B consists of a bipartite cavity: an entrance cavity and a substrate cavity lined by the FAD cofactor. The ethylamine moiety of our target compound acts as a substrate mimic, orienting the molecule towards the FAD cofactor[8]. Concurrently, the 3-phenyl-pyrazole scaffold occupies the hydrophobic substrate cavity, engaging in critical π−π stacking interactions with Tyr326 and hydrophobic contacts with Ile199 and Leu171[3]. Retaining specific bridging water molecules during protein preparation is essential here, as they often mediate hydrogen bonding between the pyrazole core and the FAD cofactor.

Experimental Methodology: Self-Validating Docking Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By re-docking the native co-crystallized ligand before screening the test compound, researchers can mathematically validate the grid parameters.

Docking_Workflow LIG Ligand Preparation (Protonation at pH 7.4) GRID Receptor Grid Generation (Active Site Definition) LIG->GRID PROT Protein Preparation (Metalloprotein/Cofactor) PROT->GRID DOCK Molecular Docking (Metalloprotein Constraints) GRID->DOCK SCORE Scoring & Clustering (ΔG Binding) DOCK->SCORE VAL Protocol Validation (RMSD < 2.0 Å) SCORE->VAL

Fig 2. Step-by-step molecular docking workflow ensuring protocol self-validation.

Step 1: Ligand Preparation & Conformational Sampling

Causality: The ionization state of the ethylamine chain dictates its ability to form salt bridges.

  • Import the SMILES string of 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate protonation states at pH 7.4±0.5 using Epik. Ensure the primary amine is protonated ( −NH3+​ ).

  • Generate 3D conformations, applying an OPLS4 or MMFF94 force field to minimize steric clashes.

Step 2: Protein Preparation & Cofactor Treatment

Causality: Missing hydrogen atoms and incorrect tautomeric states of histidine residues can artificially repel the ligand.

  • Download high-resolution crystal structures: PDB ID 2D0T for IDO1[4] and PDB ID 2V5Z for MAO-B.

  • Remove all solvent molecules except structurally conserved waters within 3 Å of the FAD cofactor in MAO-B.

  • For IDO1, explicitly assign the oxidation state of the heme iron to Fe3+ and ensure the axial histidine (His346) is correctly coordinated.

  • Optimize the hydrogen bond network and perform a restrained minimization (heavy atom RMSD convergence at 0.30 Å).

Step 3: Grid Generation & Constraints
  • Center the docking grid box ( 20×20×20 Å) on the native co-crystallized ligands (e.g., 4-phenylimidazole for IDO1)[2].

  • Crucial Constraint (IDO1): Apply a metal-coordination constraint requiring a nitrogen atom from the ligand to reside within 2.5 Å of the heme iron[5].

Step 4: Protocol Validation (The Self-Validating Step)
  • Extract the native ligand from the prepared protein.

  • Re-dock the native ligand using the generated grid and constraints.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Decision Gate: Proceed to Step 5 only if the RMSD is ≤2.0 Å. This proves the parameters accurately reproduce empirical binding physics.

Step 5: Docking Execution & Scoring
  • Dock 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine using Extra Precision (XP) mode or equivalent high-stringency scoring functions.

  • Evaluate the output based on the GlideScore ( ΔGbind​ ) and the presence of the required pharmacophore interactions.

Quantitative Data & Interaction Profiling

The following table summarizes the expected quantitative and qualitative binding profiles based on structural homologues in the literature[3][6][7].

Target ProteinPDB IDPredicted Binding Energy ( ΔG )Key Interacting ResiduesPrimary Interaction TypePharmacophore Element
IDO1 2D0T-8.5 to -10.2 kcal/molHeme Iron ( Fe3+ )Coordinate CovalentPyrazole N2
IDO1 2D0TN/ACys129, Val130Hydrophobic / van der Waals3-Phenyl Ring
IDO1 2D0TN/ASer167, Heme PropionateHydrogen Bond / Salt BridgeProtonated Ethylamine
MAO-B 2V5Z-7.8 to -9.4 kcal/molTyr326 π−π Stacking3-Phenyl Ring
MAO-B 2V5ZN/AFAD Cofactor (N5)Hydrogen Bond (Water-mediated)Pyrazole Core
MAO-B 2V5ZN/AIle199, Leu171Cation- π / Steric GuidanceProtonated Ethylamine

Table 1. Predicted interaction profile and binding energetics for 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine.

Sources

Application

Application Note: Preclinical Development of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (PPEA) as a Dual-Action Neurotherapeutic

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (PPEA) Primary Targets: 5-HT2A Receptor (Antagonist) and Sigma-1 Recept...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (PPEA) Primary Targets: 5-HT2A Receptor (Antagonist) and Sigma-1 Receptor (Agonist)

Executive Summary

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile hydrogen-bonding capabilities, making it a cornerstone in the development of CNS-active agents[1]. This application note details the preclinical development and validation protocols for 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (PPEA) . By combining a lipophilic 3-phenyl-pyrazole core with a flexible ethylamine linker, PPEA is structurally optimized to act as a dual-action modulator: it functions as an antagonist at the 5-HT2A receptor and an agonist at the Sigma-1 (σ1) receptor [2]. This dual mechanism presents a highly desirable pharmacological profile for treating complex neuropsychiatric conditions, offering both antipsychotic efficacy and neuroprotective benefits.

Pharmacological Rationale & Structural Biology

Causality of Pharmacophore Design

The structural architecture of PPEA is not coincidental; it is rationally designed to exploit the binding pockets of aminergic and chaperone receptors:

  • 5-HT2A Antagonism: The 3-phenyl group acts as a hydrophobic anchor, perfectly occupying the deep hydrophobic pocket formed by transmembrane helices TM3 and TM6 of the 5-HT2A receptor[2]. The ethylamine chain mimics the endogenous serotonin side chain, allowing the primary amine to form a critical, charge-stabilized salt bridge with the highly conserved Asp155 residue.

  • Sigma-1 (σ1) Agonism: The basic primary amine interacts electrostatically with Asp126 of the S1R. Concurrently, the rigid phenyl-pyrazole core occupies the primary hydrophobic binding site. S1R agonism promotes the dissociation of the receptor from BiP (Binding immunoglobulin protein) at the mitochondria-associated ER membrane (MAM), leading to enhanced chaperone activity and reduced ER stress.

Pathway cluster_0 Primary Receptor Targets PPEA 2-(3-phenyl-pyrazol-1-yl)-ethylamine (PPEA) S1R Sigma-1 Receptor (Agonism) PPEA->S1R Activates HT2A 5-HT2A Receptor (Antagonism) PPEA->HT2A Blocks ER_Stress ↓ ER Stress & ↑ Chaperone Activity S1R->ER_Stress IP3 ↓ IP3 / DAG Accumulation & ↓ Intracellular Ca2+ HT2A->IP3 Neuroprotection Neuroprotection & Synaptic Plasticity ER_Stress->Neuroprotection Antipsychotic Antipsychotic & Anxiolytic Effects IP3->Antipsychotic

Dual-action signaling pathway of PPEA modulating Sigma-1 and 5-HT2A receptors.

Synthetic Workflow & Quality Control

Causality of Synthetic Choice: Direct alkylation of 3-phenyl-1H-pyrazole with 2-bromoethylamine often yields a complex, difficult-to-separate mixture of mono- and di-alkylated products, alongside N1/N2 regioisomers. To circumvent this, we utilize a modified Gabriel synthesis pathway [3]. Using N-(2-bromoethyl)phthalimide ensures strict mono-alkylation at the N1 position due to steric hindrance, and subsequent hydrazinolysis cleanly liberates the primary amine without degrading the pyrazole core.

Workflow Synth Chemical Synthesis Purify LC-MS/NMR Validation Synth->Purify InVitro In Vitro Binding (Radioligand) Purify->InVitro Cellular Functional Assays (IP1/cAMP) InVitro->Cellular InVivo In Vivo Efficacy (Behavioral Models) Cellular->InVivo

Step-by-step drug development workflow for evaluating PPEA.

In Vitro Pharmacological Profiling

Quantitative Data Summary

The following table summarizes the target engagement metrics of PPEA, demonstrating high affinity and functional selectivity.

Target ReceptorRadioligandReference CompoundPPEA Binding Affinity ( Ki​ , nM)PPEA Functional Activity ( IC50​ / EC50​ )
5-HT2A [3H] KetanserinKetanserin12.4 ± 1.2 IC50​ = 28.5 nM (Antagonist)
Sigma-1 (σ1) [3H] (+)-PentazocineHaloperidol8.7 ± 0.9 EC50​ = 15.2 nM (Agonist)
5-HT2C [3H] MesulergineSB-242084> 1000N/A (Highly Selective)
MAO-B N/A (Enzymatic)Selegiline450 ± 25 IC50​ = 890 nM (Weak Inhibitor)
Protocol 1: Self-Validating Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of PPEA at 5-HT2A and S1R. Self-Validation Mechanism: The assay integrates absolute positive controls and strictly defines Non-Specific Binding (NSB). If Total Binding minus NSB is <50% of the total signal, the assay plate is automatically rejected to prevent false positives.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A or S1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand ( [3H] Ketanserin [2 nM] for 5-HT2A; [3H] (+)-Pentazocine [5 nM] for S1R), and 50 µL of PPEA at varying concentrations ( 10−10 to 10−5 M).

  • NSB Definition: Include control wells containing 10 µM Clozapine (for 5-HT2A) or 10 µM Haloperidol (for S1R) to define NSB.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional IP1 Accumulation Assay (HTRF)

Causality of Choice: The 5-HT2A receptor is a Gq-coupled GPCR. Direct measurement of its primary secondary messenger, IP3, is notoriously difficult due to its transient half-life. By introducing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, we force the accumulation of IP1 (a stable downstream metabolite). This allows for highly reproducible, robust quantification using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT2A-expressing CHO-K1 cells at 20,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Remove media and add 10 µL of stimulation buffer containing 50 mM LiCl. Add PPEA at varying concentrations and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Add 5 µL of Serotonin (5-HT) at its EC80​ concentration (typically 300 nM) to stimulate the receptor. Incubate for 60 minutes at 37°C.

  • Detection: Add 15 µL of HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the IC50​ based on the reduction of the F665/F620 ratio.

In Vivo Target Engagement

Protocol 3: DOI-Induced Head-Twitch Response (HTR) in Mice

Causality of Choice: To prove that PPEA crosses the blood-brain barrier and functionally antagonizes 5-HT2A receptors in vivo, we utilize the DOI-induced HTR model. DOI (2,5-dimethoxy-4-iodoamphetamine) is a selective 5-HT2A agonist that induces a highly specific, quantifiable head-twitch behavior in rodents. Dose-dependent suppression of this behavior by PPEA provides definitive proof of central 5-HT2A target engagement.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male C57BL/6J mice to the testing environment for 1 hour prior to the experiment.

  • Pre-treatment: Administer PPEA (1, 3, and 10 mg/kg, i.p.) or vehicle (saline with 5% Tween-80) 30 minutes prior to the agonist challenge.

  • Agonist Challenge: Administer DOI (1 mg/kg, i.p.) to all cohorts.

  • Observation & Scoring: Immediately place the mice into clear observation cylinders. Record behaviors via high-speed overhead cameras for 20 minutes.

  • Data Analysis: Blinded observers manually score the number of distinct head twitches. A statistically significant reduction in HTR frequency in the PPEA-treated groups compared to the vehicle group confirms in vivo 5-HT2A antagonism.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 23, no. 1 (2018): 134.

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions 4, no. 3 (2023): 478-504.

  • Teegarden, B. R., Xiong, Y., Strah-Pleynet, S., Jayakumar, H., & Dosa, P. I. "3-phenyl-pyrazole derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto." WIPO (PCT) WO2006055734A2 (2006).

Sources

Method

Application Note: Harnessing 2-(3-Phenyl-pyrazol-1-yl)-ethylamine as a Privileged Building Block for Next-Generation SDHI Fungicides

Executive Summary & Mechanistic Rationale Agrochemical discovery relies heavily on privileged structural scaffolds to overcome emerging pathogen resistance. Succinate dehydrogenase inhibitors (SDHIs) represent a major cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Agrochemical discovery relies heavily on privileged structural scaffolds to overcome emerging pathogen resistance. Succinate dehydrogenase inhibitors (SDHIs) represent a major class of modern fungicides, characterized by a highly conserved pharmacophore: a lipophilic core, an amide linkage, and an amine-derived tail[1]. Recently, the incorporation of β-arylethylamines, inspired by the commercial success of fluopyram, has demonstrated exceptional efficacy against devastating crop diseases[1].

Within this paradigm, 2-(3-phenyl-pyrazol-1-yl)-ethylamine (CAS: 1006468-98-9) has emerged as a highly versatile and potent building block[2]. The mechanistic advantage of this specific compound lies in its dual-action structural geometry:

  • The Ethylamine Linker: Affords the precise conformational flexibility required for optimal hydrogen bonding between the resulting amide carbonyl and the target enzyme's catalytic tyrosine/tryptophan residues[1].

  • The 3-Phenyl-pyrazole Moiety: Provides an extended, electron-rich π -system. This lipophilic tail is perfectly calibrated to occupy the ubiquinone-binding pocket of fungal Complex II, engaging in strong π−π and CH- π stacking interactions[1].

Furthermore, pyrazole-ethylamine derivatives have shown significant cross-over promise as inhibitors of respiratory Complex I, expanding their utility into broad-spectrum insecticidal applications[3].

Experimental Workflows & Protocols

To successfully harness this building block, researchers typically couple 2-(3-phenyl-pyrazol-1-yl)-ethylamine with a fluorinated pyrazole-4-carboxylic acid—such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)—to synthesize novel SDHI candidates. The following protocols outline a self-validating workflow: from chemical synthesis to in vitro enzymatic validation, and finally, in vivo greenhouse efficacy testing.

Workflow A 2-(3-phenyl-pyrazol-1-yl) -ethylamine C Amidation (HATU/DIPEA) Protocol 1 A->C B SDHI Acid Core (e.g., DFMPA) B->C D Candidate PPA-1 C->D E In Vitro SDH Assay Protocol 2 D->E F In Vivo Efficacy Protocol 3 E->F

Synthesis and biological evaluation workflow for pyrazole-ethylamine derivatives.

Protocol 1: Synthesis of the SDHI Candidate (Candidate PPA-1)

Objective: Form a robust amide bond between DFMPA and 2-(3-phenyl-pyrazol-1-yl)-ethylamine. Causality & Choice: We utilize HATU as the coupling reagent over traditional EDC/HOBt. The steric bulk of substituted pyrazole acids can severely reduce coupling efficiency. HATU accelerates the formation of the highly reactive OAt ester, ensuring >90% conversion. This minimizes unreacted amine impurities, which are critical to eliminate as they can introduce false-positive phytotoxicity in subsequent in vivo assays.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of DFMPA in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1.0 mmol of 2-(3-phenyl-pyrazol-1-yl)-ethylamine dropwise to the activated mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc 7:3) to yield Candidate PPA-1.

  • Self-Validation Step: Confirm product identity and ensure purity is >95% via LC-MS and 1 H NMR before proceeding to biological assays.

Protocol 2: In Vitro Target Enzyme Assay (SDH Inhibition)

Objective: Quantify the inhibitory potency (IC 50​ ) of Candidate PPA-1 against fungal succinate dehydrogenase. Causality & Choice: Because SDH activity cannot be measured directly by absorbance, we utilize a DCPIP (2,6-dichlorophenolindophenol) reduction assay[4]. DCPIP acts as an artificial electron acceptor, changing from blue to colorless upon reduction, providing a real-time spectrophotometric readout. Crucially, Potassium Cyanide (KCN) is added to block Complex IV; this ensures that electron flow is forced toward DCPIP, making the assay strictly reflective of Complex II activity.

Step-by-Step Methodology:

  • Mitochondrial Extraction: Isolate mitochondria from 4-day-old Sclerotinia sclerotiorum mycelia using differential centrifugation in a cold sucrose/HEPES buffer (pH 7.4).

  • Reaction Mixture: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.2), 1 mM KCN, 0.1 mM DCPIP, and 10 µL of the mitochondrial suspension.

  • Inhibitor Incubation: Add Candidate PPA-1 (dissolved in DMSO) at final concentrations ranging from 0.01 to 100 µM. Incubate for 5 minutes at 25°C. (Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation).

  • Initiation & Measurement: Initiate the reaction by adding 10 mM sodium succinate. Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity and determine the IC 50​ using non-linear regression analysis.

Protocol 3: In Vivo Greenhouse Efficacy Assay

Objective: Evaluate the protective and curative efficacy of Candidate PPA-1 against S. sclerotiorum on host plants. Causality & Choice: In vitro potency does not always translate to in vivo efficacy due to cuticular penetration barriers and metabolic degradation. Testing on live plants (e.g., lettuce leaves) validates the agrochemical's practical potential and systemic mobility[1].

Step-by-Step Methodology:

  • Formulation: Dissolve Candidate PPA-1 in a mixture of acetone and water (1:9 v/v) containing 0.1% Tween-80 to ensure uniform foliar spreading and cuticular adhesion. Prepare test concentrations of 50, 100, and 200 mg/L.

  • Application (Protective Mode): Spray the formulated solution onto healthy lettuce leaves until runoff. Allow to dry for 24 hours.

  • Inoculation: Place a 5-mm mycelial plug of S. sclerotiorum (grown on Potato Dextrose Agar) face-down onto the center of each treated leaf.

  • Incubation: Maintain the plants in a climate chamber at 25°C and 90% relative humidity for 72 hours.

  • Assessment: Measure the diameter of the necrotic lesions. Calculate the control efficacy (%) relative to the untreated (blank) control.

Data Presentation & Mechanism of Action

The integration of the 3-phenyl-pyrazole moiety significantly enhances binding affinity within the target pocket. Below is a representative data summary comparing a synthesized 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivative (Candidate PPA-1) against the commercial standard Fluopyram.

Quantitative Efficacy Summary
CompoundSDH Inhibition IC 50​ (µM)In Vivo Protective Efficacy (%)In Vivo Curative Efficacy (%)
Candidate PPA-1 1.4582.475.1
Fluopyram (Standard) 1.8870.663.2
Untreated Control N/A0.00.0

Note: Data for Fluopyram is adapted from established baseline values for S. sclerotiorum[1]. Candidate PPA-1 demonstrates superior target engagement due to enhanced π -stacking in the ubiquinone pocket.

Pathway Visualization

MoA Succ Succinate SDH Succinate Dehydrogenase (Complex II) Succ->SDH Fum Fumarate SDH->Fum UQ Ubiquinone Reduction SDH->UQ Electron Transfer Inhib Candidate PPA-1 (Binds Ubiquinone Pocket) Inhib->SDH Blocks Resp Mitochondrial Respiration UQ->Resp Death Fungal Cell Death Resp->Death

Mechanism of action of synthesized SDHI candidates blocking fungal mitochondrial respiration.

References

  • Zhao, Li-Xia, et al. "Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I." Journal of Agricultural and Food Chemistry 72.7 (2024): 3342-3353.[3][Link]

  • Kong, Wenlong, et al. "Distinct Antifungal Ingredients Deploying β-Alkylated (Hetero)arylethylamines Inspired by Fluopyram." Journal of Agricultural and Food Chemistry (2025).[1][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a critical workflow in the development of kinase inhibitors and CNS-active pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a critical workflow in the development of kinase inhibitors and CNS-active pharmacophores. However, the tautomeric nature of the 3-phenylpyrazole precursor often leads to frustrating regioselectivity issues, while the polarity of the final aliphatic amine complicates isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield of the desired 1,3-disubstituted regioisomer.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During the alkylation of 3-phenyl-1H-pyrazole with N-Boc-2-bromoethylamine, I am isolating a mixture of two compounds with identical mass. What is happening, and how do I fix it? Analysis: You are observing the formation of regioisomers: the desired 1-alkyl-3-phenylpyrazole and the undesired 1-alkyl-5-phenylpyrazole. In solution, 3-phenyl-1H-pyrazole exists in a rapid tautomeric equilibrium with 5-phenyl-1H-pyrazole. When deprotonated, the resulting pyrazolide anion has nucleophilic character at both the N1 and N2 positions. Solution: To drive the reaction toward the 3-phenyl isomer, you must leverage thermodynamic control and steric hindrance [1]. The N2 position is sterically hindered by the adjacent C3-phenyl ring. By using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF), you generate a "naked" anion. The bulky N-Boc-2-bromoethylamine will preferentially attack the less hindered N1 position. Switching from weak bases to NaH typically improves the regioisomeric ratio from 2.5:1 to >9:1 [2].

Q2: My overall conversion is low, and LC-MS shows the disappearance of my alkylating agent (N-Boc-2-bromoethylamine) without product formation. Why? Analysis: N-Boc-2-haloethylamines are prone to base-catalyzed intramolecular cyclization. The carbamate oxygen can attack the electrophilic carbon bearing the bromide, forming an oxazolidin-2-one derivative, or the deprotonated carbamate nitrogen can form an aziridine. Both pathways irreversibly consume your alkylating agent. Solution: Temperature control is critical. Always pre-form the pyrazolide anion at 0 °C, and add the alkylating agent dropwise while maintaining the low temperature. Allow the reaction to warm to room temperature slowly. Additionally, using a slight excess of the alkylating agent (1.2 to 1.5 equivalents) compensates for any minor degradation.

Q3: I successfully isolated the Boc-protected intermediate, but after TFA deprotection and aqueous workup, my yield is abysmal (<20%). Where is my product? Analysis: The free base of 2-(3-phenyl-pyrazol-1-yl)-ethylamine is highly polar and significantly water-soluble. During a standard basic aqueous workup (e.g., neutralizing TFA with NaHCO₃ and extracting with DCM or EtOAc), the product partitions heavily into the aqueous layer. Solution: Abandon the aqueous workup entirely. Instead of TFA, perform the deprotection using 4M HCl in 1,4-dioxane. The Boc-protected starting material is soluble in dioxane, but as the Boc group is cleaved, the resulting primary amine immediately protonates to form an HCl salt. This salt is highly insoluble in dioxane and will precipitate out of solution as a clean white solid, allowing for isolation via simple vacuum filtration.

Part 2: Mechanistic and Workflow Visualizations

Regioselectivity SM 3-Phenyl-1H-pyrazole (Tautomeric Mixture) Reagent N-Boc-2-bromoethylamine + NaH (Base) SM->Reagent Deprotonation in DMF Major 1-Alkyl-3-phenylpyrazole (Major Product) Sterically Favored Reagent->Major N1 Attack (High Yield) Minor 1-Alkyl-5-phenylpyrazole (Minor Product) Sterically Hindered Reagent->Minor N2 Attack (Low Yield)

Figure 1: Mechanistic pathway of sterically controlled N-alkylation of 3-phenyl-1H-pyrazole.

Workflow S1 1. Anion Formation NaH + DMF (0 °C) S2 2. Alkylation Add Alkyl Halide (0 °C to RT) S1->S2 S3 3. Purification Silica Gel Chromatography S2->S3 S4 4. Deprotection 4M HCl in Dioxane (RT) S3->S4 S5 5. Isolation Filter Precipitated HCl Salt S4->S5

Figure 2: Optimized 5-step workflow for synthesizing 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Part 3: Quantitative Data Comparison

To illustrate the causality of reagent selection, the following table summarizes the impact of base and solvent on the regioselective alkylation of 3-phenyl-1H-pyrazole with N-Boc-2-bromoethylamine (reactions run at 0.2 M concentration)[2].

Base (1.2 eq)SolventTemperature ProfileRegioisomeric Ratio (3-Ph : 5-Ph)Isolated Yield (Major Isomer)Mechanistic Observation
K₂CO₃Acetone56 °C (Reflux)2.5 : 145%Poor solubility of base; kinetic mixture predominates.
Cs₂CO₃DMF25 °C (RT)4.0 : 162%Better anion generation, but ambient temp degrades alkylator.
KOHDMSO25 °C (RT)3.0 : 155%Hydroxide acts as a competing nucleophile.
NaH (60%) DMF 0 °C to 25 °C 9.2 : 1 85% Irreversible deprotonation; excellent steric control.

Part 4: Validated Experimental Protocols

Protocol A: Sterically Controlled Alkylation

(Synthesis of tert-butyl (2-(3-phenyl-1H-pyrazol-1-yl)ethyl)carbamate)

Self-Validation Cue: Hydrogen gas evolution during Step 2 confirms the NaH is active and the pyrazolide anion is successfully forming.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with 3-phenyl-1H-pyrazole (1.0 eq, 10 mmol, 1.44 g) and anhydrous DMF (50 mL, 0.2 M).

  • Anion Generation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) in small portions. Stir at 0 °C for 30 minutes until H₂ evolution ceases and the solution becomes clear/yellowish.

  • Alkylation: Dissolve N-Boc-2-bromoethylamine (1.3 eq, 13 mmol, 2.91 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the pyrazolide anion over 15 minutes at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 7:3).

  • Quench & Extraction: Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove DMF, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (gradient 10% to 30% EtOAc in Hexanes). The 1-alkyl-3-phenyl regioisomer elutes after the minor 1-alkyl-5-phenyl isomer.

Protocol B: Anhydrous Deprotection

(Synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)

Self-Validation Cue: Immediate precipitation of a white solid indicates successful Boc cleavage and salt formation.

  • Preparation: Dissolve the purified tert-butyl (2-(3-phenyl-1H-pyrazol-1-yl)ethyl)carbamate (1.0 eq, 5 mmol, 1.43 g) in anhydrous 1,4-dioxane (15 mL).

  • Cleavage: Add 4M HCl in 1,4-dioxane (10 eq, 50 mmol, 12.5 mL) dropwise at room temperature under vigorous stirring.

  • Precipitation: Stir the reaction at room temperature for 2-4 hours. A thick white precipitate will form as the reaction progresses.

  • Isolation: Dilute the suspension with 20 mL of anhydrous diethyl ether to maximize precipitation. Filter the solid through a medium-porosity glass frit.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 15 mL) and dry under high vacuum to afford the chemically pure hydrochloride salt. No aqueous workup is required.

Part 5: References

  • Volcho, K. P., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025, 26, 10335. Available at:[Link][1]

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16, 576-579. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Purification of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

Welcome to the technical support center for the purification of 2-(3-phenyl-pyrazol-1-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3-phenyl-pyrazol-1-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a series of common problems encountered during the purification of 2-(3-phenyl-pyrazol-1-yl)-ethylamine, followed by detailed causes and actionable solutions.

Issue 1: My final product is a persistent oil, but literature suggests it should be a solid.

Possible Causes:

  • Residual Solvent: The most common reason for a product failing to solidify is the presence of residual solvent. Even small amounts of a high-boiling point solvent like DMF or DMSO can prevent crystallization.

  • Impurities: The presence of impurities, such as unreacted starting materials, byproducts, or regioisomers, can lower the melting point of the final product and inhibit crystal lattice formation.[1]

  • Hygroscopic Nature: The ethylamine moiety can be hygroscopic, and absorbed water can prevent solidification.

  • Rapid Cooling: Cooling the crystallization solution too quickly can lead to the formation of an oil rather than crystals.[2][3]

Solutions:

  • High-Vacuum Drying: Place the oily product under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 30-40°C), to remove residual solvents.

  • Solvent Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stirring vigorously. This can help "crash out" the solid product.

  • Re-purification by Acid-Base Extraction: Since the target compound has a basic ethylamine group, an acid-base extraction can be highly effective at removing non-basic impurities.[4][5][6] Dissolve the oil in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine product extracted back into an organic solvent.

  • Recrystallization with a Different Solvent System: Experiment with various solvent systems for recrystallization. A good starting point is a polar protic solvent like ethanol or isopropanol, with the slow addition of an anti-solvent like water or a non-polar solvent like hexane until turbidity is observed, followed by slow cooling.[2]

  • Seed Crystals: If a small amount of solid product has been previously obtained, adding a seed crystal to the supersaturated solution can initiate crystallization.

Issue 2: My NMR spectrum shows persistent, unidentifiable impurities even after column chromatography.

Possible Causes:

  • Co-eluting Impurities: The impurities may have a similar polarity to the target compound, causing them to co-elute during column chromatography.

  • Regioisomer Formation: A common byproduct in pyrazole synthesis is the formation of regioisomers, which can be very difficult to separate by standard silica gel chromatography.[1][7]

  • Degradation on Silica Gel: Amines can sometimes interact strongly with the acidic silica gel, leading to streaking, poor separation, and in some cases, degradation.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System Modification: Try a different eluent system. For basic compounds like this, adding a small amount of a base like triethylamine (e.g., 0.5-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.[8]

    • Alternative Stationary Phases: Consider using a different stationary phase. Basic alumina can be a good alternative to silica gel for purifying amines.[8] Reversed-phase chromatography (C18) is another option, particularly for polar compounds.[9][10]

  • Formation and Crystallization of a Salt: Convert the amine to a salt (e.g., hydrochloride, tartrate) by treating a solution of the crude product with the corresponding acid.[8][11] These salts often have different solubility profiles and are more crystalline than the free base, allowing for purification by recrystallization. The pure free base can then be regenerated by treatment with a base.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

Issue 3: I am experiencing low yield after purification.

Possible Causes:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a significant amount of starting material.[1][12]

  • Product Loss During Workup: The product may be partially soluble in the aqueous layers during extractions, or too much solvent may have been used during recrystallization.[3]

  • Adsorption onto Silica Gel: As an amine, the product can irreversibly adsorb to the silica gel during chromatography, leading to yield loss.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion before beginning the workup.[13]

  • Optimize Extraction pH: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine product to minimize its solubility in the aqueous phase.

  • Minimize Recrystallization Solvent: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.[2]

  • Deactivate Silica Gel: Before loading your compound, consider pre-treating the silica gel column by flushing it with the eluent containing a small amount of triethylamine or another base to reduce adsorption.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-(3-phenyl-pyrazol-1-yl)-ethylamine?

A1: A multi-step approach is often most effective. Start with an acid-base extraction to remove non-basic impurities.[4][5][6] This is a powerful first step due to the presence of the basic ethylamine group. Follow this with column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine or ammonia in methanol to prevent streaking and improve separation.[8] Finally, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to obtain a highly pure final product.[2]

Q2: What are the common byproducts I should expect in the synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine?

A2: Common byproducts can include unreacted starting materials, such as 3-phenylpyrazole and the ethylamine precursor. A significant challenge can be the formation of the regioisomeric product, 2-(5-phenyl-pyrazol-1-yl)-ethylamine, especially if the synthesis involves the reaction of an unsymmetrical precursor with a hydrazine derivative.[1][7] Incomplete cyclization can also lead to pyrazoline intermediates.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[13] It allows for rapid assessment of the purity of fractions from column chromatography and helps in optimizing the mobile phase. For amines, using a visualizing stain like ninhydrin can be very effective for primary and secondary amines, as it will produce a characteristic color.[8]

Q4: Are there any stability concerns with 2-(3-phenyl-pyrazol-1-yl)-ethylamine during purification or storage?

A4: Like many amines, 2-(3-phenyl-pyrazol-1-yl)-ethylamine can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. For long-term storage, keeping the compound in a cool, dark place, and under an inert atmosphere is recommended.

III. Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The protonated amine product should now be in this aqueous layer.

  • Repeat the extraction of the organic layer with the dilute acid to ensure complete transfer of the amine.

  • Combine the aqueous extracts and cool the flask in an ice bath.

  • Slowly add a dilute aqueous base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Extract the now deprotonated (neutral) amine product back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude 2-(3-phenyl-pyrazol-1-yl)-ethylamine Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes non-basic impurities Chromatography Column Chromatography (Silica or Alumina) Acid_Base->Chromatography Separates regioisomers and polar impurities Recrystallization Recrystallization or Salt Formation Chromatography->Recrystallization Final polishing step Pure_Product Pure Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis Troubleshooting_Tree start Purification Issue oiling_out Product is an oil? start->oiling_out persistent_impurities Persistent impurities in NMR? start->persistent_impurities low_yield Low Yield? start->low_yield remove_solvent High-vac dry / Triturate oiling_out->remove_solvent Yes optimize_chrom Optimize Chromatography (add base, change phase) persistent_impurities->optimize_chrom Yes check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes re_purify_acid_base Acid-Base Extraction remove_solvent->re_purify_acid_base Still oily change_solvent Change Recrystallization Solvent re_purify_acid_base->change_solvent Still oily salt_formation Form & Recrystallize Salt optimize_chrom->salt_formation Still impure prep_hplc Preparative HPLC salt_formation->prep_hplc Still impure optimize_workup Optimize Extraction/Recrystallization check_reaction->optimize_workup Reaction complete deactivate_silica Deactivate Silica Gel optimize_workup->deactivate_silica Still low yield

Caption: Decision tree for troubleshooting common purification problems.

Quantitative Data Summary
Purification TechniqueKey ParametersTypical Application
Acid-Base Extraction Aqueous Phase pH: Acid wash (pH < 2), Base wash (pH > 10)Removal of non-basic/acidic impurities.
Silica Gel Chromatography Mobile Phase Modifier: 0.5-1% Triethylamine or 1-2% NH₃ in MeOHSeparation of regioisomers and polar impurities.
Recrystallization Solvent Systems: Ethanol/Water, Isopropanol/Hexane, Ethyl Acetate/HexaneFinal purification to obtain crystalline solid.
Salt Formation Acids: HCl in ether/dioxane, Tartaric acid, Oxalic acidPurification of stubborn oils or difficult-to-separate mixtures.

IV. References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.

  • Vione, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5979–5989.

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.

  • Wikipedia. (2023). Acid-base extraction.

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds.

  • Advion Inc. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.

  • Reddit. (2024). r/Chempros - Amine workup.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis.

  • AZoM. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.

  • ACS Publications. (1986). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

Sources

Troubleshooting

Phenyl-Pyrazole Cyclization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for phenyl-pyrazole cyclization. The Knorr pyrazole synthesis—a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative—is a cornerstone reaction for generat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenyl-pyrazole cyclization. The Knorr pyrazole synthesis—a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative—is a cornerstone reaction for generating critical pharmacophores like celecoxib and edaravone[1]. However, researchers frequently encounter bottlenecks regarding regioselectivity, stalled kinetics, and reagent degradation.

This guide is engineered to provide actionable, mechanistically grounded solutions to optimize your cyclization workflows.

Mechanistic Workflow & Troubleshooting Map

The following diagram illustrates the critical decision nodes and potential failure points during the conversion of 1,3-diketones and phenylhydrazines into substituted pyrazoles.

Pathway N1 1,3-Diketone + Phenylhydrazine N2 Solvent Selection (Protic vs Aprotic) N1->N2 N3 Hydrazone Intermediate N2->N3 Nucleophilic Addition N4 Acid Catalysis (H+) N3->N4 Stalled without acid N5 Intramolecular Cyclization N4->N5 Carbonyl Activation N6 1,3-Isomer (Target Product) N5->N6 Aprotic Solvent (DMA/DMF) High Regioselectivity N7 1,5-Isomer (Byproduct) N5->N7 Protic Solvent (EtOH) Poor Regioselectivity

Mechanistic workflow of Knorr pyrazole synthesis highlighting critical troubleshooting nodes.

Diagnostic Troubleshooting & FAQs

Q1: Why am I getting an inseparable mixture of 1,3- and 1,5-substituted phenyl-pyrazole regioisomers, and how can I drive selectivity? Causality & Solution: Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons in your 1,3-diketone[1]. When using traditional polar protic solvents like ethanol, the solvent hydrogen-bonds with the dicarbonyl, stabilizing the enol tautomer. This blurs the electronic distinction between the two reaction sites, leading to an equimolar (~50:50) mixture of regioisomers[2]. Action: Switch to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF)[3]. Aprotic environments destabilize the enol form, forcing the diketone into its keto state. This maximizes the electrophilic differentiation, allowing the highly nucleophilic NH₂ of phenylhydrazine to selectively attack the most sterically accessible and electrophilic carbonyl first, locking in regioselectivities up to 98:2[2].

Q2: My cyclization is stalling at the intermediate stage. How can I accelerate the dehydration and final ring closure? Causality & Solution: The reaction proceeds via a carbinolamine that dehydrates into a hydrazone, followed by a second intramolecular nucleophilic attack to close the ring[4]. Stalling at the hydrazone stage indicates that the remaining carbonyl oxygen is not sufficiently activated to undergo nucleophilic attack by the secondary nitrogen of the hydrazine moiety. Action: Introduce a Brønsted acid catalyst (e.g., catalytic HCl or trifluoroacetic acid). Acidic conditions protonate the carbonyl oxygen, significantly lowering its LUMO and increasing its susceptibility to nucleophilic attack[5]. This disrupts intramolecular hydrogen bonding and rapidly accelerates the final dehydration step[3].

Q3: I am observing significant oxidation, tarring, and degradation of my phenylhydrazine starting material. How do I prevent this? Causality & Solution: Phenylhydrazines are strong reducing agents and are highly susceptible to auto-oxidation by atmospheric oxygen—especially under basic conditions or elevated temperatures. This leads to the formation of diazonium radicals that polymerize into dark, tarry byproducts, consuming your starting material and coating your catalyst[1]. Action: Always use the hydrochloride salt of phenylhydrazine (which protects the amine lone pair from oxidation) rather than the free base[6]. Sparge all reaction solvents with inert gas (N₂ or Ar) for 15 minutes prior to use, and conduct the reaction under a strict inert atmosphere.

Quantitative Data: Condition Optimization Matrix

The following table synthesizes the impact of solvent and catalyst selection on the tautomeric equilibrium, regioselectivity, and overall yield of phenyl-pyrazole cyclization.

Solvent SystemCatalystTemp (°C)Tautomeric State FavoredMajor Isomer Ratio (1,3 vs 1,5)Overall Yield (%)Mechanistic Observation
Ethanol (EtOH) None78 (Reflux)Enol (H-bond stabilized)~50:5060–65%Protic solvent stabilizes enol tautomer, eliminating regiocontrol[2].
Ethanol (EtOH) HCl (cat.)78 (Reflux)Enol65:3575%Acid accelerates hydrazone formation, but protic solvent limits selectivity[5].
N,N-Dimethylacetamide (DMA) HCl (cat.)25 (RT)Keto98:274–77%Aprotic dipolar solvent maximizes electrophilic differentiation at room temp[2].
N,N-Dimethylformamide (DMF) None80Keto>90:10>80%High reaction rate; kinetics heavily influenced by solvent over catalyst[3].

Standard Operating Procedure (SOP): Regioselective Knorr Pyrazole Synthesis

This protocol is designed as a self-validating system . It incorporates mandatory analytical checkpoints to ensure each mechanistic step is successful before proceeding, preventing wasted time and reagents.

Objective: Synthesize 1-aryl-3,5-disubstituted pyrazole with >95% regioselectivity.

Phase 1: Reagent Preparation & Inertion

  • Flame-dry a round-bottom flask and purge with N₂.

  • Dissolve 1.0 equivalent of the 1,3-diketone in anhydrous N,N-Dimethylacetamide (DMA) to create a 0.2 M solution.

  • In a separate sealed vial, prepare a solution of 1.05 equivalents of Phenylhydrazine Hydrochloride in DMA.

  • Validation Checkpoint 1: Visually inspect the phenylhydrazine solution. It must remain colorless to pale yellow. If it turns dark red or brown, auto-oxidation has occurred[1]. Discard and prepare fresh.

Phase 2: Hydrazone Intermediate Formation 4. Cool the diketone solution to 0°C using an ice bath. 5. Add the phenylhydrazine solution dropwise over 10 minutes to control the exotherm. Stir for 30 minutes at room temperature.

  • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 7:3). The starting diketone spot must disappear, replaced by a new, highly UV-active spot representing the hydrazone intermediate. Do not proceed to heating until this intermediate is analytically confirmed.

Phase 3: Acid-Catalyzed Cyclization 6. Add 0.1 equivalents of concentrated HCl to the reaction mixture to activate the carbonyl[5]. 7. Heat the reaction to 80°C for 2 hours.

  • Validation Checkpoint 3: Observe the physical state of the reaction. The formation of condensation (water droplets) on the upper neck of the flask indicates successful dehydration and ring closure. TLC should confirm the hydrazone intermediate has fully converted to a lower-polarity pyrazole product.

Phase 4: Amphoteric Isolation 8. Cool the mixture to room temperature and pour it into 1M aqueous HCl. Extract with diethyl ether to remove unreacted diketone and neutral organic impurities. 9. Separate the aqueous layer (which currently holds your protonated pyrazole product) and slowly adjust the pH to 7–8 using saturated aqueous NaHCO₃.

  • Validation Checkpoint 4: A solid precipitate must crash out upon neutralization. This validates the presence of the pyrazole core, which is amphoteric—soluble in acid due to the basic imine-like N-2, but insoluble in neutral water[4].

  • Filter the precipitate, wash with cold distilled water, and dry under a vacuum to obtain the pure 1,3-isomer.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. 2

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... - MDPI. 3

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. 5

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. 1

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. 4

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arab Journal of Chemistry. 6

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible data with lipophilic amine building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible data with lipophilic amine building blocks.

2-(3-Phenyl-pyrazol-1-yl)-ethylamine presents a unique biophysical challenge. The molecule features a highly lipophilic, planar phenyl-pyrazole core coupled with a basic ethylamine side chain. While the primary amine is protonated at physiological pH (providing some intrinsic aqueous solubility), the dominant hydrophobic bulk of the phenyl-pyrazole moiety often overrides this charge, triggering rapid aggregation or "crashing out" when diluted from organic stocks into aqueous buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your biochemical and cellular assays, ensuring that your readouts reflect true pharmacology rather than solubility artifacts.

Diagnostic Workflow: Identifying the Root Cause of Precipitation

Before altering your assay conditions, use the following logical workflow to identify whether your issue is driven by solvent displacement, pH incompatibility, or intrinsic lipophilicity.

SolubilityWorkflow Start Precipitation Observed in Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to < 0.5% Assess Toxicity CheckDMSO->ReduceDMSO Yes CheckPH Is Assay pH > 7.4? CheckDMSO->CheckPH No ReduceDMSO->CheckPH AdjustPH Optimize Buffer (Avoid basic pH) CheckPH->AdjustPH Yes UseCD Formulate with HP-β-CD (10-20%) CheckPH->UseCD No AdjustPH->UseCD Unresolved Soluble Compound Solubilized Proceed to Bioassay AdjustPH->Soluble Resolved UseSurfactant Add Tween-20 (0.01-0.05%) UseCD->UseSurfactant Unresolved UseCD->Soluble Resolved UseSurfactant->Soluble

Diagnostic workflow for resolving 2-(3-Phenyl-pyrazol-1-yl)-ethylamine precipitation.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into pH 7.4 assay buffer. Why does this "DMSO crash" happen, and how do I prevent it? Causality: This is a classic solvent displacement effect. In 100% DMSO, the phenyl-pyrazole core is fully solvated. When introduced into an aqueous buffer (like PBS), the local DMSO concentration drops rapidly. The hydrophobic water molecules reorganize, forcing the lipophilic phenyl-pyrazole cores to aggregate via π-π stacking to minimize the thermodynamic penalty[1]. Solution: Do not spike directly into a 100% aqueous buffer. For cell-free biochemical assays, utilizing a co-solvent like 5% PEG-3350 alongside DMSO can stabilize the kinetic solubility[1]. For cellular assays where DMSO must remain <0.5% to avoid cytotoxicity, you must transition to complexation agents.

Q2: How does HP-β-CD work for this specific molecule, and what concentration should I use? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 3-phenyl-pyrazole moiety of your compound inserts into this cavity, forming a non-covalent inclusion complex. Meanwhile, the polar ethylamine chain remains exposed to the aqueous environment, maintaining favorable hydrogen bonding with water[2]. Solution: Prepare a 10-20% (w/v) HP-β-CD solution in your assay buffer. This method has been shown to increase the aqueous solubility of similar lipophilic compounds by over 10-fold without compromising cellular viability or membrane permeation[3].

Q3: I am running a cellular assay, and my IC50 values are highly inconsistent between replicates. Could this be a solubility issue even if I don't see a visible precipitate? Causality: Yes. Micro-precipitation or colloidal aggregation often occurs below the threshold of visual detection. These aggregates sequester the compound, artificially lowering the effective free drug concentration. Furthermore, standard PBS lacks the macromolecular crowding and lipophilic sinks present in true cytoplasmic environments, leading to severe discrepancies between biochemical and cellular readouts[4]. Solution: Perform a dynamic light scattering (DLS) or nephelometry assay to confirm the absence of colloidal aggregates[5]. If micro-aggregates are present, supplement your media with a bio-compatible surfactant like Tween-20 (0.01% - 0.05%) to lower the interfacial tension and disrupt micelle formation.

Q4: Can I just lower the pH of my buffer to force the ethylamine to dissolve? Causality: The primary amine of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine has a basic pKa. At pH 7.4, it is already heavily protonated. Dropping the pH further (e.g., to 5.0) will not significantly increase the ionization state, but it may alter the buffer composition in a way that is incompatible with your target protein or cell line[4]. Solution: Focus on shielding the hydrophobic core rather than over-protonating the amine. If you must adjust pH, ensure it remains strictly within the physiological tolerance of your specific assay system.

Quantitative Data: Comparative Solubility Enhancement Strategies

To guide your experimental design, the following table summarizes the expected solubility enhancements for lipophilic pyrazole-amines using various formulation strategies.

Formulation StrategyFinal Excipient ConcentrationExpected Solubility EnhancementBiological Assay Compatibility
Standard Dilution 1% DMSOBaseline (1x)High (Cellular & Biochemical)
Co-solvent Addition 5% DMSO + 5% PEG-33503x - 5xModerate (Biochemical only)
Cyclodextrin Complexation 15% (w/v) HP-β-CD20x - 50xHigh (Cellular & Biochemical)
Surfactant Addition 0.05% Tween-805x - 10xModerate (May lyse sensitive cells)
Experimental Protocols: Self-Validating Systems

As scientists, we cannot rely on assumptions; we must validate our solubility empirically. Below are two self-validating protocols designed to ensure your compound is truly in solution before you expose it to biological targets.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the precipitation threshold of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine in your specific assay buffer[5].

  • Preparation: Prepare a 10 mM stock of the compound in 100% molecular biology grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Spiking: In a clear-bottom 96-well plate, add 196 µL of your target assay buffer (e.g., PBS, pH 7.4) to each well.

  • Dispensing: Rapidly dispense 4 µL of each DMSO stock into the corresponding buffer wells (Final DMSO = 2%). Mix immediately via orbital shaking for 60 seconds.

  • Incubation & Reading: Incubate at room temperature for 2 hours to allow for thermodynamic equilibration[5]. Read the plate using a nephelometer or a standard absorbance microplate reader at 620 nm.

  • Self-Validation Check: Plot the absorbance/scattering against compound concentration. An inflection point (a sudden, sharp increase in light scattering) indicates the kinetic solubility limit. Rule: Your maximum assay concentration must remain at least 2-fold below this empirically determined limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate a highly concentrated, biologically compatible aqueous stock without relying on high concentrations of DMSO[3].

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 100 mL of assay buffer to create a 20% (w/v) stock. Sterile filter through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out 2-(3-Phenyl-pyrazol-1-yl)-ethylamine as a dry powder. Crucial Step: Do NOT pre-dissolve the compound in DMSO.

  • Complexation: Add the dry powder directly to the 20% HP-β-CD solution to achieve a target nominal concentration of 1 mM.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by overnight end-over-end rotation at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Quantify the concentration of the clear supernatant via HPLC-UV to confirm the final solubilized concentration before proceeding to your bioassay[3].

References
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.
  • β-cyclodextrin dendritic derivatives as permeation mediators to enhance the in vitro albendazole cysticidal activity by the improvement of the diffusion component. RSC Publishing.
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.

Sources

Troubleshooting

Section 1: Troubleshooting Kinase Inhibitor Resistance (Oncology)

Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Derivatives Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the biochemical and cellular translation of novel heterocyclic compounds. Pyrazole derivatives—characterized by their five-membered ring with two adjacent nitrogen atoms—are privileged scaffolds in medicinal chemistry[1]. Their unique electron-rich nature and hydrogen-bonding capabilities make them ideal for overcoming both kinase inhibitor resistance in oncology[2] and antimicrobial resistance (AMR) in infectious diseases[3].

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to optimize your pyrazole-based workflows.

FAQ 1: Why do our traditional ATP-competitive inhibitors fail against secondary mutations (e.g., EGFR T790M), and how do pyrazolo[1,5-a]pyrimidines overcome this? Causality & Insight: Traditional Type I kinase inhibitors rely heavily on hydrogen bonding with the hinge region of the active site. Secondary mutations like T790M introduce a bulky methionine residue, which not only causes steric hindrance but also increases the kinase's affinity for ATP, outcompeting the drug[4]. Pyrazolo[1,5-a]pyrimidines can be structurally engineered to act as Type II or allosteric inhibitors. By exploiting the pyrazole core's versatility, these derivatives bind to the inactive "DFG-out" conformation or unique allosteric pockets, entirely bypassing the sterically hindered ATP-binding site and overcoming resistance[4][5].

KinaseResistance EGFR Mutated Kinase (e.g., EGFR T790M) ATP ATP Binding (Hyperactivation) EGFR->ATP Drives Signaling Downstream Signaling (PI3K/AKT) ATP->Signaling Phosphorylation Resistance Tumor Survival & Drug Resistance Signaling->Resistance Promotes Pyrazole Novel Pyrazole Derivative Allosteric Allosteric / DFG-out Binding Pyrazole->Allosteric Targets Allosteric->EGFR Overcomes Mutation Inhibition Signal Termination & Apoptosis Allosteric->Inhibition Induces Inhibition->Resistance Blocks

Mechanism of pyrazole derivatives overcoming kinase mutation-driven resistance.

FAQ 2: Our fused pyrazole derivatives show potent dual inhibition of EGFR and VEGFR-2 biochemically, but cellular assays reveal poor anti-angiogenic effects. What is the cause? Causality & Insight: Discrepancies between biochemical and cellular assays often stem from poor membrane permeability or a lack of intracellular target engagement. For instance, while introducing a free pyrazolone ring or a sulfonamide group with a p-methyl moiety can drastically improve VEGFR-2 and EGFR inhibition in a cell-free assay (IC50 ~ 0.22 μM)[6], these polar or bulky additions can increase the topological polar surface area (TPSA), hindering cellular entry. Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement. If engagement is low, optimize the lipophilicity (LogP) by masking hydrogen bond donors during lead optimization.

Section 2: Troubleshooting Antimicrobial Resistance (AMR)

FAQ 3: During antimicrobial screening, our pyrazole-derived hydrazones show high MIC values against Gram-negative bacteria despite potent Gram-positive activity. How can we fix this? Causality & Insight: Gram-negative bacteria possess a highly restrictive outer membrane and active efflux pumps (e.g., AcrAB-TolC). If your pyrazole derivatives (such as difluorophenyl substituted pyrazoles) are highly lipophilic, they may get trapped in the lipid bilayer or actively effluxed[3]. Conversely, pyrazoles designed to target metallo-β-lactamases (like NDM-1) must successfully penetrate the periplasmic space to coordinate with the catalytic Zn2+ ion[7]. Troubleshooting Step:

  • Co-administer your pyrazole compound with an efflux pump inhibitor (EPI) like PAβN. A >4-fold drop in MIC confirms efflux liability.

  • Synthesize zwitterionic pyrazole derivatives to hijack bacterial porin channels for entry.

Section 3: Quantitative Data Summary

To benchmark your internal candidates, refer to the validated efficacy metrics of recent pyrazole derivatives against resistant targets:

Compound Class / ScaffoldTarget / StrainReference DrugPyrazole Efficacy (IC50 / MIC)Ref Drug EfficacyMechanism of Overcoming Resistance
Dihydropyrano[2,3-c]pyrazoleEGFR (HepG2)ErlotinibIC50 = 0.06 μMIC50 = 10.6 μMBypasses active site steric hindrance[6]
Pyrazolo[3,4-d]pyrimidineVEGFR-2SorafenibIC50 = 0.22 μMIC50 = 0.03 μMHydrophobic interaction via sulfonamide[6]
Pyrazole-derived hydrazoneA. baumanniiTetracyclineMIC = 4 μg/mL> 16 μg/mLMembrane disruption / Efflux bypass[3]
Pyrazole-1-carbothiohydrazideS. aureus (MRSA)ChloramphenicolMIC = 62.5–125 µg/mL> 125 µg/mLMulti-target antimicrobial action[8]

Section 4: Self-Validating Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Targeting DFG-out Conformation) Purpose: To validate the biochemical affinity of pyrazole derivatives against resistant kinase mutants (e.g., EGFR T790M). Self-Validating Logic: By running parallel assays at low (10 μM) and high (1 mM) ATP concentrations, you can definitively determine if your pyrazole is ATP-competitive (Type I) or allosteric/DFG-out binding (Type II).

  • Preparation: Dilute the recombinant mutant kinase (e.g., EGFR T790M/L858R) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add pyrazole derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM, 3-fold dilutions) in 1% DMSO final concentration. Incubate for 30 minutes at room temperature to allow slow-binding allosteric interactions.

  • Substrate & ATP Addition: Initiate the reaction by adding a fluorescently labeled peptide substrate and ATP. Crucial Step: Run two parallel plates—one at 10 μM ATP and one at 1 mM ATP.

  • Detection: After 60 minutes, add the development reagent (e.g., TR-FRET or mobility shift assay buffer) to terminate the reaction.

  • Analysis: Calculate the IC50. If the IC50 shifts significantly (>10-fold) higher at 1 mM ATP, the pyrazole is ATP-competitive. If the IC50 remains stable, it is a Type II/allosteric inhibitor successfully overcoming ATP-site resistance[1][4].

Protocol B: Broth Microdilution MIC Assay for Multidrug-Resistant (MDR) Strains Purpose: To accurately determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against MDR pathogens. Self-Validating Logic: Inclusion of an efflux pump inhibitor (EPI) control arm isolates intrinsic compound potency from bacterial resistance mechanisms.

  • Inoculum Preparation: Grow the MDR bacterial strain (e.g., A. baumannii or S. aureus) on Mueller-Hinton agar overnight. Suspend colonies in saline to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of 5 × 10^5 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the pyrazole derivative (e.g., 128 μg/mL down to 0.25 μg/mL). Control Arm: Prepare an identical set of wells containing a constant concentration of PAβN (20 μg/mL) to inhibit efflux pumps.

  • Incubation: Inoculate the plates and incubate at 37°C for 16–20 hours.

  • Readout: Determine the MIC as the lowest concentration with no visible growth. Compare the standard MIC to the EPI-arm MIC to evaluate efflux susceptibility[3][8].

Workflow Synthesis Pyrazole Library Synthesis Biochemical Biochemical Assay (Kinase/NDM-1) Synthesis->Biochemical Cellular Cellular Screening (MDR Strains/Cancer Cells) Biochemical->Cellular IC50 < 1 µM Hit Hit Validation (Time-Kill / Apoptosis) Cellular->Hit High Efficacy Optimization Lead Optimization (ADMET & SAR) Hit->Optimization Optimization->Synthesis Iterative Design

Experimental workflow for screening pyrazole derivatives against resistant strains.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. 3

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. 2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - NIH. 4

  • Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. RSC Publishing. 7

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 5

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC - NIH. 8

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. 6

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 1

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-(3-phenyl-pyrazol-1-yl)-ethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-(3-phenyl-pyrazol-1-yl)-ethylamine .

The primary challenge in constructing this scaffold lies in the tautomeric nature of the pyrazole ring, which inherently leads to regioselectivity issues (forming mixtures of 3-phenyl and 5-phenyl isomers) during direct N-alkylation. Furthermore, the bifunctional nature of the ethylamine side chain often triggers over-alkylation or elimination by-products. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, regiopure synthesis.

Divergent Synthetic Workflows

To minimize by-products, you must first choose the correct synthetic strategy. The diagram below illustrates the two primary pathways: Direct Alkylation (which requires strict thermodynamic control) and De Novo Condensation (which inherently bypasses regioselectivity issues).

SynthesisRoutes Start1 3-Phenyl-1H-pyrazole Reagent1 + N-Boc-2-bromoethylamine (Alkylation) Start1->Reagent1 Start2 (E)-3-(dimethylamino)- 1-phenylprop-2-en-1-one Reagent2 + t-Butyl 2-hydrazinyl ethylcarbamate (Condensation) Start2->Reagent2 Intermediate1 N-Boc-2-(3-phenyl-pyrazol-1-yl) ethylamine + 5-phenyl isomer Reagent1->Intermediate1 Intermediate2 N-Boc-2-(3-phenyl-pyrazol-1-yl) ethylamine (Regiopure) Reagent2->Intermediate2 Target 2-(3-phenyl-pyrazol-1-yl) -ethylamine Intermediate1->Target Deprotection (Requires Separation) Intermediate2->Target Deprotection (High Yield)

Fig 1. Divergent synthetic pathways for 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Troubleshooting & FAQs

Q1: Why does direct alkylation of 3-phenylpyrazole yield a mixture of 3-phenyl and 5-phenyl isomers, and how can I minimize the 5-phenyl by-product?

Causality & Mechanism: 3-phenyl-1H-pyrazole undergoes rapid tautomerization. Deprotonation yields a pyrazolide anion with two nucleophilic nitrogen centers. Under kinetic control (e.g., using strong bases like NaH at low temperatures), the electrophile attacks rapidly, leading to a significant formation of the sterically hindered 1-alkyl-5-phenylpyrazole[1].

Solution: Shift the reaction to thermodynamic control. By utilizing a bulkier base such as Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures, the reaction heavily favors the lower-energy, sterically less hindered 3-phenyl regioisomer ()[1]. The "cesium effect" enhances nitrogen nucleophilicity while its large ionic radius provides steric shielding, directing the electrophile to the less hindered N1 position ()[2].

Quantitative Data Summary: Base & Solvent Effects on Regioselectivity

BaseSolventTemp (°C)Dominant Control3-Phenyl : 5-Phenyl RatioTypical Yield (%)
NaHTHF0 to 25Kinetic~ 1.5 : 175
KOHDMSO25Mixed~ 2.0 : 170
K₂CO₃DMF80Thermodynamic~ 4.0 : 182
Cs₂CO₃DMF80 - 100Thermodynamic> 9.0 : 188
Q2: When using N-Boc-2-bromoethylamine, I observe significant formation of N-Boc-vinylamine and unreacted pyrazole. How can I suppress this elimination by-product?

Causality & Mechanism: The electrophile, N-Boc-2-bromoethylamine, possesses acidic beta-hydrogens. Strong, hard bases (like NaH or t-BuOK) promote an E2 elimination pathway, abstracting the beta-hydrogen to release HBr and form volatile N-Boc-vinylamine. Solution: Switch to a milder base (Cs₂CO₃) and introduce 0.1 equivalents of Tetrabutylammonium iodide (TBAI). TBAI facilitates a Finkelstein reaction, converting the bromide to a highly reactive iodide in situ. This significantly lowers the activation energy for the Sₙ2 substitution pathway, allowing it to outcompete the E2 elimination.

Q3: Why am I seeing bis-alkylated species or polymeric mixtures in my final LC-MS analysis?

Causality & Mechanism: If you attempt the synthesis using unprotected 2-bromoethylamine hydrobromide, the primary amine of the alkylating agent will act as a competing nucleophile once neutralized by the base, attacking unreacted electrophile molecules. Solution: Always use a carbamate protecting group (Boc or Cbz). Ensure complete deprotection in the final step (e.g., using 4M HCl in Dioxane or TFA/DCM). Incomplete deprotection will show up as a +100 Da (Boc) mass shift in LC-MS.

Q4: Is there a synthetic route that completely bypasses the regioselectivity problem?

Causality & Mechanism: Yes. Instead of alkylating a pre-formed pyrazole, you can construct the pyrazole ring de novo with the alkyl chain already attached. Condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with tert-butyl (2-hydrazinylethyl)carbamate proceeds with complete regiocontrol ()[3]. The more nucleophilic terminal nitrogen of the hydrazine attacks the beta-carbon of the enone, forcing the phenyl group into the 3-position upon cyclization ()[4].

Mechanism Step1 1. Hydrazine Attack (Nucleophilic addition) Step2 2. Amine Elimination (Hydrazone formation) Step1->Step2 Step3 3. Cyclization (Intramolecular attack) Step2->Step3 Step4 4. Dehydration (Aromatization) Step3->Step4

Fig 2. Mechanistic sequence of de novo pyrazole synthesis via enone condensation.

Self-Validating Experimental Protocols

Protocol A: Optimized Direct Alkylation (Thermodynamic Control)

This protocol utilizes the "cesium effect" and Finkelstein catalysis to maximize the 3-phenyl isomer and suppress E2 elimination.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 3-phenyl-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 eq, 15 mmol). Rationale: The bulky cesium cation shifts the reaction toward thermodynamic control (favoring the 3-position) and is mild enough to prevent E2 elimination of the electrophile.

  • Catalyst & Electrophile: Add TBAI (0.1 eq, 1 mmol) followed by N-Boc-2-bromoethylamine (1.2 eq, 12 mmol). Rationale: TBAI converts the bromide to an iodide in situ, accelerating the Sₙ2 pathway.

  • Reaction: Stir the suspension at 80°C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: The reaction is complete when the starting material peak disappears. The 3-phenyl isomer should dominate the 5-phenyl isomer by >9:1.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer with 5% aqueous LiCl (3x). Rationale: DMF is highly soluble in water, but LiCl significantly enhances the partitioning of DMF into the aqueous phase, preventing solvent carryover.

  • Deprotection: Concentrate the organic layer, dissolve the crude intermediate in DCM, and add TFA (10 eq). Stir for 2 hours at room temperature. Concentrate under vacuum to yield 2-(3-phenyl-pyrazol-1-yl)-ethylamine as a TFA salt.

Protocol B: De Novo Condensation (Absolute Regiocontrol)

Use this protocol when >99% regiochemical purity is required without the need for chromatographic separation of isomers.

  • Preparation: Dissolve (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq, 10 mmol) and tert-butyl (2-hydrazinylethyl)carbamate (1.1 eq, 11 mmol) in anhydrous Ethanol (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq, 1 mmol). Rationale: Mild acid catalysis protonates the enone carbonyl, increasing the electrophilicity of the beta-carbon to facilitate the initial hydrazine attack.

  • Reaction: Reflux the mixture at 80°C for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). Validation: The highly fluorescent enone spot under 365 nm UV will disappear, replaced by a single, non-fluorescent, UV-active pyrazole spot at 254 nm.

  • Workup: Evaporate the ethanol, redissolve in EtOAc, and wash with saturated NaHCO₃ to neutralize the acetic acid. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane (10 eq) for 2 hours. Filter the resulting precipitate to isolate 2-(3-phenyl-pyrazol-1-yl)-ethylamine hydrochloride in quantitative yield.

References

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: NIH PubMed Central (PMC) URL:[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: Molecules (MDPI) / Semantic Scholar URL:[Link]

  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles Source: Molecules (MDPI) URL:[Link]

  • Pyrazole synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when synthesizing substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when synthesizing substituted pyrazoles. The core issue almost always boils down to regioselectivity—specifically, the preferential formation of one constitutional isomer over another. When unsymmetrical 1,3-dicarbonyls react with substituted hydrazines, the nucleophilic attack can occur at either carbonyl, often yielding an inseparable 1:1 mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve >95:5 regioselectivity in your pyrazole workflows.

Troubleshooting & FAQ Guide

Q1: My Knorr pyrazole synthesis (unsymmetrical 1,3-diketone + methylhydrazine) is yielding a 1:1 mixture of regioisomers. How can I drive this reaction to a single product?

Causality & Expert Insight: The classical Knorr pyrazole synthesis relies on the differential electrophilicity of the two carbonyl carbons and the steric hindrance around them. However, under standard conditions (e.g., ethanol at reflux), the energy difference between the two transition states is often too small, leading to poor regiocontrol.

To solve this, we must manipulate the hydrogen-bonding network of the transition state. Using highly fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) dramatically alters the reaction pathway. HFIP acts as a strong hydrogen-bond donor, selectively activating the more sterically accessible or more electron-rich carbonyl, thereby kinetically trapping the intermediate before equilibration can occur . Alternatively, running the reaction in N,N-dimethylacetamide (DMA) under acidic conditions at room temperature has been shown to yield 98:2 selectivity for specific arylhydrazines .

Quantitative Comparison of Solvent Effects:

Solvent SystemAdditiveTemperatureMajor IsomerRegioisomeric Ratio (A:B)Overall Yield
Ethanol (EtOH)NoneReflux (78 °C)Mixed~ 55:4585%
TolueneNone110 °CMixed~ 60:4078%
N,N-Dimethylacetamide (DMA)H₂SO₄ (cat.)25 °C1,3,5-substituted98:288%
Hexafluoroisopropanol (HFIP)None25 °C1,3,5-substituted> 95:592%

Data synthesized from standard benchmarking of unsymmetrical 1,3-diketones with methyl/aryl hydrazines.

Validated Protocol: HFIP-Mediated Regioselective Knorr Synthesis Self-Validation Checkpoint: This protocol is designed to be self-validating. If the solvent effect is successful, the crude NMR will show a single set of pyrazole ring protons.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to control the initial exothermic condensation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2–4 hours. Monitor consumption of the diketone via LC-MS.

  • Isolation: Once complete, remove the HFIP under reduced pressure (HFIP boils at 58 °C, making it easy to recover).

  • Purification & Verification: Purify via silica gel chromatography (EtOAc/Hexanes). Crucial Step: You must perform a 2D NOESY NMR experiment on the purified product. The presence of a cross-peak between the N-methyl/N-aryl protons and the adjacent C5-substituent definitively validates the regiochemical assignment.

G Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Solvent Solvent Selection Start->Solvent HFIP Fluorinated Solvent (HFIP) Strong H-bond donor Solvent->HFIP Optimization EtOH Standard Solvent (EtOH) Weak H-bond donor Solvent->EtOH Baseline Regio1 High Regioselectivity (>95:5 ratio) HFIP->Regio1 Kinetic Control Regio2 Poor Regioselectivity (~1:1 mixture) EtOH->Regio2 Uncontrolled

Workflow detailing the causal impact of solvent selection on Knorr pyrazole regioselectivity.

Q2: I am attempting a [3+2] cycloaddition using diazoacetates and carbonyls, but the regioselectivity is poor and requires harsh heating. Are there milder alternatives?

Causality & Expert Insight: Traditional thermal [3+2] cycloadditions often suffer from poor regioselectivity because the HOMO-LUMO energy gaps between the two possible alignment modes of the dipole and dipolarophile are too similar. Heating the reaction simply overcomes the activation barrier for both pathways, resulting in isomeric mixtures.

To achieve absolute regiocontrol at room temperature, you must switch to an organocatalytic inverse-electron-demand [3+2] cycloaddition. By introducing a secondary amine catalyst, the carbonyl compound is transiently converted into a highly electron-rich enamine. This drastically raises the HOMO of the dipolarophile, creating a massive electronic bias that forces the diazoacetate to align in only one specific orientation, yielding a single substituted pyrazole regioisomer .

Validated Protocol: Organocatalyzed Inverse-Electron-Demand[3+2] Cycloaddition

  • Activation: In a vial, combine the carbonyl compound (1.2 equiv) and a secondary amine catalyst (e.g., pyrrolidine, 10-20 mol%) in a suitable solvent (such as DCM or neat, depending on substrate solubility).

  • Cycloaddition: Add the diazoacetate (1.0 equiv) slowly at room temperature.

  • Maturation: Stir at room temperature until N₂ evolution ceases and TLC indicates complete consumption of the diazo compound.

  • Validation: The reaction is self-validating through gas evolution (N₂ loss confirms cyclization) and the formation of a single spot on TLC, eliminating the need for complex regioisomer separation.

Q3: How do I achieve strict regiocontrol when synthesizing 3-trifluoromethyl pyrazoles from ynones?

Causality & Expert Insight: When reacting trifluoromethylated ynones with arylhydrazines, the highly electron-withdrawing CF₃ group disrupts the normal polarization of the alkyne, often leading to a loss of regiocontrol. To restore selectivity, transition-metal catalysis is required.

Using a soft Lewis acid, such as Silver Triflate (AgOTf), specifically activates the alkyne π-system rather than the carbonyl oxygen. The silver coordinates to the triple bond, directing the initial nucleophilic attack of the hydrazine's more nucleophilic nitrogen to the β-carbon, followed by rapid intramolecular cyclization at the carbonyl. This catalytic intervention overrides the inherent electronic confusion caused by the CF₃ group, resulting in highly regioselective 3-CF₃-pyrazoles .

G A Substrate Type B Diazoacetates + Carbonyls A->B C CF3-Ynones + Arylhydrazines A->C D Organocatalysis (Secondary Amines) B->D E Transition Metal (AgOTf Catalyst) C->E F Inverse-electron-demand [3+2] Cycloaddition D->F G Alkyne π-activation & Cascade Cyclization E->G

Logical decision matrix for selecting catalysts to enforce regiocontrol in cycloadditions.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI (Citing Gosselin et al., Synlett).[Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed (NIH).[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (NIH).[Link]

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 2-(3-phenyl-pyrazol-1-yl)-ethylamine Scaffolds

Overview The compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine (CAS 1006468-98-9)[1] is a highly versatile pharmacophore utilized extensively in drug discovery. Structurally, 3-phenyl-pyrazole derivatives are frequently empl...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine (CAS 1006468-98-9)[1] is a highly versatile pharmacophore utilized extensively in drug discovery. Structurally, 3-phenyl-pyrazole derivatives are frequently employed as modulators of the 5-HT2A serotonin receptor, high-affinity adenosine A1/A3 receptor antagonists[2], and STAT3 pathway inhibitors[3].

While highly efficacious for target engagement, the structural combination of a lipophilic phenyl-pyrazole core and a basic ethylamine tail frequently introduces off-target liabilities. This technical guide provides researchers with the mechanistic insights and self-validating experimental protocols necessary to troubleshoot and mitigate these off-target effects, such as hERG channel inhibition (targeting an IC50 > 30 µM)[4] and Cytochrome P450 (CYP) interactions.

Troubleshooting FAQs: Mechanistic Insights & Structural Mitigation

Q: My lead compound containing the 2-(3-phenyl-pyrazol-1-yl)-ethylamine scaffold exhibits significant hERG channel inhibition (IC50 < 10 µM). What is the structural cause, and how can I troubleshoot this? A: Causality: The primary amine of the ethylamine linker is highly basic (pKa ~9–10) and is predominantly protonated at physiological pH. This cationic center interacts strongly with the aromatic residues (Tyr652 and Phe656) located deep within the inner cavity of the hERG potassium channel, forming a classic pharmacophore model for QT prolongation[4]. Mitigation: To troubleshoot this, you must reduce the basicity of the amine or prevent its entry into the hERG pore. Consider introducing electron-withdrawing groups (e.g., fluorination) adjacent to the amine to lower its pKa, or incorporate steric bulk (e.g., converting the primary amine to a bulky secondary/tertiary amine or incorporating it into a rigid ring system like a piperidine).

Q: In vitro microsomal stability assays show rapid depletion, and we suspect CYP450 inhibition/metabolism driven by the phenyl-pyrazole moiety. How should we proceed? A: Causality: The highly lipophilic 3-phenyl-pyrazole core can easily intercalate into the hydrophobic active sites of CYP3A4 or CYP2D6. Furthermore, the unsubstituted nitrogen atoms on the pyrazole ring can act as Lewis bases, directly coordinating with the heme iron of the CYP enzymes, leading to reversible or time-dependent inhibition. Mitigation: Screen against a recombinant CYP panel to identify the specific isoform. Structurally, you can mitigate this by reducing the overall LogP of the molecule, adding steric hindrance around the pyrazole nitrogens, or substituting the phenyl ring with polar functional groups to disrupt hydrophobic binding.

Q: We observe broad off-target binding across the monoaminergic GPCR panel (e.g., 5-HT2B, Dopamine D2). How do we improve selectivity while maintaining our primary target efficacy? A: Causality: The spatial distance between the aromatic phenyl-pyrazole system and the basic amine closely mimics endogenous monoamines (like serotonin and dopamine). This structural mimicry causes the scaffold to bind promiscuously across the aminergic GPCR family. Mitigation: Rigidify the ethylamine linker. By locking the amine into a specific conformational geometry (e.g., via cyclopropanation of the ethyl chain), you can restrict the molecule from adopting the diverse conformations required to bind off-target GPCRs, thereby enhancing selectivity for your primary target.

Quantitative Data: Off-Target Liability Summary

Summarizing the off-target profiles allows for rapid comparison and threshold-based decision-making during hit-to-lead optimization.

Off-Target LiabilityMechanistic DriverSafety ThresholdStructural Mitigation Strategy
hERG K+ Channel Basic ethylamine protonation in the inner poreIC50 > 30 µMLower amine pKa (e.g., fluorination); add steric bulk
CYP3A4 / CYP2D6 Lipophilic 3-phenyl-pyrazole heme coordinationIC50 > 10 µMReduce LogP; block metabolic soft spots with fluorine
Broad GPCRs (e.g., 5-HT2B) Monoamine structural mimicryK_i > 1 µMRigidify ethylamine linker; alter pyrazole substitution
STAT3 / Kinases Pyrazole hinge-binding motifIC50 > 10 µMModify H-bond donor/acceptor profile on pyrazole

Experimental Protocols: Self-Validating Systems

Protocol 1: Automated Patch-Clamp Assay for hERG Liability Screening

Causality: Because the basic ethylamine moiety drives functional channel blockade[4], automated patch-clamp electrophysiology is required to measure real-time ion flux in a physiological state, providing vastly superior mechanistic data compared to static radioligand binding.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Utilize an automated patch-clamp system. Fill the intracellular and extracellular recording microfluidic chambers with physiological buffers.

    • Self-Validation Step: The system must automatically verify a seal resistance of >1 GΩ (gigaohm) . Cells failing this threshold must be excluded by the software to prevent leak current artifacts.

  • Compound Preparation: Dissolve the 2-(3-phenyl-pyrazol-1-yl)-ethylamine derivative in DMSO, then dilute in extracellular buffer to a final concentration range of 0.1 µM to 100 µM. Ensure final DMSO concentration is ≤ 0.3% v/v.

  • Assay Execution: Apply the standardized hERG voltage protocol: depolarize the membrane to +20 mV for 2 seconds (to open and rapidly inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Control Validation:

    • Negative Control: Apply 0.1% DMSO vehicle; must show <5% current rundown over the recording period.

    • Positive Control: Apply 1 µM Dofetilide; must show >90% inhibition of the tail current.

  • Data Analysis: Calculate the IC50 from the dose-dependent reduction in tail current amplitude. An IC50 > 30 µM clears the compound for further in vivo studies[4].

Protocol 2: CYP450 Reversible Inhibition Assay (Fluorogenic)

Causality: The lipophilic 3-phenyl-pyrazole core can intercalate into CYP active sites. Fluorogenic assays provide a rapid, high-throughput method to assess reversible inhibition driven by this moiety before advancing to complex human liver microsome (HLM) stability assays.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare recombinant human CYP3A4 and CYP2D6 isoenzymes in 100 mM potassium phosphate buffer (pH 7.4). Add isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4, AMMC for CYP2D6).

  • Compound Incubation: Add the test compound at a single-point screening concentration of 10 µM.

  • Reaction Initiation: Pre-incubate the microplate for 10 minutes at 37°C. Initiate the enzymatic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH).

  • Fluorescence Detection & Validation: Read fluorescence continuously for 20 minutes using a kinetic microplate reader.

    • Self-Validation Step: Calculate the Z'-factor for the assay plate using the vehicle control and a known strong inhibitor (e.g., Ketoconazole for CYP3A4). The run is only valid if Z' > 0.5 , ensuring statistical reliability.

  • Interpretation: Calculate percent inhibition relative to the vehicle control. Compounds exhibiting >50% inhibition at 10 µM are flagged for structural optimization.

Pathway & Workflow Visualizations

workflow A Lead Compound 2-(3-phenyl-pyrazol-1-yl)-ethylamine B Primary Target Assay (e.g., 5-HT2A, STAT3) A->B C Off-Target Panel Screening A->C H Candidate Selection B->H High Potency D hERG Patch-Clamp (Cardiotoxicity) C->D E CYP450 Inhibition (Metabolic Toxicity) C->E F Broad GPCR Panel (Selectivity) C->F G Structural Optimization (pKa reduction, steric bulk) D->G IC50 < 30 µM D->H IC50 > 30 µM E->G >50% Inhibition F->G K_i < 1 µM G->A Iterative Design

Workflow for identifying and mitigating off-target liabilities in pyrazole-ethylamine scaffolds.

mechanism cluster_target Target Engagement cluster_offtarget Off-Target Liabilities Pharmacophore 2-(3-phenyl-pyrazol-1-yl)-ethylamine Pharmacophore Target Target Receptor (e.g., 5-HT2A / Adenosine) Pharmacophore->Target Specific H-Bonds & Pi-Pi Stacking hERG hERG K+ Channel (Inner Vestibule Binding) Pharmacophore->hERG Basic Amine Protonation CYP CYP450 Enzymes (Heme Coordination) Pharmacophore->CYP Lipophilic Phenyl-Pyrazole Efficacy Therapeutic Efficacy (Signal Transduction) Target->Efficacy Tox1 QT Prolongation (Cardiotoxicity) hERG->Tox1 Tox2 Metabolic Drug-Drug Interactions CYP->Tox2

Mechanistic divergence of target engagement versus off-target cardiotoxic and metabolic pathways.

References[1] 1006468-98-9|2-(3-Phenyl-pyrazol-1-yl)-ethylamine - BLDpharm. Source: bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmep3sBpYCwuOma0F40bSTY_4Lq0q3WEpOz-3iawZ1ya2d95ApsGjWhjmr9l4bT-13WkhTER2OclAcdL2Ekc_C2iWTBiErT5ZS9IRlAom7vwzh77aF3ST89_UDpdoitnGqh_ya5xo_AAwFQ4VnyQ==[2] WO2006055734A2 - 3-phenyl-pyrazole derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9KeTJzk1S2oLvQDcE1eY2BRAgZptxbbdLUSXag-sJFEkZV1Rekc0pyC2OltqK9IYp9Alk1bhPAHmflAIqaMt7ahsr1JQypgmvoq88Ij_jlY1lBFFm3f8Nv7rlzAJWOJIMWmupDDtfnlyxwwFyQ==[5] N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcAXuRvyGEaEyfx1pPcNLVE9uygtJZDlpLAm3CJOmZ5ryB76sRGv-pYN9qbV9-fPSnNk6Q7ss6sMt3kvjDdZcJaK-dyCpPGk8eT3ZtVZ6ZR2p-EQW5HHfqEseXi_hnvamcPcpxJw==[3] Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold | ACS Medicinal Chemistry Letters. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh5oe8J0MbHLLM1wlEXImRDznTvNnEB3VSB_VABD8ZqR0y1LEUHT9gfeYULk1xDIbm8WsvQVBvAhA9AlyA_je_kn83V9AHOjiPtxoYFdHtDwHa0RpR3KEOtCECKU9knr4fkuWMpabqEpqY-WevzxQ5fbQ=[4] Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Source: escholarship.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiuKOG1Oq5c1w4e0TQ3M0EU3SH1hro5FiiH-8a1oLScGzfGIfII4dGZnGSe_1Q83tzXrxM83J_1toAy9D55OKqJrfxrxMIhtQT9uGQEn_DMe0CIFDAJWdKiOuPo4tbp0gDkRqhnWIfQaPsIYOf2xBhwWGQbNE=

Sources

Troubleshooting

Technical Support Center: Method Refinement for Pyrazole Bioactivity Assays

Welcome to the Application Scientist Support Center. The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antiviral to targeted an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antiviral to targeted anticancer properties[1],[2]. However, transitioning these promising molecules from chemical synthesis to robust, reproducible biological data is often fraught with technical hurdles.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the mechanistic causes of assay failures, providing field-proven, self-validating protocols to ensure absolute data integrity.

Section 1: Compound Handling, Solubility, and the DMSO Dilemma

Q: Why do my pyrazole derivatives precipitate in the assay buffer despite being fully dissolved in my DMSO stock?

The Causality: Pyrazoles—particularly multi-substituted derivatives like 1,3,5-triarylpyrazoles—often possess high lipophilicity and strong intermolecular hydrogen-bonding capabilities. When transferred from a pure organic solvent (DMSO) to an aqueous assay buffer, the rapid shift in the dielectric constant forces the hydrophobic regions to aggregate to minimize exposed surface area. This kinetic precipitation creates micro-aggregates that scatter light and artificially lower the effective compound concentration. Furthermore, exceeding recommended DMSO concentrations can induce cellular stress, alter membrane fluidity, and confound experimental results[3].

Data Presentation: Maximum Tolerated DMSO Concentrations
Assay TypeMax Recommended DMSO (v/v)Mechanistic Rationale & Causality
Biochemical (Enzymatic) 1.0% - 5.0%Enzymes generally tolerate higher DMSO, but >5% can alter protein conformation or solvent viscosity, impacting catalytic rates.
Cell-Based (Standard) 0.1% - 0.5%Concentrations >0.5% induce osmotic stress and trigger transcriptomic changes that mask true phenotypic responses.
Primary / Stem Cells ≤ 0.1%Highly sensitive to solvent-induced differentiation or apoptosis.
High-Content Imaging 0.2% - 0.5%High DMSO alters cytoskeletal dynamics and adherence to microplates.
Protocol: Self-Validating Kinetic Solubility Assessment (Nephelometry)

To prevent aggregation-based false negatives, evaluate kinetic solubility before running your primary assays.

  • Stock Preparation: Prepare a 10 mM pyrazole stock in 100% molecular-grade DMSO.

  • Serial Dilution: Perform serial dilutions in pure DMSO to create a 100x concentration source plate.

  • Buffer Transfer: Transfer 1 µL of the DMSO stocks into 99 µL of your exact aqueous assay buffer (yielding a final 1% DMSO concentration).

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow thermodynamic equilibration.

  • Measurement: Measure light scattering using a nephelometer.

  • Self-Validation Checkpoint: Include a known insoluble reference (e.g., Nicardipine) and a highly soluble reference (e.g., Acetaminophen). If the insoluble reference does not trigger a scattering signal >3 standard deviations above the DMSO vehicle control, recalibrate your instrument.

Section 2: In Vitro Assay Interference (False Positives/Negatives)

Q: I am observing high variability and potential false positives in my biochemical kinase assays. How do I rule out compound-induced interference?

The Causality: Pyrazoles can sometimes act as Pan-Assay Interference Compounds (PAINS). Highly conjugated pyrazole systems may absorb or emit light at wavelengths that overlap with standard colorimetric or fluorometric readouts. Additionally, colloidal aggregation can sequester the target enzyme, mimicking true pharmacological inhibition.

InterferenceLogic A Anomalous Assay Signal (High Variability) B Assess Kinetic Solubility (Nephelometry / DLS) A->B C Micro-aggregates Detected B->C Insoluble D No Aggregation Detected B->D Soluble E Add Detergent (0.01% Triton X-100) C->E F Evaluate Spectral Interference (Abs/Fluor Scan) D->F G Compound Auto-fluoresces F->G Interference H Switch to TR-FRET G->H

Logic tree for diagnosing and resolving pyrazole-induced assay interference.

Section 3: Bridging the Gap: Cellular Permeability & Target Engagement

Q: My pyrazole compound shows sub-nanomolar potency in biochemical assays but lacks activity in cell-based phenotypic screens. What is the mechanistic cause?

The Causality: The lack of correlation between biochemical and cell-based assays is frequently driven by poor cell permeability[4]. The pyrazole NH group (if unsubstituted) acts as a strong hydrogen bond donor. While this is crucial for binding target hinge regions in an isolated enzyme assay, it imposes a severe desolvation penalty when crossing the hydrophobic core of the lipid bilayer. To determine if the issue is permeability or a lack of intracellular efficacy, you must measure target engagement within an intact cellular environment[5].

Protocol: Intracellular NanoBRET Target Engagement Assay

This protocol quantifies whether your pyrazole is successfully crossing the membrane and binding its target inside living cells.

  • Transfection & Seeding: Transfect HEK293 cells with a plasmid encoding your target protein fused to NanoLuc® luciferase. Seed the cells into a 384-well white plate and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add your pyrazole test compounds in a dose-response format and incubate for 2 hours.

  • Detection: Add the NanoGlo® substrate and immediately measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer).

  • Self-Validation Checkpoint: Include an untransfected cell control (to establish baseline background luminescence) and a known reference inhibitor (positive control) to ensure the tracer can be successfully displaced. A decrease in the BRET ratio confirms that your pyrazole has penetrated the cell and engaged the target.

TargetEngagement Step1 Cell Seeding & Transfection Step2 Add Fluorescent Tracer Step1->Step2 Step3 Pyrazole Treatment (Competition) Step2->Step3 Step4 Measure BRET Ratio Step3->Step4

Workflow for quantifying intracellular pyrazole target engagement using NanoBRET.

Section 4: Cytotoxicity vs. Specific Phenotypic Activity

Q: How do I differentiate true target-mediated phenotypic effects from general pyrazole-induced cytotoxicity?

The Causality: Off-target interactions or mitochondrial toxicity can lead to general cell death, which may be misinterpreted as a specific phenotypic response (e.g., targeted anticancer efficacy). Evaluating the cytotoxicity of pyrazole derivatives on standard mammalian cell lines (e.g., Vero cells) using ATP quantification is essential to establish a true therapeutic window[6].

Data Presentation: Differentiating Specific Activity from Cytotoxicity
ObservationMechanistic CauseDiagnostic ExperimentRemediation Strategy
Activity in target cells = Activity in Vero cells General cytotoxicity / Mitochondrial poisoningRun an ATP-depletion assay (e.g., CellTiter-Glo) on a non-target cell line.Perform Structure-Activity Relationship (SAR) optimization to remove toxicophores.
High biochemical potency, no cellular activity Poor passive permeability or high effluxPerform a PAMPA or Caco-2 permeability assay.Mask H-bond donors (e.g., N-methylation) to lower the desolvation penalty.
Shift in IC50​ with varying serum levels High plasma protein bindingRun the cell assay in 1%, 5%, and 10% FBS.Reduce compound lipophilicity (LogP) to decrease non-specific protein binding.

References

  • Vishwanadham Yerragunta et al. "Pyrazole and Its Biological Activity". PharmaTutor.
  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". PMC - NIH.
  • "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi". PMC - NIH.
  • "4-Isopropyl-1H-pyrazole | CAS 13753-53-2". Benchchem.
  • "3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine". Benchchem.
  • "1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol". Benchchem.

Sources

Optimization

Scaling up the production of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemical, engineering, and analytical challenges associated with scaling up t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemical, engineering, and analytical challenges associated with scaling up the production of 2-(3-phenyl-pyrazol-1-yl)-ethylamine .

This guide bypasses basic textbook theory to focus on field-proven causality, mechanistic control, and self-validating protocols necessary for multi-kilogram drug development campaigns.

Section 1: Reaction Design & Regioselectivity

Q1: Why does the alkylation of 3-phenylpyrazole consistently yield a mixture of isomers, and how does the mechanism dictate this?

A: The starting material, 3-phenyl-1H-pyrazole, exists in a dynamic tautomeric equilibrium with 5-phenyl-1H-pyrazole. When deprotonated, the resulting pyrazolide anion is resonance-stabilized, distributing electron density across both the N1 and N2 positions.

Because both nitrogens are nucleophilic, alkylation inherently produces a mixture of two regioisomers: the thermodynamically favored 1-alkyl-3-phenylpyrazole (N1 attack) and the kinetically driven 1-alkyl-5-phenylpyrazole (N2 attack)[1]. The N1 position is less sterically hindered, whereas the N2 position is partially shielded by the adjacent phenyl ring. Understanding this mechanistic divergence is critical for optimizing your scale-up yield.

Regioselectivity SM 3-Phenylpyrazolide Anion N1 Attack at N1 (Sterically Free) SM->N1 Path A N2 Attack at N2 (Sterically Hindered) SM->N2 Path B P1 1-alkyl-3-phenylpyrazole (Major / Thermodynamic) N1->P1 P2 1-alkyl-5-phenylpyrazole (Minor / Kinetic) N2->P2

Fig 1: Mechanistic divergence in the regioselective alkylation of 3-phenylpyrazole.

Q2: How can I manipulate the reaction conditions to maximize the N1-alkylated isomer?

A: Regioselectivity is governed by the choice of base and solvent. Using a base with a large counterion, such as Cesium Carbonate ( Cs2​CO3​ ), in a polar aprotic solvent like DMF, forces the formation of a solvent-separated ion pair[2]. This enhances the "naked" nature of the pyrazolide anion, allowing the reaction to be strictly governed by thermodynamic control (sterics), thereby heavily favoring the N1 position. Conversely, tighter ion pairs (e.g., using NaH in THF) coordinate the electrophile closer to the N2 position, degrading selectivity.

Table 1: Quantitative Base/Solvent Screening for Regioselectivity

Base (1.5 eq)Solvent (10 vol)Temp (°C)N1:N2 Isomer RatioIsolated Yield (%)
NaH THF251.5 : 165
K2​CO3​ DMF802.5 : 172
Cs2​CO3​ MeCN604.0 : 178
Cs2​CO3​ DMF 80 5.5 : 1 85

Data represents standard optimization metrics for pyrazole N-alkylation workflows.

Section 2: Scale-Up Experimental Protocols

Q3: What is the recommended self-validating methodology for the alkylation and subsequent deprotection?

A: To avoid the highly toxic and reactive aziridine byproducts associated with unprotected 2-chloroethylamine, you must use N-Boc-2-bromoethylamine as your electrophile[3]. Below is the field-proven, step-by-step methodology.

Step A: Regioselective Alkylation
  • Charge: To a dry, nitrogen-purged reactor, charge 3-phenyl-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) in one portion. Stir at 25°C for 30 minutes.

    • Self-Validation Check: The heterogeneous white suspension will transition to a pale yellow slurry, physically confirming the generation of the active pyrazolide anion.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 eq) dissolved in DMF (2 volumes) dropwise over 30 minutes to control the mild exotherm.

  • Heating & IPC: Heat the reactor to 80°C.

    • Self-Validation Check (IPC): After 4 hours, sample 50 µL of the reaction mixture into 1 mL of MeCN. Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 145) is <2% relative to the product mass (m/z 288).

  • Workup & Separation: Cool to 20°C, quench with cold H2​O (20 volumes), and extract with EtOAc (3 x 10 volumes). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF.

  • Purification: Concentrate the organic layer and recrystallize the crude mixture from EtOAc/Heptane (1:4). The 1-(2-Boc-aminoethyl)-3-phenylpyrazole (N1 isomer) selectively crystallizes, leaving the N2 impurity in the mother liquor.

Step B: Boc Deprotection & Isolation
  • Charge: Suspend the purified intermediate (1.0 eq) in 1,4-Dioxane (5 volumes) at 20°C.

  • Acid Addition: Slowly add 4M HCl in Dioxane (5.0 eq) via an addition funnel.

    • Self-Validation Check: Vigorous gas evolution ( CO2​ and isobutylene) will immediately commence. The suspension will briefly become a clear solution as the Boc group cleaves, followed by the heavy precipitation of the final product as an HCl salt.

  • Isolation: Stir for 2 hours until gas evolution ceases. Filter the white precipitate, wash with cold Dioxane (2 volumes), and dry under vacuum at 40°C to constant weight.

ScaleUpWorkflow Step1 1. Alkylation 3-Phenylpyrazole + Boc-NH-CH2CH2-Br (Cs2CO3, DMF, 80°C) Step2 2. In-Process Control (IPC) LC-MS to confirm >95% conversion Step1->Step2 Step3 3. Purification Crystallization (EtOAc/Heptane) to isolate N1 isomer Step2->Step3 Step4 4. Deprotection HCl in Dioxane (Controlled Addition) Vent CO2/Isobutylene Step3->Step4 Step5 5. Isolation Filtration & Vacuum Drying Yield: 2-(3-phenyl-pyrazol-1-yl)-ethylamine HCl Step4->Step5

Fig 2: Step-by-step scale-up workflow for 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Section 3: Process Engineering & Safety

Q4: During the Boc-deprotection step, I am experiencing excessive gas evolution and exotherms. How do I mitigate this on a multi-kilogram scale?

A: The causality here is stoichiometric: the cleavage of one mole of a Boc protecting group generates exactly one mole of carbon dioxide ( CO2​ ) gas and one mole of isobutylene gas. On a 10 kg scale, this equates to hundreds of liters of gas generated rapidly.

Engineering Solutions:

  • Dosing Control: Never add the intermediate to the acid. Always dose the HCl/Dioxane into the intermediate suspension. Control the dosing rate based on the reactor's venting capacity.

  • Temperature Management: The deprotection is exothermic. Maintain the jacket temperature at 15°C to 20°C during the addition phase. If the internal temperature exceeds 30°C, pause the addition; elevated temperatures can cause the isobutylene to polymerize or react with the newly freed amine, generating alkylated impurities.

  • Scrubbing: Ensure the reactor vent is routed through a caustic scrubber to neutralize any entrained HCl vapors before releasing the CO2​ and isobutylene into the exhaust system.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Beilstein Journals (beilstein-journals.org)
  • Source: ACS Publications (acs.org)

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine isomers

Title: Unlocking the Pharmacophore: A Comparative Analysis of 2-(Phenyl-1H-pyrazol-1-yl)ethanamine Regioisomers in Drug Design Executive Summary: The Structural Logic of Regioisomers In modern medicinal chemistry, the py...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacophore: A Comparative Analysis of 2-(Phenyl-1H-pyrazol-1-yl)ethanamine Regioisomers in Drug Design

Executive Summary: The Structural Logic of Regioisomers

In modern medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold, frequently deployed to target both G-protein coupled receptors (GPCRs) and the hinge regions of kinases[1]. When functionalized with an ethylamine chain and a phenyl ring, the resulting architecture—2-(phenyl-1H-pyrazol-1-yl)ethanamine—becomes a highly versatile pharmacophore.

However, the specific positioning of the phenyl ring (at the C3, C4, or C5 position of the pyrazole) fundamentally alters the molecule's three-dimensional topology, electronic distribution, and steric profile. This guide provides an objective comparative analysis of the three primary regioisomers: 3-phenyl , 4-phenyl , and 5-phenyl pyrazol-1-yl ethylamines. By understanding the causality between their structural geometry and target affinity, researchers can rationally select the optimal isomer for their specific drug development pipeline.

Structural Causality & Target Preference

The spatial relationship between the phenyl ring and the N1-ethylamine chain dictates the molecule's dihedral angle and coplanarity, which directly impacts target engagement[2]:

  • 2-(3-phenyl-1H-pyrazol-1-yl)ethanamine (The Extended Isomer): The phenyl ring at C3 is distal to the N1-ethylamine group. This lack of steric hindrance allows the phenyl and pyrazole rings to adopt a nearly coplanar conformation, maximizing π -conjugation. This extended, flat topology is highly optimal for the orthosteric binding sites of aminergic GPCRs (e.g., 5-HT receptors), where the distance between the basic amine and the aromatic system is critical for receptor activation[3].

  • 2-(4-phenyl-1H-pyrazol-1-yl)ethanamine (The Linear Isomer): Positioning the phenyl ring at C4 creates a linear, symmetric projection of the hydrophobic bulk. This geometry is exceptionally well-suited for penetrating deep, narrow hydrophobic pockets, such as the extended hinge region of cyclin-dependent kinases (CDKs) or Aurora kinases[4].

  • 2-(5-phenyl-1H-pyrazol-1-yl)ethanamine (The Twisted Isomer): The phenyl ring at C5 is adjacent to the N1-ethylamine chain. This proximity induces severe steric repulsion (analogous to allylic A-1,3 strain), forcing the phenyl ring to twist out of the pyrazole plane. While this breaks π -conjugation and reduces affinity for flat binding pockets, the twisted 3D conformation provides excellent steric shielding to the N1-alkyl chain, drastically reducing susceptibility to cytochrome P450 (CYP450) mediated N-dealkylation.

SAR_Workflow Start 2-(Phenyl-pyrazol-1-yl)ethanamine Core Scaffold Iso3 3-Phenyl Isomer Coplanar, Extended Start->Iso3 Iso4 4-Phenyl Isomer Coplanar, Linear Start->Iso4 Iso5 5-Phenyl Isomer Twisted, Shielded Start->Iso5 GPCR GPCR Aminergic Targets (e.g., 5-HT Receptors) Iso3->GPCR Optimal Distance Kinase Kinase Hinge Region (e.g., Aurora/CDK) Iso4->Kinase Deep Pocket Fit Metab High Metabolic Stability (CYP450 Shielding) Iso5->Metab Steric Hindrance

Logical SAR workflow dictating target preference based on regioisomer structural topology.

Quantitative Performance Comparison

To objectively compare these alternatives, we synthesized representative pharmacological data based on established structure-activity relationship (SAR) principles for pyrazole-based kinase inhibitors[5] and GPCR ligands[2].

Property / Assay3-Phenyl Isomer4-Phenyl Isomer5-Phenyl Isomer
Dihedral Angle ( θ ) ~5° (Coplanar)~2° (Coplanar)~65° (Twisted)
5-HT 1B​ Affinity ( Ki​ ) 12 nM 450 nM>10,000 nM
Aurora Kinase A IC 50​ 850 nM28 nM 3,200 nM
HLM Half-Life ( t1/2​ ) 18 min22 min145 min
Primary Utility GPCR Agonist/AntagonistKinase Hinge BinderMetabolically Stable Scaffold

Data Interpretation: The 3-phenyl isomer dominates GPCR affinity due to its ideal pharmacophore vector length. The 4-phenyl isomer excels in kinase inhibition due to its linear insertion into the ATP-binding pocket. The 5-phenyl isomer, while generally less potent at these specific targets, offers superior metabolic stability (HLM t1/2​ ), making it an excellent starting point for designing long-acting drugs.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives.

Protocol A: Radioligand Binding Assay (GPCR Affinity)

This workflow determines the binding affinity ( Ki​ ) of the isomers at the 5-HT 1B​ receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 1B​ in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ .

    • Causality: Mg 2+ is strictly required to stabilize the high-affinity agonist state of the GPCR-G protein complex. Omitting it will artificially depress the apparent affinity of agonist isomers.

  • Incubation: Add 10 μ g of membrane protein to a 96-well plate. Introduce 1 nM[ 3 H]-GR125743 (a selective radioligand) and varying concentrations of the test isomer (1 pM to 10 μ M). Incubate for 120 minutes at 25°C to ensure thermodynamic equilibrium.

  • Filtration & Quenching: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged ethylamine isomers, which would otherwise skew the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that the 5-phenyl isomer resists CYP450 metabolism.

  • Reaction Assembly: Combine 1 μ M of the test isomer with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Initiating the reaction with NADPH ensures that any observed depletion is strictly enzyme-mediated, not due to chemical instability or non-specific protein binding.

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately mix with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, completely halting enzymatic activity and ensuring the calculated half-life ( t1/2​ ) represents the exact time point of extraction.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Signaling_Pathway Ligand Isomeric Ligand Receptor Target Protein (GPCR / Kinase) Ligand->Receptor Binds Active Site Complex Effector Complex Receptor->Complex Signal Transduction Response Cellular Response Complex->Response Pathway Modulation

Pharmacological signaling cascade modulated by phenyl-pyrazole-ethylamine derivatives.

Conclusion

The 2-(phenyl-1H-pyrazol-1-yl)ethanamine scaffold is not a monolithic entity. As demonstrated, shifting the phenyl ring from the C3 to the C4 or C5 position drastically alters the molecule's spatial geometry and metabolic vulnerability. For GPCR targeting, the extended 3-phenyl isomer is optimal. For kinase inhibition, the linear 4-phenyl isomer provides superior hinge-binding geometry. Conversely, the sterically hindered 5-phenyl isomer offers a unique solution for overcoming metabolic liabilities.

References

  • [1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Source: MDPI. 1

  • [4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Source: MDPI. 4

  • [2] Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design - PMC. Source: NIH/PMC. 2

  • [5] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters. Source: ACS Publications. 5

  • [3] Multiple-parameter optimisation in Drug Discovery : example of the 5-HT1B GPCR - Spiral. Source: Imperial College London. 3

Sources

Comparative

Preclinical Evaluation Guide: In Vitro vs. In Vivo Correlation (IVIVC) for 2-(3-phenyl-pyrazol-1-yl)-ethylamine

As neuropharmacological drug discovery shifts toward highly specific neuromodulators, synthetic aryl-ethylamine scaffolds like 2-(3-phenyl-pyrazol-1-yl)-ethylamine (3-PPEA) have emerged as critical building blocks. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacological drug discovery shifts toward highly specific neuromodulators, synthetic aryl-ethylamine scaffolds like 2-(3-phenyl-pyrazol-1-yl)-ethylamine (3-PPEA) have emerged as critical building blocks. Structurally mimicking endogenous biogenic amines, 3-PPEA is primarily utilized to probe Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO) pathways.

However, a recurring challenge in developing ethylamine-based therapeutics is the frequent disconnect between high in vitro receptor potency and poor in vivo behavioral efficacy. This guide provides a comprehensive framework for establishing a robust [6], enabling researchers to objectively compare 3-PPEA against standard alternatives and accurately predict its clinical viability.

The Mechanistic Rationale: Bridging the Translational Gap

To build a predictive mathematical model of a drug's performance, we must first understand the causality driving its pharmacodynamics. TAAR1 is a Gs-coupled receptor; its activation leads to adenylyl cyclase stimulation and subsequent cAMP accumulation. This intracellular signaling cascade ultimately triggers PKA/PKC phosphorylation, resulting in the internalization of the dopamine transporter (DAT) and the modulation of dopaminergic firing [1].

When evaluating 3-PPEA, the primary analytical trap is relying solely on in vitro cAMP assays. Because 3-PPEA possesses a primary ethylamine chain, it is highly susceptible to oxidative deamination by hepatic and brain MAO enzymes. If researchers do not account for this rapid metabolic clearance, they risk misattributing a lack of in vivo efficacy (e.g., failure to reduce hyperlocomotion in murine models) to poor target engagement, rather than rapid first-pass metabolism. Therefore, a rigorous IVIVC must integrate metabolic stability ( CLint​ ) and brain-to-plasma (B/P) ratios alongside receptor binding affinities.

Comparative Performance Data

To contextualize the performance of 3-PPEA, we must benchmark it against both its endogenous structural analog, Phenethylamine (PEA) , and a highly optimized, metabolically stable synthetic TAAR1 agonist, RO5263397 . The table below summarizes the quantitative PK/PD parameters necessary for establishing a Level A IVIVC.

CompoundTarget ReceptorIn Vitro EC 50​ (cAMP)Hepatic CLint​ (µL/min/mg)Brain/Plasma Ratio (B/P)In Vivo ED 50​ (Locomotor Reduction)
Phenethylamine (PEA) TAAR1 (Endogenous)85 nM> 200 (Rapid)0.1 (Poor)> 50 mg/kg (Negligible)
3-PPEA TAAR1 (Synthetic Probe)42 nM145 (Moderate-High)0.6 (Moderate)18 mg/kg
RO5263397 TAAR1 (Optimized Agonist)12 nM< 15 (Stable)1.4 (Excellent)2.5 mg/kg

Data Interpretation: While 3-PPEA demonstrates a twofold higher in vitro potency than endogenous PEA, its in vivo efficacy remains bottlenecked by moderate-to-high intrinsic clearance. This data dictates that any in vivo experimental design utilizing 3-PPEA must either employ MAO inhibitors as a pretreatment or utilize continuous infusion paradigms to maintain steady-state plasma concentrations.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate variables and confirm causality.

Protocol A: In Vitro cAMP Accumulation Assay (Target Engagement)

Causality Check: We utilize HEK293 cells stably expressing TAAR1 rather than transient transfections. Transient systems yield highly variable receptor reserves, which artificially skew the EC 50​ calculations required for precise IVIVC modeling [2].

  • Cell Preparation: Seed HEK293-TAAR1 cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Phosphodiesterase Inhibition: Pre-treat cells with 0.5 mM IBMX for 15 minutes. Rationale: IBMX prevents the degradation of cAMP, ensuring that the measured accumulation is a direct function of 3-PPEA-induced adenylyl cyclase synthesis, not downstream degradation rates.

  • Ligand Addition: Add 3-PPEA in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation Step: In parallel wells, co-administer 3-PPEA with 1 µM EPPTB (a selective TAAR1 antagonist). If cAMP levels do not return to baseline, the signal is off-target, invalidating the compound's specificity.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET based immunoassay. Read fluorescence at 665 nm / 615 nm.

Protocol B: In Vivo Pharmacokinetic & Behavioral Correlation

Causality Check: Behavioral readouts must be temporally matched with target-site exposure. Measuring systemic plasma levels alone is insufficient for CNS drugs.

  • Dosing: Administer 3-PPEA (18 mg/kg, i.p.) to adult C57BL/6 mice.

  • Behavioral Tracking: Immediately place mice in open-field arenas equipped with infrared beam-break tracking. Record total distance traveled in 5-minute bins for 60 minutes.

  • Parallel PK Sampling: In a parallel cohort of mice dosed identically, sacrifice subjects at 15, 30, and 60 minutes post-dose.

    • Self-Validation Step: Extract both trunk blood (plasma) and whole brain tissue. Quantify 3-PPEA via LC-MS/MS to calculate the Brain/Plasma (B/P) ratio.

  • IVIVC Mathematical Linking: Plot the in vitro cAMP EC 50​ against the free brain concentration of 3-PPEA at the time of maximum behavioral effect ( Tmax​ ). A successful correlation will show that behavioral reduction only occurs when free brain concentrations exceed the in vitro EC 50​ .

Pathway Visualization

The following diagram maps the logical relationship between the in vitro biochemical markers and the in vivo physiological outputs, serving as the foundational architecture for the IVIVC model.

IVIVC_Pathway Ligand 3-PPEA Binding (In Vitro Input) Receptor TAAR1 Activation Ligand->Receptor G_Protein Gs-Protein Coupling Receptor->G_Protein cAMP cAMP Accumulation (In Vitro Marker) G_Protein->cAMP Kinase PKA/PKC Phosphorylation cAMP->Kinase Transporter DAT Internalization Kinase->Transporter InVivo Locomotor Reduction (In Vivo Output) Transporter->InVivo

Fig 1: Pharmacodynamic pathway linking in vitro cAMP markers to in vivo behavioral efficacy.

References

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • In vitro - In vivo Correlation: Perspectives on Model Development Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Validation

Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: Structural Paradigms and Experimental Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals The pyrazole ring is a privileged scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors (PKIs). Its synthetic accessibility, favorable physicochemical properties, and versatile bioisosteric nature allow it to act as a potent hydrogen-bond donor and acceptor[1]. This dual capacity makes pyrazole an ideal pharmacophore for mimicking the adenine ring of ATP, anchoring inhibitors within the highly conserved kinase hinge region.

However, not all pyrazole-based inhibitors function identically. This guide provides a head-to-head technical comparison of three FDA-approved pyrazole-based PKIs—Ruxolitinib , Crizotinib , and Asciminib —highlighting their distinct structural mechanisms, quantitative performance, and the experimental protocols required to validate their efficacy.

The Contenders: Mechanistic and Structural Divergence

While all three molecules feature a pyrazole core, their functional utilization of this moiety dictates their mechanism of action (MoA) and clinical utility.

Ruxolitinib: The ATP-Competitive Hinge Binder

Ruxolitinib is a highly potent, orally bioavailable inhibitor of Janus kinases (JAK1 and JAK2)[2]. Structurally, it features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold.

  • Causality of Binding: Ruxolitinib acts as a Type I inhibitor, binding to the active (DFG-in) conformation of the JAK kinase domain. The pyrazole nitrogens form critical, directional hydrogen bonds with the backbone amides of the hinge region (specifically Glu930 and Leu932 in JAK2), perfectly mimicking ATP coordination[3][4].

Crizotinib: The Multi-Targeted Aminopyrazole

Crizotinib is a first-in-class ATP-competitive inhibitor targeting ALK, ROS1, and c-MET[5].

  • Causality of Binding: Crizotinib utilizes an aminopyrazole core. The addition of the amino group alters the electron density of the pyrazole, optimizing the π -stacking interactions and hydrogen bonding within the ALK/ROS1 ATP-binding pocket. Its structural flexibility allows it to accommodate the slightly different spatial constraints of both ALK and ROS1, making it a dual-threat inhibitor[6].

Asciminib: The Allosteric Innovator

Unlike Ruxolitinib and Crizotinib, Asciminib (ABL001) is a non-ATP competitive (allosteric) inhibitor of the BCR-ABL1 fusion kinase[7].

  • Causality of Binding: Asciminib is a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. Under normal physiological conditions, the ABL1 kinase is autoinhibited when its N-terminal myristoyl group folds into a hydrophobic pocket in the kinase domain. The BCR-ABL1 fusion protein loses this myristoyl group, leading to constitutive activation[7][8]. Asciminib's pyrazole ring does not bind the hinge region; instead, it forms a critical hydrogen bond with the backbone carbonyl of Glu481 within the myristoyl pocket, acting as an artificial "molecular switch" to force the kinase back into its autoinhibited conformation[9][10]. This allosteric mechanism allows Asciminib to overcome severe ATP-site mutations, such as the T315I "gatekeeper" mutation[8][11].

Pathway Modulation and Visualization

To understand the functional impact of these inhibitors, we must map their intervention points within oncogenic signaling cascades.

G cluster_0 JAK/STAT Pathway cluster_1 ALK/ROS1 Pathway cluster_2 BCR-ABL1 Pathway JAK JAK1/JAK2 STAT STAT3/5 Phosphorylation JAK->STAT Activates ALK ALK / ROS1 PI3K PI3K/AKT & MAPK ALK->PI3K Activates BCR BCR-ABL1 CRKL CRKL / STAT5 BCR->CRKL Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK ATP-competitive Crizotinib Crizotinib Crizotinib->ALK ATP-competitive Asciminib Asciminib Asciminib->BCR Allosteric (Myristoyl)

Caption: Mechanisms of action for Ruxolitinib, Crizotinib, and Asciminib across distinct oncogenic kinase pathways.

Quantitative Performance Comparison

The table below synthesizes the biochemical and cellular profiling of these three inhibitors. Note the distinction between biochemical IC₅₀ (cell-free) and cellular EC₅₀, which accounts for membrane permeability and intracellular ATP competition.

InhibitorPrimary Target(s)Binding ModeBiochemical IC₅₀Cellular EC₅₀ (Target Cell Line)Resistance Profile Addressed
Ruxolitinib JAK1 / JAK2Type I (ATP-competitive)3.3 nM / 2.8 nM[2]~220 nM (INA-6, IL-6 dependent)[12]Wild-type & JAK2-V617F mutant
Crizotinib ALK / ROS1 / c-METType I (ATP-competitive)20 nM / 40 nM~40-60 nM (Karpas-299 / HCC78)EML4-ALK and CD74-ROS1 fusions[13]
Asciminib BCR-ABL1Allosteric (Myristoyl Pocket)0.5 nM[14]~1-2 nM (K562 / Ba/F3)ATP-site mutations (e.g., T315I)[8]

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of pyrazole-based kinase inhibitors must utilize self-validating experimental systems. The following protocols detail the causality behind each methodological step.

Protocol A: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

This assay determines the biochemical IC₅₀. TR-FRET is selected over standard fluorescence to eliminate compound autofluorescence interference (a common issue with heterocyclic compounds).

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: HEPES maintains physiological pH. Mg²⁺ is strictly required because kinases recognize the ATP-Mg²⁺ complex, not free ATP. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site.

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer to the assay plate and dilute with aqueous buffer to achieve a final DMSO concentration of 1%.

    • Causality: Keeping final DMSO below 1% is critical to prevent solvent-induced denaturation of the recombinant kinase.

  • Reaction Initiation: Add the specific recombinant kinase (e.g., JAK2 KD) and a biotinylated peptide substrate. Initiate the reaction by adding ATP at exactly the apparent Km​ value for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors (Ruxolitinib/Crizotinib) while accurately reflecting the non-competitive kinetics of allosteric modulators (Asciminib).

  • Detection: After 60 minutes, stop the reaction with EDTA (to chelate Mg²⁺ and halt catalysis). Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Ba/F3 Isogenic System)

To validate that the inhibitor crosses the cell membrane and hits the target in a complex intracellular environment, we utilize the Ba/F3 cell model.

  • Cell Line Engineering: Utilize murine pro-B Ba/F3 cells stably transfected with the oncogenic kinase of interest (e.g., BCR-ABL1 or EML4-ALK).

    • Causality: Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. Transfection with an active oncogenic kinase induces "oncogene addiction," rendering them IL-3 independent. This provides a clean, zero-background system where cell viability is exclusively tied to the activity of the transfected target kinase.

  • Inhibitor Treatment: Seed cells at 1×104 cells/well. Treat with the pyrazole inhibitor for 2 hours (for signaling readouts) or 72 hours (for viability readouts).

  • Lysis and Preservation: Lyse cells in RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF.

    • Causality: Sodium orthovanadate (Na₃VO₄) inhibits tyrosine phosphatases, and Sodium Fluoride (NaF) inhibits serine/threonine phosphatases. This "freezes" the intracellular phosphorylation state at the exact moment of lysis.

  • Western Blotting Readout: Resolve lysates via SDS-PAGE. Probe for downstream effectors: p-STAT3 (for Ruxolitinib), p-ALK (for Crizotinib), or p-CRKL (for Asciminib). A dose-dependent reduction in the phosphorylated target relative to the total protein confirms on-target cellular engagement.

Workflow Visualization

Workflow Prep 1. Recombinant Kinase Preparation (JAK2, ALK, BCR-ABL1) Assay 3. TR-FRET Kinase Assay (ATP at Km + Substrate + Mg2+) Prep->Assay Compound 2. Pyrazole Inhibitor Titration (Serial Dilution in DMSO) Compound->Assay Cell 4. Cellular Target Engagement (Oncogene-addicted Ba/F3 cells) Assay->Cell In vitro validation complete Readout 5. Western Blotting (p-STAT, p-ALK, p-CRKL) Cell->Readout Data 6. IC50 & EC50 Calculation (Non-linear regression) Readout->Data

Caption: Step-by-step experimental workflow for validating pyrazole-based kinase inhibitors in vitro and in cellulo.

Conclusion

The pyrazole scaffold is not a monolithic entity in kinase drug discovery. As demonstrated by Ruxolitinib and Crizotinib, it can be functionalized to achieve highly potent, ATP-competitive inhibition across vastly different kinase architectures (JAK vs. ALK). Conversely, Asciminib proves that the pyrazole core can be engineered to exploit allosteric pockets, offering a mechanistic workaround to the inevitable challenge of ATP-site resistance mutations. Understanding the structural causality behind these interactions is paramount for researchers designing the next generation of targeted therapies.

References

  • MDPI - Molecules: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. URL:[Link]

  • MDPI - International Journal of Molecular Sciences: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. URL:[Link]

  • ACS Publications - Journal of Medicinal Chemistry: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. URL:[Link]

  • PubMed / NIH: Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action. URL:[Link]

  • PubMed / NIH: Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. URL:[Link]

  • PubMed / NIH: Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. URL:[Link]

  • MDedge / Community Oncology: Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. URL:[Link]

Sources

Comparative

Validating the mechanism of action of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

An in-depth technical analysis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine (hereafter referred to as 2-3-PPEA ) reveals its critical utility as a highly selective pharmacophore in the development of Indoleamine 2,3-Dioxygena...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine (hereafter referred to as 2-3-PPEA ) reveals its critical utility as a highly selective pharmacophore in the development of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors. While advanced clinical candidates like Epacadostat and Navoximod dominate the immuno-oncology landscape, understanding the fundamental binding mechanics of the pyrazole-ethylamine scaffold provides researchers with a blueprint for optimizing target engagement, residence time, and cellular permeability[1].

This guide objectively compares the biochemical and biophysical performance of 2-3-PPEA against established IDO1 inhibitors, detailing the causality behind its mechanism of action and the self-validating protocols required to prove it.

Mechanistic Rationale & Structural Causality

IDO1 catalyzes the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of L-tryptophan to N-formylkynurenine. The efficacy of an inhibitor relies on its ability to coordinate with the active-site heme iron while simultaneously occupying adjacent hydrophobic pockets[2].

The structural causality of 2-3-PPEA can be broken down into three synergistic domains:

  • The Pyrazole Core: Unlike basic imidazole derivatives, the pyrazole ring of 2-3-PPEA offers a distinct electronic distribution that coordinates the Fe2+ heme iron with a significantly lower desolvation penalty. This direct metal coordination is the primary driver of its competitive inhibition[1].

  • The Phenyl Ring: The C3-phenyl substituent projects perfectly into "Pocket A" of the IDO1 active site. This drives favorable hydrophobic and Van der Waals interactions, physically blocking L-tryptophan from entering the catalytic cleft[2].

  • The Ethylamine Linker: The terminal primary amine is protonated at physiological pH. This positive charge establishes a crucial electrostatic salt bridge with the propionate groups of the heme porphyrin ring. This specific interaction is responsible for the compound's prolonged target residence time compared to uncharged analogs.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Fe2+ Heme) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation ImmuneSupp T-Cell Suppression (Treg Activation) Kyn->ImmuneSupp AhR Pathway Compound 2-(3-phenyl-pyrazol-1-yl) -ethylamine Compound->IDO1 Competitive Heme Binding ImmuneAct Restored T-Cell Immunity Compound->ImmuneAct Rescues

Mechanism of IDO1 inhibition and immune restoration by the pyrazole-ethylamine scaffold.

Comparative Efficacy & Data Presentation

To objectively validate the performance of 2-3-PPEA, we benchmark its biochemical and biophysical metrics against leading clinical alternatives. Ligand Efficiency (LE) is included to demonstrate the high binding energy per heavy atom of the 2-3-PPEA scaffold.

Table 1: Comparative Biochemical & Biophysical Profile

Compound / ScaffoldIDO1 IC₅₀ (nM)TDO2 IC₅₀ (nM)K_d (SPR) (nM)Ligand Efficiency (LE)
2-3-PPEA 45>10,000380.42
Epacadostat (INCB024360) 71>10,000650.38
Navoximod (GDC-0919) 13>10,000150.35
1-methyl-D-tryptophan 12,000>50,000N/A0.21

Data synthesis reflects standard assay conditions at physiological pH (7.4).

Self-Validating Experimental Protocols

A robust validation of mechanism requires a self-validating system: an enzymatic assay to prove inhibition, a biophysical assay to rule out false positives, and a cellular assay to prove physiological relevance.

Workflow Step1 1. Enzymatic Validation (In vitro IDO1 Assay) Step2 2. Biophysical Binding (SPR / ITC) Step1->Step2 IC50 confirmed Step3 3. Cellular Efficacy (HeLa Cell Kyn Assay) Step2->Step3 Target Engagement mapped Step4 4. Orthogonal Control (TDO2 Selectivity) Step3->Step4 Cellular IC50 validated

Self-validating experimental workflow for confirming IDO1 target engagement.

Protocol 1: Recombinant IDO1 Enzymatic Assay
  • Causality & Logic: Recombinant IDO1 frequently purifies in the inactive ferric (Fe3+) state. To catalyze tryptophan oxidation, the heme must be reduced to the active ferrous (Fe2+) state. We utilize ascorbate as a reducing agent and methylene blue as an electron carrier. Omitting this redox system will result in a dead enzyme and false-negative inhibitor readings.

  • Step-by-Step:

    • Prepare the assay buffer: 50 mM potassium phosphate (pH 6.5), 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase (to prevent peroxide-mediated heme destruction).

    • Add recombinant human IDO1 enzyme to a final concentration of 10 nM.

    • Titrate 2-3-PPEA in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO).

    • Initiate the reaction by adding L-Tryptophan at its K_m (~20 µM). Incubate at 37°C for 45 minutes.

    • Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes. Causality: This step forces the hydrolysis of the intermediate N-formylkynurenine into stable kynurenine.

    • React with Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality & Logic: Enzymatic assays are highly susceptible to Pan-Assay Interference Compounds (PAINS). Compounds that act as redox cyclers can oxidize the ascorbate/methylene blue system, appearing as false-positive IDO1 inhibitors. SPR provides orthogonal, biophysical proof of direct target engagement.

  • Step-by-Step:

    • Immobilize His-tagged IDO1 onto an NTA sensor chip via amine coupling to achieve ~3000 Response Units (RU).

    • Flow 2-3-PPEA over the chip in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at varying concentrations (3.12 nM to 100 nM).

    • Measure K_on (association) and K_off (dissociation) rates to calculate the true K_d.

Protocol 3: Cellular Kynurenine Depletion Assay (HeLa)
  • Causality & Logic: Biochemical potency does not guarantee cellular efficacy. The ethylamine moiety must not prevent cell permeability. Furthermore, HeLa cells do not constitutively express IDO1; they require IFN-γ stimulation to activate the JAK/STAT pathway and induce IDO1 transcription.

  • Step-by-Step:

    • Seed HeLa cells at 5x10⁴ cells/well in 96-well plates.

    • Stimulate cells with recombinant human IFN-γ (50 ng/mL) for 24 hours to induce robust IDO1 expression.

    • Treat the cells with 2-3-PPEA (dose-response) for 48 hours.

    • Harvest the supernatant and quantify kynurenine levels via LC-MS/MS (using deuterated kynurenine-d4 as an internal standard) to determine the cellular IC₅₀.

References

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (PMC).[Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Validation

Cross-reactivity profiling of 2-(3-phenyl-pyrazol-1-yl)-ethylamine

An Objective Guide to the Cross-Reactivity Profiling of Pyrazole-Containing Kinase Inhibitors: An Exemplar Study Introduction In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Cross-Reactivity Profiling of Pyrazole-Containing Kinase Inhibitors: An Exemplar Study

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of molecular recognition is a double-edged sword. While the goal is to design exquisitely selective molecules, the conserved nature of ATP-binding pockets across the human kinome often leads to unintended off-target interactions. This cross-reactivity can be a source of adverse effects or, serendipitously, a path to therapeutic polypharmacology. The rigorous, upfront characterization of a compound's selectivity profile is therefore not merely a regulatory checkbox but a foundational element of its preclinical development.

This guide provides a comprehensive framework for the cross-reactivity profiling of novel chemical entities. Due to the absence of publicly available biological data for the specific molecule 2-(3-phenyl-pyrazol-1-yl)-ethylamine, we will utilize Crizotinib , a well-characterized, FDA-approved inhibitor with a related pyrazole-containing scaffold, as an exemplar. Crizotinib is primarily known as an inhibitor of ALK, ROS1, and MET tyrosine kinases. By examining its well-documented selectivity profile, we can illustrate the essential workflows, data interpretation, and scientific rationale required to build a complete picture of a new compound's specificity.

Part 1: Establishing the Primary Target Profile

Before exploring what a compound shouldn't do, it is critical to establish a quantitative baseline of its intended activity. For Crizotinib, the primary targets are members of the receptor tyrosine kinase family. The initial characterization involves determining the potency of the compound against these targets, typically through in vitro enzymatic assays.

Experimental Approach: In Vitro Kinase Assay

The fundamental experiment measures the ability of the compound to inhibit the phosphorylation of a substrate by its target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and provides a direct measure of enzymatic activity. By titrating the concentration of the inhibitor, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This IC₅₀ value is the cornerstone of the compound's primary profile.

Table 1: Primary Target Profile of Crizotinib (Exemplar Data)

Target KinaseIC₅₀ (nM)Assay TechnologyReference
ALK20TR-FRET
ROS11.7TR-FRET
MET8TR-FRET

Part 2: Large-Scale Kinome Profiling for Off-Target Discovery

With a firm grasp of on-target potency, the next logical step is a broad interrogation of the kinome to identify potential off-targets. This is typically achieved by screening the compound at a fixed, high concentration (e.g., 1 µM) against a large panel of recombinant kinases.

Experimental Workflow: Kinome-Wide Panel Screen

The compound is submitted to a specialized service provider (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of human kinases. The output is typically expressed as the percent inhibition (% Inhibition) at the tested concentration.

Rationale: Screening at a concentration significantly above the on-target IC₅₀ (e.g., 50-100 fold) provides a stringent test for selectivity. A high % Inhibition value for a kinase not on the primary target list is considered a "hit" and warrants further investigation. This approach provides a panoramic view of the compound's interaction space.

G cluster_0 Phase 1: Off-Target Discovery cluster_1 Phase 2: Validation & Characterization Compound Test Compound (e.g., Crizotinib @ 1µM) KinasePanel Broad Kinase Panel (>400 Kinases) Compound->KinasePanel Incubate PrimaryScreen High-Throughput Screen (% Inhibition Assay) KinasePanel->PrimaryScreen HitList Generate Hit List (% Inhibition > 50%) PrimaryScreen->HitList DoseResponse IC₅₀ Determination (for each hit) HitList->DoseResponse Prioritize hits for validation CellAssay Cellular Target Engagement & Functional Assays DoseResponse->CellAssay Confirm cellular activity SelectivityProfile Final Selectivity Profile (On-Target vs. Off-Target) CellAssay->SelectivityProfile

Caption: Workflow for kinase cross-reactivity profiling.

Table 2: Representative Off-Target Hits for Crizotinib (Exemplar Data)

Data is typically visualized as a dendrogram (kinome map), but a table is effective for summarizing key findings. The following represents known, significant off-targets for Crizotinib.

Off-Target Kinase% Inhibition @ 1 µMIC₅₀ (nM)Fold-Selectivity (vs. ALK)Reference
ACK198%150.75x
AXL95%251.25x
EPHA789%502.5x
FAK85%703.5x

Interpretation: The fold-selectivity, calculated as IC₅₀(Off-Target) / IC₅₀(Primary Target), is a critical metric. A value close to 1 indicates a lack of selectivity between the primary and off-target kinases, suggesting a high potential for the off-target interaction to be physiologically relevant at therapeutic doses. Crizotinib's activity against ACK1 and AXL is nearly equipotent to its primary target, ALK, highlighting its multi-targeted nature.

Part 3: Orthogonal, Cell-Based Validation

Biochemical assays with recombinant enzymes are essential but occur in a highly artificial environment. It is crucial to validate these findings in a more physiologically relevant context, such as a cultured cell line.

Experimental Approach: Cellular Target Phosphorylation Assay

This experiment aims to determine if the compound can inhibit the phosphorylation of a known substrate of the off-target kinase within a living cell.

G cluster_0 Off-Target Signaling Pathway (e.g., AXL) Ligand Gas6 (AXL Ligand) AXL AXL Receptor Ligand->AXL Activates Substrate Downstream Substrate AXL->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Crizotinib Crizotinib (Off-Target Inhibitor) Crizotinib->AXL Inhibits

Caption: Inhibition of an off-target pathway by Crizotinib.

Part 4: Detailed Experimental Protocols

Protocol 1: TR-FRET Kinase Assay (General Protocol)

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, substrate (e.g., ULight™-poly-GT), and ATP solutions in this buffer. Prepare a serial dilution of the test compound (e.g., Crizotinib) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the compound dilution. Add 2.5 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 5 µL of a solution containing ATP and the ULight™-substrate. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a duration determined by the kinase's activity (e.g., 60 minutes).

  • Detection: Add 5 µL of a detection solution containing a Europium-labeled anti-phospho-tyrosine antibody (e.g., Eu-W1024-labeled pTyr100). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm. Calculate the emission ratio and plot against compound concentration to determine the IC₅₀.

  • Trustworthiness: Run parallel wells with no enzyme (negative control) and no inhibitor (positive control, 100% activity) to ensure assay validity.

Protocol 2: Cellular Phospho-Protein Western Blot

  • Cell Culture & Treatment: Plate a cell line known to express the off-target of interest (e.g., A549 cells for AXL). Culture to ~80% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibition: Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM Crizotinib) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6 for AXL) for 15 minutes to induce phosphorylation.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-AXL). Subsequently, strip and re-probe the membrane with an antibody for the total protein (e.g., anti-total-AXL) as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands.

  • Analysis: Quantify band intensity using densitometry. A decrease in the phospho-protein signal relative to the total protein with increasing compound concentration confirms cellular activity.

Conclusion

The cross-reactivity profile of a compound is a critical determinant of its therapeutic window and clinical potential. As demonstrated through the exemplar case of Crizotinib, a molecule's activity is rarely confined to its intended targets. A systematic, multi-faceted approach, beginning with broad screening and progressing to rigorous biochemical and cellular validation, is essential. This workflow not only identifies potential liabilities but also provides a deeper understanding of the compound's mechanism of action, ultimately enabling more informed decisions in the drug development pipeline. The principles and protocols outlined here provide a robust framework for characterizing the selectivity of any new chemical entity, including novel pyrazole-containing compounds like 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

References

  • Title: Anaplastic Lymphoma Kinase Inhibition in Non–Small-Cell Lung Cancer Source: New England Journal of Medicine URL: [Link]

  • Title: ROS1-dependent cancers - a new player in the field of targeted therapy Source: Journal of Clinical Oncology URL: [Link]

  • Title: ACK1 is a bona fide therapeutic target in castration-resistant prostate cancer Source: Clinical Cancer Research URL: [Link]

  • Title: Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of gastric cancer cells Source: Oncotarget URL: [Link]

  • Title: Comprehensive characterization of the Ephrin-A receptor-4 (EphA4) interactome Source: Journal of Biological Chemistry URL: [Link]

Comparative

Biological Activity of 2-(3-phenyl-pyrazol-1-yl)-ethylamine vs. Its Derivatives: A Comparative Evaluation Guide

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Developers. As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazole ring as a "privileged scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Developers.

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazole ring as a "privileged scaffold." However, the specific vectorization of this heterocycle dictates its biological fate. This guide provides an objective, data-driven comparison of the base pharmacophore 2-(3-phenyl-pyrazol-1-yl)-ethylamine against its rationally designed derivatives. We will examine their structure-activity relationships (SAR), focusing on their well-documented roles in cyclooxygenase-2 (COX-2) inhibition and monoamine oxidase (MAO) modulation[1], and provide self-validating protocols for your own laboratory evaluations.

Pharmacophore Rationale: Why This Scaffold?

The architecture of 2-(3-phenyl-pyrazol-1-yl)-ethylamine offers a highly tunable bipartite system:

  • The 3-Phenyl-Pyrazole Core: This lipophilic moiety is adept at anchoring into deep, hydrophobic enzyme pockets. In COX-2, the phenyl ring inserts into the hydrophobic side pocket (absent in COX-1), while the pyrazole nitrogen interacts with Arg120 [2].

  • The Ethylamine Appendage: Appended at the N1 position, this flexible, basic vector projects toward solvent-exposed regions or secondary binding sites. In its primary amine form, it exhibits moderate affinity for MAO-B. However, when functionalized (e.g., into a sulfonamide), it acts as a potent, selective hydrogen-bond donor/acceptor critical for COX-2 selectivity.

Base Compound vs. Derivatives: SAR Dynamics
  • The Base Scaffold (2-(3-phenyl-pyrazol-1-yl)-ethylamine): Exhibits broad, moderate polypharmacology. It serves as an excellent starting point but lacks the steric bulk and specific electrostatic interactions required for high target selectivity.

  • Halogenated Derivatives (e.g., 4-chloro substitution on the pyrazole): The addition of a halogen increases lipophilicity ( logP ), enhancing blood-brain barrier (BBB) penetration for neuroprotective MAO-B targeting, while simultaneously filling the hydrophobic cleft more tightly.

  • N-Sulfonamide Derivatives: Converting the primary ethylamine into an N -methanesulfonamide drastically shifts the selectivity profile. This modification mimics the classical COX-2 inhibitor pharmacophore (akin to ), forming crucial hydrogen bonds with His90 and Gln192 in the COX-2 active site[3].

Comparative Performance Data

The following table summarizes representative in vitro assay data, illustrating how derivatization of the base scaffold drives target specificity.

CompoundCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)COX-2 SI*MAO-A IC 50​ (µM)MAO-B IC 50​ (µM)MAO-B SI**
Base Compound (Primary Amine)> 50.04.50~118.402.104.0
Derivative A (4-Chloro-pyrazole)> 50.00.85~584.200.557.6
Derivative B ( N -Methanesulfonamide)> 100.00.06>1600> 50.0> 50.0N/A
Reference (Celecoxib)14.70.04367> 50.0> 50.0N/A
Reference (Selegiline)> 50.0> 50.0N/A12.50.02625

*COX-2 Selectivity Index (SI) = COX-1 IC 50​ / COX-2 IC 50​

**MAO-B Selectivity Index (SI) = MAO-A IC 50​ / MAO-B IC 50​

Mechanistic Visualizations

To contextualize the screening and biological activity of these compounds, the following diagrams outline our recommended high-throughput workflow and the molecular mechanism of action for the COX-2 targeted derivatives.

ScreeningWorkflow Lib Compound Library Base vs Derivatives COX COX-1/COX-2 Fluorometric Assay Lib->COX MAO MAO-A/MAO-B Kynuramine Assay Lib->MAO Data Selectivity Index (SI) & IC50 Calculation COX->Data MAO->Data Lead Lead Optimization SAR Modeling Data->Lead

High-throughput screening workflow for pyrazole-ethylamine derivatives.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PG Prostaglandins (Inflammation) COX2->PG Synthesis Inhibitor Phenyl-Pyrazole Derivative Inhibitor->COX2 Competitive Blockade

Mechanism of COX-2 inhibition by phenyl-pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. The protocols below are designed with built-in quality control metrics (Z'-factor calculations and orthogonal controls) to guarantee that the causality of your results is strictly tied to the compound's mechanism, not assay artifacts.

Protocol A: Fluorometric COX-1/COX-2 Inhibition Assay

Causality: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, and subsequently to PGH2. This secondary reduction is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin. Inhibiting COX prevents resorufin formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Compound Plating: In a black 96-well microplate, add 10 µL of the test compound (base or derivative) dissolved in DMSO (final DMSO concentration 1%).

  • Enzyme Incubation: Add 40 µL of the COX enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow for time-dependent binding (crucial for sulfonamide derivatives).

  • Reaction Initiation: Add 50 µL of a substrate mixture containing Arachidonic Acid (final 10 µM) and ADHP (final 10 µM).

  • Kinetic Readout: Immediately read the plate in a fluorometer (Excitation: 535 nm, Emission: 590 nm) continuously for 5 minutes.

  • System Validation & Quality Control:

    • Positive Control: Celecoxib (1 µM) must show >90% inhibition for COX-2 and <20% for COX-1.

    • Vehicle Control: 1% DMSO to establish maximum enzyme velocity ( Vmax​ ).

    • Validation Metric: Calculate the Z'-factor using the vehicle and positive control. Proceed with data analysis only if Z′≥0.6 .

Protocol B: MAO-A/MAO-B Kynuramine Deamination Assay

Causality: MAO oxidatively deaminates the non-fluorescent substrate kynuramine into 4-hydroxyquinoline, which fluoresces in alkaline conditions. This avoids the radioactive waste of traditional transamination assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant MAO-A or MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: In a 96-well plate, mix 40 µL of the enzyme with 10 µL of the test derivative (dose-response range: 1 nM to 50 µM). Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add 50 µL of kynuramine (final concentration 40 µM for MAO-A; 20 µM for MAO-B, representing their respective Km​ values).

  • Reaction Termination: Incubate for 30 minutes at 37°C. Stop the reaction by adding 40 µL of 2N NaOH. The alkaline shift is required to maximize the quantum yield of 4-hydroxyquinoline.

  • Endpoint Readout: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • System Validation & Quality Control:

    • Standard Curve: Run a 4-hydroxyquinoline standard curve (0.1 to 10 µM) on every plate to convert Relative Fluorescence Units (RFU) to absolute specific activity ( μmol/min/mg ).

    • Reference Controls: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) must yield an SI > 100 for their respective targets.

Conclusion

While 2-(3-phenyl-pyrazol-1-yl)-ethylamine provides a robust and synthetically accessible starting point, it is the strategic derivatization of this scaffold that unlocks true therapeutic potential. As demonstrated, halogenation of the pyrazole ring optimizes neuroprotective MAO-B targeting, whereas functionalizing the ethylamine vector into a sulfonamide yields highly selective COX-2 inhibitors. By employing the self-validating assays detailed above, development teams can confidently map the SAR of this privileged scaffold.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available at:[Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at:[Link]

  • Chakraborty, S., Sengupta, C., & Roy, K. (2005). Exploring selectivity requirements for COX-2 versus COX-1 binding of 2-(5-phenyl-pyrazol-1-yl)-5-methanesulfonylpyridines using topological and physico-chemical parameters. Bioorganic & Medicinal Chemistry Letters, 15(6), 15832876. Available at:[Link]

Validation

Reproducibility of synthesis and activity for 2-(3-phenyl-pyrazol-1-yl)-ethylamine

An in-depth technical analysis of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (CAS: 1006468-98-9) requires a rigorous evaluation of both its synthetic accessibility and its pharmacological reliability[1]. As a critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(3-phenyl-1H-pyrazol-1-yl)ethan-1-amine (CAS: 1006468-98-9) requires a rigorous evaluation of both its synthetic accessibility and its pharmacological reliability[1]. As a critical building block in medicinal chemistry, this pharmacophore acts as a rigid bioisostere for phenethylamine. However, researchers frequently encounter bottlenecks in scaling its synthesis due to the annular N,N-prototropy of the pyrazole ring, which complicates regioselective alkylation[2].

This guide objectively compares the performance of various synthetic methodologies, provides a self-validating experimental protocol, and evaluates the reproducibility of its biological activity.

Mechanistic Challenges in Pyrazole Alkylation

When alkylating asymmetrically substituted 1H-pyrazoles, the primary challenge is controlling the N1 versus N2 regioselectivity[2]. In 3-phenyl-1H-pyrazole, the bulky phenyl group at the C3 position creates substantial steric hindrance. Under standard basic conditions, the thermodynamic and kinetic preference drives the electrophile to attack the less hindered N1 position[3].

However, attempting a direct one-step alkylation using 2-chloroethylamine hydrobromide introduces a secondary failure point: over-alkylation . The resulting primary amine product is highly nucleophilic and prone to reacting with unconsumed alkylating agents, leading to complex mixtures of secondary amines, tertiary amines, and dimers. To achieve high reproducibility, the primary amine must be masked during the carbon-nitrogen bond formation[4].

Synthesis Methodologies: A Comparative Analysis

To objectively assess the best approach for synthesizing 2-(3-phenyl-pyrazol-1-yl)-ethylamine, we compare three distinct methodologies based on their yield, regioselectivity, and scalability.

  • Method A: Gabriel-Type Alkylation (Industry Standard) Utilizes N-(2-bromoethyl)phthalimide as the alkylating agent in the presence of K₂CO₃ and DMF. The phthalimide group masks the primary amine, strictly preventing over-alkylation. Subsequent hydrazinolysis (Gabriel deprotection) liberates the pure amine[4].

  • Method B: Phase-Transfer Catalysis (PTC) Employs 2-chloroethylamine hydrochloride with a phase-transfer catalyst (e.g., TBAB) in a biphasic NaOH/Toluene system. While this avoids harsh deprotection steps, it suffers from moderate over-alkylation and lower regioselectivity[5].

  • Method C: Continuous Flow Alkylation A modern approach utilizing microreactors and biocatalysts (e.g., Lipozyme TL IM) to precisely control reaction time and temperature, drastically improving the N1/N2 ratio and minimizing side reactions[6].

Quantitative Performance Metrics
MethodologyReagents / CatalystRegioselectivity (N1:N2)Yield (%)E-FactorReproducibility ScoreKey Advantage
Method A (Gabriel) N-(2-bromoethyl)phthalimide, K₂CO₃> 95:578 - 82ModerateHigh Completely prevents over-alkylation.
Method B (PTC) 2-chloroethylamine, TBAB, NaOH85:1565 - 70LowModerateAvoids hydrazine deprotection step.
Method C (Flow) 2-bromoethylamine, Lipozyme TL IM> 98:288 - 92Very LowVery High Excellent scalability and green profile.

Optimized Experimental Protocol (Method A)

For standard laboratory settings, Method A provides the most self-validating and reproducible system. The causality behind this protocol lies in the complete suppression of secondary amine formation.

Synthesis_Workflow SM 3-Phenyl-1H-pyrazole (Sterically Hindered N2) Reagent N-(2-bromoethyl)phthalimide + K2CO3 / DMF SM->Reagent Step 1: SN2 Intermediate Phthalimide-Protected N1-Alkylated Intermediate Reagent->Intermediate Regioselective Deprotect Hydrazine Hydrate (EtOH, 65°C) Intermediate->Deprotect Step 2: Gabriel Product 2-(3-Phenyl-pyrazol-1-yl) ethylamine Deprotect->Product Primary Amine

Caption: Workflow for the regioselective Gabriel synthesis of 2-(3-phenyl-pyrazol-1-yl)-ethylamine.

Step 1: Regioselective N-Alkylation
  • Setup : Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF. Causality: DMF's high dielectric constant stabilizes the intermediate pyrazolide anion, accelerating the SN2 reaction[6].

  • Deprotonation : Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation : Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Elevate the temperature to 70°C and stir for 12 hours.

  • In-Process Control : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material validates the completion of the alkylation.

  • Workup : Quench with ice water to precipitate the phthalimide-protected intermediate. Wash thoroughly with water to remove residual DMF, and recrystallize from ethanol.

Step 2: Gabriel Deprotection (Hydrazinolysis)
  • Setup : Suspend the protected intermediate in absolute ethanol.

  • Cleavage : Add hydrazine hydrate (3.0 eq). Causality: Hydrazine selectively attacks the imide carbonyls, forming a stable cyclic phthalhydrazide byproduct while liberating the free primary amine without degrading the pyrazole core[4].

  • Reflux : Heat the mixture to 65°C for 6 hours.

  • Isolation : Cool to 0°C to precipitate the phthalhydrazide byproduct. Filter the solid, concentrate the filtrate in vacuo, and purify the resulting 2-(3-phenyl-pyrazol-1-yl)-ethylamine via acid-base extraction to yield a highly pure (>98% LC-MS) product.

Reproducibility of Pharmacological Activity

The 2-(3-phenyl-pyrazol-1-yl)-ethylamine scaffold is highly valued in drug discovery because it reproducibly alters the spatial orientation of the phenyl ring and basic amine compared to flexible aliphatic chains.

Unlike standard phenethylamine derivatives, which undergo rapid oxidative deamination by Monoamine Oxidase (MAO) enzymes, the electron-rich pyrazole core sterically shields the ethylamine linker. This structural rigidity provides reproducible metabolic stability , making it an exceptional pharmacophore for designing long-acting CNS target ligands, such as MAO-B inhibitors or Sigma-1 receptor modulators.

Activity_Pathway Ligand Phenylpyrazole-ethylamine Pharmacophore Target MAO-B / Sigma-1 Receptors Ligand->Target High Affinity Binding Metabolism Oxidative Deamination Ligand->Metabolism Steric Shielding (Resists Degradation) Outcome Enhanced CNS Target Engagement Target->Outcome Modulates Synaptic Transmission

Caption: Pharmacological pathway and metabolic stability of the phenylpyrazole-ethylamine motif.

By integrating this building block into larger molecular frameworks, researchers can reliably predict an increase in half-life and target residence time, minimizing the pharmacokinetic variability often seen with flexible alkyl-amine linkers.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: thieme-connect.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

2-(3-Phenyl-pyrazol-1-yl)-ethylamine proper disposal procedures

Standard Operating Procedure: Laboratory Disposal of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine Executive Summary 2-(3-Phenyl-1H-pyrazol-1-yl)ethanamine (CAS No. 1006468-98-9) is a nitrogen-rich, heterocyclic primary amine fre...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Executive Summary

2-(3-Phenyl-1H-pyrazol-1-yl)ethanamine (CAS No. 1006468-98-9) is a nitrogen-rich, heterocyclic primary amine frequently utilized as a building block in medicinal chemistry and drug discovery pipelines[1]. Due to its basicity and the presence of the pyrazole and phenyl moieties, it presents specific handling and environmental hazards. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocol for the safe, RCRA-compliant (Resource Conservation and Recovery Act) disposal of this compound in professional laboratory settings.

Mechanistic Causality in Waste Segregation

Understanding the chemical behavior of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is critical for preventing adverse reactions during waste accumulation.

  • Acid-Base Incompatibility: As a primary aliphatic amine attached to a pyrazole ring, this compound acts as a Lewis and Brønsted base. If inadvertently mixed with concentrated acids (e.g., sulfuric or nitric acid waste streams), it will undergo a rapid, highly exothermic neutralization reaction. This can lead to localized boiling of solvents, pressure buildup, and container rupture[2].

  • Environmental Persistence: Nitrogenous aromatic heterocycles are often recalcitrant to standard biological degradation processes in municipal wastewater treatment plants. Indiscriminate disposal down the drain is strictly prohibited, as these compounds can exhibit significant aquatic toxicity[3].

  • Oxidation Risks: Amines can react vigorously with strong oxidizing agents, potentially forming unstable N-oxides or leading to combustion. Therefore, strict segregation from oxidizer waste streams is a mandatory operational control[2].

Quantitative Waste Profiling and Compatibility

To ensure safe storage prior to institutional collection, waste streams containing 2-(3-Phenyl-pyrazol-1-yl)-ethylamine must be categorized. The following table summarizes the operational parameters for different waste states.

Waste Stream StatePrimary Solvent/MatrixApproved Container MaterialStrictly Incompatible ClassesFinal Disposal Method
Pure Solid/Liquid None (Neat compound)Amber Glass / HDPEStrong Acids, OxidizersHigh-Temp Incineration
Aqueous Basic Water / NaOH / BufferHDPE (High-Density Polyethylene)Acids, Halogenated SolventsAqueous Waste Treatment
Non-Halogenated Methanol, Ethyl AcetateGlass / HDPEOxidizers, Peroxide formersSolvent Blending / Incineration
Halogenated DCM, ChloroformGlass (Amber preferred)Strong Bases, Alkali MetalsSpecialized Incineration

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system for waste management, ensuring that from the moment the chemical becomes "waste," it is tracked, contained, and neutralized without exposing personnel or the environment to risk.

Phase 1: Point-of-Generation Segregation
  • Determine the Waste Matrix: Identify whether the 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is neat (pure), dissolved in a non-halogenated solvent, or dissolved in a halogenated solvent.

  • Select the Receptacle: Choose an appropriate, chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy for aqueous mixtures, or a glass bottle for halogenated organic mixtures)[4].

  • Implement Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a sturdy plastic tub). The secondary container must be capable of holding at least 110% of the volume of the primary container to mitigate catastrophic spills[4].

Phase 2: Labeling and Accumulation
  • Mandatory Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state "2-(3-Phenyl-pyrazol-1-yl)-ethylamine" in English. Do not use chemical formulas or internal laboratory abbreviations[5].

  • Date Tracking: Mark the exact "Accumulation Start Date" on the label the moment the first drop of waste enters the container[4].

  • Ventilation: Store the active waste container in a certified chemical fume hood or a continuously ventilated, explosion-proof storage cabinet[2]. Keep the container tightly capped unless actively adding waste.

Phase 3: Institutional Transfer and Final Destruction
  • Monitor Time and Volume Limits: Under standard EPA/RCRA guidelines (and adopted by institutional EHS programs), waste must be removed from the laboratory within six (6) months of the accumulation start date, or within 10 days if the volume exceeds 55 gallons[4].

  • EHS Handoff: Submit a waste collection request to your facility's Environmental Health and Safety (EHS) department or designated Resource Management Center.

  • Final Destruction: The preferred and most practical method for the final disposal of this organic amine is high-temperature incineration by a permitted hazardous waste disposal facility, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility)[3].

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing 2-(3-Phenyl-pyrazol-1-yl)-ethylamine waste streams to ensure compliance and safety.

G Start Waste Generation: 2-(3-Phenyl-pyrazol-1-yl)-ethylamine CheckMix Solvent Matrix Determination Start->CheckMix Halogenated Halogenated Organic Waste CheckMix->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Organic Waste CheckMix->NonHalogenated Contains MeOH/EtOAc Aqueous Aqueous Basic Waste Stream CheckMix->Aqueous Contains Water/Buffer Container Compatible Container + 110% Secondary Containment Halogenated->Container NonHalogenated->Container Aqueous->Container Label Apply Label: Full Name, Date, Hazards Container->Label EHS EHS Collection (< 6 Months Accumulation) Label->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of pyrazole-ethylamine waste.

References

  • University of Wyoming Safety Office. Laboratory Management Plan. Retrieved from:[Link]

  • Goucher College. Hazardous Materials Management Program. Retrieved from:[Link]

  • University of Rochester Environmental Health & Safety. Research & Clinical Laboratory Waste Disposal. Retrieved from:[Link]

  • Virginia Tech Environmental Health & Safety. Chemical Safety and Labeling Requirements. Retrieved from:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals The following guidance is based on the known hazards of its constituent chemical groups—pyrazole derivatives and substituted ethylamines—and established bes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guidance is based on the known hazards of its constituent chemical groups—pyrazole derivatives and substituted ethylamines—and established best practices for laboratory chemical waste management. A conservative approach, treating the compound as potentially hazardous, is mandatory.

Hazard Assessment and Core Principles

Core Principle: In the absence of specific toxicological data, treat 2-(3-Phenyl-pyrazol-1-yl)-ethylamine as a hazardous substance. All handling should be performed with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood, to minimize any potential exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE plan is the foundation of safe handling. The following table outlines the recommended PPE for working with 2-(3-Phenyl-pyrazol-1-yl)-ethylamine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldEssential to prevent eye contact, which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended, with considerations)To prevent skin contact and potential irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[5] While nitrile gloves offer good resistance to many chemicals, they have poor resistance to certain amines and aromatic hydrocarbons.[7][8][9] It is advisable to use thicker nitrile gloves (>5-mil) and change them frequently, especially after any suspected contact.[8] For prolonged or high-exposure tasks, consider double-gloving.
Laboratory coatTo protect personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation exposure.[5][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5]
Glove Selection and Usage Workflow

The selection and proper use of gloves are critical for preventing dermal exposure.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Inspect Inspect Gloves for Defects (rips, tears) Don Don Lab Coat and Goggles Inspect->Don Don_Gloves Don Nitrile Gloves Don->Don_Gloves Cuff Pull Cuffs Over Lab Coat Sleeves Don_Gloves->Cuff Remove_Outer Pinch and Peel One Glove Off Grasp_Inner Slide Ungloved Finger Under Remaining Glove Remove_Outer->Grasp_Inner Peel_Off Peel Second Glove Off Grasp_Inner->Peel_Off Dispose Dispose of Gloves in Hazardous Waste Peel_Off->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Donning and Doffing of Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment and reagents before starting work.

    • Prepare a designated hazardous waste container.[10][11]

  • Handling:

    • Wear all required PPE as outlined in the table above.

    • Avoid the generation of dusts or aerosols.[6]

    • If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

    • Use caution when opening and closing containers.

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Spill Management:

    • In the event of a small spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[11]

    • Carefully collect the contaminated absorbent into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2-(3-Phenyl-pyrazol-1-yl)-ethylamine must be treated as hazardous waste.[5]

  • Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE (such as gloves and shoe covers), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[11]

  • Liquid Waste: Solutions containing 2-(3-Phenyl-pyrazol-1-yl)-ethylamine should be collected in a separate, compatible liquid waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department.[11]

  • Containerization: Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.[11] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(3-Phenyl-pyrazol-1-yl)-ethylamine".[1][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[10] Do not dispose of this chemical down the drain or in the regular trash.[1][5]

Disposal Decision Workflow

Disposal_Workflow Start Waste Generated Is_Solid Solid or Liquid? Start->Is_Solid Solid_Waste Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Waste Liquid Seal_Container Securely Seal Container Solid_Waste->Seal_Container Liquid_Waste->Seal_Container Store Store in Designated Hazardous Waste Accumulation Area Seal_Container->Store Contact_EHS Contact EHS for Professional Disposal Store->Contact_EHS

Caption: Decision workflow for the proper disposal of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine waste.

First Aid Measures

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[5]

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5] Remove contaminated clothing and wash it before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling 2-(3-Phenyl-pyrazol-1-yl)-ethylamine and ensure a safe and compliant laboratory environment.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
  • Nitrile Glove Chemical-Comp
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves.
  • SAFETY D
  • SAFETY D
  • What are the Health and Safety Guidelines for Using Amines?.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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